molecular formula C46H68N2O19 B1192717 Fmoc-aminooxy-PEG12-NHS ester

Fmoc-aminooxy-PEG12-NHS ester

Cat. No.: B1192717
M. Wt: 953.0 g/mol
InChI Key: MHKZUEADYVLQRS-UHFFFAOYSA-N
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Description

Fmoc-aminooxy-PEG12-NHS ester is an Aminooxy PEG Linker. Aminooxy-PEG can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage.

Properties

Molecular Formula

C46H68N2O19

Molecular Weight

953.0 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C46H68N2O19/c49-43-9-10-44(50)48(43)67-45(51)11-12-53-13-14-54-15-16-55-17-18-56-19-20-57-21-22-58-23-24-59-25-26-60-27-28-61-29-30-62-31-32-63-33-34-64-35-36-66-47-46(52)65-37-42-40-7-3-1-5-38(40)39-6-2-4-8-41(39)42/h1-8,42H,9-37H2,(H,47,52)

InChI Key

MHKZUEADYVLQRS-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fmoc-aminooxy-PEG12-NHS ester

Origin of Product

United States

Foundational & Exploratory

Fmoc-aminooxy-PEG12-NHS Ester: A Comprehensive Technical Guide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-aminooxy-PEG12-NHS ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug discovery, and proteomics. This advanced chemical tool facilitates the precise and stable linkage of two distinct molecules, typically a biomolecule and a small molecule drug or probe. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected aminooxy group, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, offers researchers a versatile platform for constructing complex molecular architectures, most notably Proteolysis Targeting Chimeras (PROTACs).

This in-depth technical guide provides a comprehensive overview of the core properties, applications, and experimental considerations for utilizing this compound in your research.

Core Properties and Specifications

This compound is a well-defined molecule with specific physicochemical properties that are critical for its function in bioconjugation reactions. These properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C46H68N2O19
Molecular Weight 953.05 g/mol
Purity ≥95%[1]
Appearance Colorless to light yellow oil[2]
Solubility Soluble in DMSO, DMF, DCM[3]
Storage Conditions -20°C, protect from moisture[3]

Functional Moieties and Their Reactivity

The utility of this compound stems from its three key functional components: the NHS ester, the aminooxy group (protected by Fmoc), and the PEG12 spacer.

  • N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary and secondary amines, such as the lysine (B10760008) residues on the surface of proteins or amine-functionalized small molecules. The reaction, which proceeds optimally at a pH of 7.2-8.5, results in the formation of a stable and irreversible amide bond.[2][4] The NHS ester moiety is sensitive to hydrolysis, especially at higher pH, so it is crucial to perform reactions in a timely manner and in amine-free buffers.[4]

  • Fmoc-protected Aminooxy Group: The aminooxy group is designed to react specifically with aldehydes and ketones to form a highly stable oxime linkage.[5][6] This reaction is orthogonal to the NHS ester-amine reaction, meaning the two reactions can be performed sequentially without interfering with each other. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the aminooxy functionality, preventing it from reacting prematurely. The Fmoc group can be readily removed under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), to reveal the reactive aminooxy group.[3]

  • Polyethylene Glycol (PEG) Spacer: The PEG12 linker is a hydrophilic spacer arm that connects the two reactive ends of the molecule. The PEG spacer enhances the solubility of the resulting conjugate in aqueous buffers, which is particularly beneficial when working with hydrophobic small molecules.[7] It also provides flexibility and extends the distance between the two conjugated molecules, which can be critical for maintaining the biological activity of both partners and facilitating interactions in biological systems, such as the formation of a ternary complex in PROTACs.[8]

Applications in Research and Drug Development

The primary application of this compound is in the construction of heterobifunctional conjugates. Its role as a linker in the synthesis of PROTACs is a prominent example.

PROTAC Synthesis

PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] This technology offers a powerful approach to eliminate disease-causing proteins. This compound is an ideal linker for PROTAC synthesis due to its ability to connect a target protein binder (warhead) and an E3 ligase binder (anchor) with a flexible, hydrophilic spacer.

The synthesis of a PROTAC using this linker typically involves a sequential, two-step conjugation strategy.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimal conditions may vary depending on the specific molecules being conjugated and should be determined empirically.

Protocol 1: Conjugation of an Amine-Containing Molecule to the NHS Ester

This protocol describes the first step in a sequential conjugation, where a molecule containing a primary amine is attached to the NHS ester end of the linker.

Materials:

  • This compound

  • Amine-containing molecule (e.g., E3 ligase ligand with an available amine)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of, for example, 10 mM.

  • Dissolve the amine-containing molecule in the reaction buffer.

  • Add the desired molar excess of the this compound stock solution to the solution of the amine-containing molecule. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of protein targets.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC).

  • Once the reaction is complete, quench any unreacted NHS ester by adding the quenching buffer and incubating for an additional 30 minutes.

  • Purify the resulting conjugate using a suitable chromatographic method to remove excess reagents and byproducts.

Protocol 2: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the reactive aminooxy functionality.

Materials:

  • Fmoc-protected conjugate from Protocol 1

  • Anhydrous dimethylformamide (DMF)

  • Piperidine

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Dissolve the purified and dried Fmoc-protected conjugate in anhydrous DMF.

  • Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.

  • Add the 20% piperidine solution to the conjugate solution.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Monitor the deprotection reaction by LC-MS or TLC.

  • Once the reaction is complete, remove the DMF and piperidine under vacuum.

  • Purify the deprotected conjugate using an appropriate chromatographic method.

Protocol 3: Oxime Ligation with an Aldehyde/Ketone-Containing Molecule

This protocol describes the final conjugation step, where the deprotected aminooxy group reacts with a molecule containing an aldehyde or ketone.

Materials:

  • Deprotected aminooxy-PEG12-conjugate from Protocol 2

  • Aldehyde or ketone-containing molecule (e.g., target protein binder with an aldehyde handle)

  • Reaction buffer: 0.1 M sodium acetate (B1210297) buffer, pH 4.5-5.5

  • Aniline (B41778) (optional, as a catalyst)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Dissolve the purified and dried deprotected conjugate in the reaction buffer.

  • Dissolve the aldehyde or ketone-containing molecule in a compatible solvent and add it to the conjugate solution.

  • For less reactive carbonyls, aniline can be added to the reaction mixture to a final concentration of 10-20 mM to catalyze the oxime formation.

  • Incubate the reaction mixture for 2-16 hours at room temperature.

  • Monitor the reaction progress by LC-MS or TLC.

  • Once the reaction is complete, purify the final heterobifunctional conjugate using a suitable chromatographic method.

Visualization of Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Oxime Ligation A Amine-containing E3 Ligase Ligand C Fmoc-protected Intermediate A->C pH 7.2-8.5 B This compound B->C D Fmoc-protected Intermediate E Aminooxy-activated Intermediate D->E 20% Piperidine in DMF F Aminooxy-activated Intermediate H Final PROTAC Molecule F->H pH 4.5-5.5 G Aldehyde-containing Target Protein Binder G->H Targeted_Protein_Degradation cluster_pathway Cellular Environment PROTAC PROTAC (e.g., IRAK-4 Degrader) Ternary_Complex Ternary Complex (PROTAC-IRAK-4-E3) PROTAC->Ternary_Complex IRAK4 Target Protein (IRAK-4) IRAK4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment Ub_IRAK4 Ubiquitinated IRAK-4 Ubiquitination->Ub_IRAK4 Poly-Ub Chains Attached Proteasome 26S Proteasome Ub_IRAK4->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides MYD88_Signaling MYD88 Signaling Pathway Disrupted Degradation->MYD88_Signaling Inhibition of Downstream Signaling

References

Fmoc-aminooxy-PEG12-NHS Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-aminooxy-PEG12-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, drug delivery, and the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)[1][2][3][4]. This guide provides an in-depth overview of its chemical structure, properties, and key applications, complete with detailed experimental protocols and visual workflows. The molecule features three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups allows for a sequential and controlled conjugation strategy. The NHS ester facilitates covalent bond formation with primary amines, while the aminooxy group can react with aldehydes or ketones to form stable oxime linkages[5]. The PEG spacer enhances solubility and reduces steric hindrance, making it an invaluable tool in the field of bioconjugation and drug development[6][7].

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of the three key functional moieties mentioned above, connected by the PEG linker.

Table 1: General Properties of this compound

PropertyValueReference
Molecular Formula C46H68N2O19[8]
Molecular Weight 953.05 g/mol [8][9]
Appearance White to off-white solidGeneric
Purity ≥95%[9]
Storage Conditions -20°C, protect from moisture[4]

Table 2: Solubility of this compound and Related Compounds

SolventSolubilityReference
Dimethylformamide (DMF) Soluble[10][11]
Dimethyl sulfoxide (B87167) (DMSO) Soluble[10][11]
Dichloromethane (DCM) Soluble[10][11]
Water Soluble (PEG moiety enhances aqueous solubility)[10]
Ethanol Less soluble[10]
Toluene Less soluble[10]
Ether Not soluble[10]

Key Applications

The unique trifunctional nature of this compound makes it a versatile tool for a variety of applications in research and drug development.

  • PROTAC Synthesis: This linker is widely used in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand[1][2][4]. The PEG chain provides the necessary spacing and flexibility for the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to attach a cytotoxic drug to an antibody. The NHS ester can react with lysine (B10760008) residues on the antibody, and the aminooxy group can be used to conjugate the drug, often after introducing an aldehyde or ketone handle onto the drug molecule. The Fmoc group allows for orthogonal chemistry, enabling the sequential attachment of different molecules.

  • Peptide and Protein Modification: The NHS ester allows for the straightforward labeling of peptides and proteins at their N-terminus or lysine side chains[12]. The aminooxy group can then be used to introduce other functionalities, such as fluorescent dyes, imaging agents, or other biomolecules.

  • Surface Modification: The reactive ends of the linker can be used to functionalize surfaces, such as those of nanoparticles or microarrays. This allows for the controlled attachment of biomolecules for various applications, including diagnostics and targeted drug delivery[7].

Experimental Protocols

This section provides detailed methodologies for the key reactions involving this compound.

Protocol 1: Labeling of a Primary Amine-Containing Molecule with this compound

This protocol describes the reaction of the NHS ester group with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Amine-containing molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3[13][14]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

  • Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the amine-containing molecule. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of proteins[14].

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring[13][15].

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purify the conjugate using an appropriate method to remove excess unreacted linker and byproducts.

Protocol 2: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol details the reaction of the aminooxy group with a carbonyl group to form a stable oxime bond.

Materials:

  • Fmoc-aminooxy-PEG12-labeled molecule (from Protocol 1)

  • Aldehyde- or ketone-containing molecule

  • Reaction Buffer: 0.1 M Sodium phosphate, 0.15 M NaCl, pH 6.5-7.5[1]. Aniline (B41778) can be used as a catalyst to accelerate the reaction.

  • Purification system

Procedure:

  • Dissolve the Fmoc-aminooxy-PEG12-labeled molecule in the reaction buffer.

  • Dissolve the aldehyde- or ketone-containing molecule in a compatible solvent (e.g., DMSO) and add it to the reaction mixture. A 1.5- to 5-fold molar excess of the carbonyl compound is typically used.

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture for 2-12 hours at room temperature. The progress of the reaction can be monitored by techniques such as HPLC or LC-MS.

  • Purify the resulting conjugate to remove unreacted starting materials and catalyst.

Protocol 3: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to liberate the free amine.

Materials:

  • Fmoc-protected conjugate

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF[16][17][18]

  • DMF for washing

  • Purification system

Procedure:

  • Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.

  • Add the deprotection solution to the dissolved conjugate.

  • Incubate for 10-30 minutes at room temperature[17][18].

  • Remove the deprotection solution and wash the product thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct[16].

  • Purify the deprotected conjugate using an appropriate method. The success of the deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct at around 301 nm[16].

Mandatory Visualizations

The following diagrams illustrate common experimental workflows involving this compound.

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Oxime Ligation cluster_2 Step 3: Fmoc Deprotection Protein-NH2 Protein-NH2 Conjugate1 Protein-PEG12-aminooxy-Fmoc Protein-NH2->Conjugate1 pH 7.2-8.5 RT, 1-2h Linker This compound Linker->Conjugate1 Conjugate1_ref Protein-PEG12-aminooxy-Fmoc Drug-CHO Aldehyde-Drug Conjugate2 Protein-PEG12-oxime-Drug (Fmoc protected) Drug-CHO->Conjugate2 Conjugate2_ref Protein-PEG12-oxime-Drug (Fmoc protected) Conjugate1_ref->Conjugate2 pH 6.5-7.5 Aniline catalyst RT, 2-12h Conjugate3 Protein-PEG12-oxime-Drug (Free Amine) Conjugate2_ref->Conjugate3 20% Piperidine in DMF RT, 10-30 min

Caption: Workflow for the sequential conjugation of a protein and a drug.

G cluster_0 Ligand 1 Synthesis cluster_1 Fmoc Deprotection cluster_2 Ligand 2 Conjugation (via Amide Bond) Ligand1-NH2 E3 Ligase Ligand (with amine) Intermediate1 Ligand1-PEG12-aminooxy-Fmoc Ligand1-NH2->Intermediate1 NHS Ester Reaction Linker This compound Linker->Intermediate1 Intermediate1_ref Ligand1-PEG12-aminooxy-Fmoc Intermediate2 Ligand1-PEG12-aminooxy (Free Amine) Intermediate2_ref Ligand1-PEG12-aminooxy (Free Amine) Intermediate1_ref->Intermediate2 20% Piperidine/DMF Ligand2-COOH Target Protein Ligand (with carboxylic acid) PROTAC PROTAC Molecule Ligand2-COOH->PROTAC Intermediate2_ref->PROTAC EDC/NHS Coupling

Caption: Synthesis of a PROTAC molecule using the linker.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its well-defined structure, including the orthogonal protecting group, flexible PEG spacer, and reactive end groups, provides researchers with a high degree of control over their conjugation strategies. The detailed protocols and workflows presented in this guide offer a solid foundation for the successful application of this reagent in a wide range of research and development endeavors, from fundamental biological studies to the design of next-generation therapeutics.

References

An In-depth Technical Guide to the Mechanism of Action for Fmoc-aminooxy-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-aminooxy-PEG12-NHS ester is a heterobifunctional crosslinker designed for the sequential and specific conjugation of biomolecules. This reagent is comprised of three key functional components: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a fluorenylmethyloxycarbonyl (Fmoc)-protected aminooxy group for subsequent reaction with carbonyl compounds. This guide provides a detailed examination of the mechanism of action for each component, experimental protocols, and visual representations of the chemical processes.

NHS Ester: Amine-Reactive Moiety

The N-hydroxysuccinimide (NHS) ester is a highly efficient functional group for covalently modifying primary amines (-NH₂) found in proteins (e.g., the N-terminus or lysine (B10760008) side chains), amine-modified oligonucleotides, and other molecules.

Mechanism of Action

The conjugation occurs via a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond. This reaction is highly selective for primary aliphatic amines.

The primary competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. The rate of hydrolysis increases with pH. Therefore, maintaining an optimal pH range and sufficient amine concentration is critical for efficient conjugation.

Quantitative Data: NHS Ester Reaction Conditions
ParameterRecommended Value/ConditionNotes
pH 7.2 - 8.5[1]Optimal balance between amine nucleophilicity and NHS ester stability. The ideal pH is often cited as 8.3-8.5.[2][3][4]
Buffers Phosphate, Bicarbonate/Carbonate, HEPES, Borate[1]Buffers must be free of primary amines (e.g., Tris, Glycine) which compete for reaction.[1]
Temperature 4°C to Room Temperature (20-25°C)[1][5]Lower temperatures can be used to slow hydrolysis and control the reaction rate.
Reaction Time 30 minutes to 4 hours[1]Can be extended (e.g., overnight at 4°C) for dilute reactants or less reactive amines.[3]
Solvent Aqueous buffer. Reagent can be pre-dissolved in DMSO or DMF.If using an organic solvent, its final concentration should typically not exceed 10%.[6]
Quenching 50-100 mM Tris or Glycine[1][3]Added after the desired reaction time to consume any remaining active NHS ester.

Visualization: NHS Ester Reaction Pathway

Caption: NHS ester reaction with a primary amine to form a stable amide bond.

Experimental Protocol: Protein Labeling via NHS Ester
  • Protein Preparation: Dissolve the protein containing primary amines in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a pH of 8.3. A typical protein concentration is 1-10 mg/mL.[3]

  • Reagent Preparation: Immediately before use, dissolve the this compound in a water-miscible, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of ~10 mM.[6]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester reagent to the protein solution. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or quenched.[3]

  • Purification: Remove unreacted crosslinker and byproducts (e.g., N-hydroxysuccinimide) from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.

PEG12 Spacer: Enhancing Physicochemical Properties

The PEG12 component is a discrete polyethylene glycol spacer consisting of 12 PEG units. PEGylation, the process of attaching PEG chains to molecules, is a well-established method in drug development to improve the pharmacological properties of biomolecules.

Function of the PEG Spacer

The hydrophilic and flexible PEG chain imparts several beneficial properties to the conjugate. It increases the overall size (hydrodynamic radius) and water solubility of the molecule it is attached to.

Quantitative Data: Key Benefits of PEGylation
PropertyEffect of PEGylationMechanism/Reason
Solubility IncreasedThe hydrophilic nature of the PEG polymer improves the solubility of hydrophobic molecules in aqueous media.[7][8][9]
Circulation Half-Life Increased / ProlongedThe larger hydrodynamic size of the PEGylated molecule reduces renal clearance, extending its time in circulation.[7][8][10]
Immunogenicity ReducedThe PEG chain creates a protective hydrophilic shield around the biomolecule, masking antigenic epitopes from the host immune system.[7][8]
Proteolytic Stability IncreasedSteric hindrance from the PEG chain can protect the biomolecule from enzymatic degradation.[8]
Aggregation ReducedPEGylation can prevent protein-protein interactions that lead to aggregation.[10]

Fmoc-Aminooxy Group: Carbonyl-Reactive Moiety

This component of the crosslinker allows for a second, orthogonal conjugation reaction following the initial amine coupling. It consists of a reactive aminooxy group (-O-NH₂) protected by a base-labile Fmoc group.

Part A: Fmoc Group Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group for amines. It is stable under acidic conditions but can be readily cleaved under mild basic conditions.

Mechanism of Action: The deprotection proceeds via a base-catalyzed β-elimination (E1cB) mechanism. A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorene (B118485) ring system. This leads to the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free aminooxy group. The excess piperidine in the reaction mixture also acts as a scavenger, trapping the reactive DBF intermediate to form a stable adduct, which prevents side reactions.[11][12]

Quantitative Data: Fmoc Deprotection Conditions
ParameterRecommended Value/ConditionNotes
Reagent 20-30% Piperidine in DMFThe most common and efficient reagent for Fmoc removal.[11][13]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that facilitates the reaction.[11]
Temperature Room Temperature (20-25°C)The reaction is typically rapid at ambient temperature.
Reaction Time 5-20 minutesOften performed in two steps (e.g., 2 min followed by 5-10 min) to ensure complete removal.[11][13]

Visualization: Fmoc Deprotection Mechanism

Caption: Base-mediated deprotection of the Fmoc group to yield a free aminooxy moiety.

Experimental Protocol: Fmoc Deprotection
  • Preparation: Dissolve the Fmoc-protected conjugate in DMF.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF.[13] Use a sufficient volume to fully solvate the material (e.g., for solid-phase synthesis, ~10 mL per gram of resin).[13]

  • Incubation: Agitate the mixture at room temperature for 5-10 minutes.

  • Washing: If the conjugate is immobilized on a solid support, filter and wash thoroughly with DMF to remove the DBF-piperidine adduct and excess piperidine. If in solution, purification will be required (e.g., precipitation or chromatography).

Part B: Oxime Ligation

Once deprotected, the free aminooxy group is ready to react with a molecule containing an aldehyde or ketone, a process known as oxime ligation.

Mechanism of Action: This reaction is a condensation reaction that forms a stable oxime bond. The nucleophilic aminooxy group attacks the electrophilic carbonyl carbon. This is followed by dehydration to yield the oxime. The reaction is reversible and is typically accelerated under slightly acidic conditions (pH 4-5), which protonates the carbonyl group, making it more electrophilic. However, for applications involving sensitive biomolecules, the reaction can be performed efficiently at neutral pH (pH ~7) by using a nucleophilic catalyst, such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine).[14][15] The catalyst forms a more reactive Schiff base intermediate, which accelerates the rate of transimination to the final oxime product.[15]

Quantitative Data: Oxime Ligation Conditions
ParameterRecommended Value/ConditionNotes
pH 4.0 - 5.0 (uncatalyzed) or 6.5 - 7.5 (catalyzed)Acidic pH favors the uncatalyzed reaction; neutral pH is preferred for most biological applications and requires a catalyst.
Catalyst Aniline or p-phenylenediamine (B122844) (10-100 mM)Catalysts significantly increase the reaction rate at neutral pH.[14]
Temperature Room Temperature (20-25°C) to 37°CReaction is typically efficient at ambient or physiological temperatures.
Reaction Time 1 to 24 hoursTime depends on reactant concentrations, pH, and the presence of a catalyst. Catalyzed reactions can be much faster.[14]
Reactants Aldehydes or KetonesAldehydes are generally more reactive and less sterically hindered than ketones.

Visualization: Catalyzed Oxime Ligation Pathway

Workflow Start Start: Reagents Reagent1 Fmoc-aminooxy-PEG12-NHS Start->Reagent1 MoleculeA Molecule A (with -NH2) Start->MoleculeA MoleculeB Molecule B (with -C=O) Start->MoleculeB Step1 Step 1: NHS Ester Reaction (pH 8.3, RT, 1-2h) Reagent1->Step1 MoleculeA->Step1 Step3 Step 3: Oxime Ligation (pH 7, Aniline, RT, 2-24h) MoleculeB->Step3 Intermediate Intermediate Conjugate Fmoc-aminooxy-PEG-MoleculeA Step1->Intermediate Amide Bond Formation Step2 Step 2: Fmoc Deprotection (20% Piperidine/DMF) Intermediate->Step2 Intermediate2 Deprotected Conjugate H2N-O-PEG-MoleculeA Step2->Intermediate2 Aminooxy Exposed Intermediate2->Step3 Final Final Conjugate MoleculeB-N-O-PEG-MoleculeA Step3->Final Oxime Bond Formation

References

Fmoc-aminooxy-PEG12-NHS Ester: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Fmoc-aminooxy-PEG12-NHS ester, a heterobifunctional linker critical in bioconjugation and drug development. Understanding these core physicochemical properties is paramount for the successful design and execution of experiments, ensuring reproducibility and the integrity of final conjugates. This guide summarizes available data, provides detailed experimental protocols for in-house characterization, and presents visual workflows to facilitate comprehension.

Core Concepts: Understanding the Functionality

This compound is a molecule comprised of three key functional components:

  • Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the aminooxy functionality. Its removal is a critical step in preparing the molecule for conjugation.

  • aminooxy group (-ONH2): A highly reactive group that specifically and efficiently reacts with aldehydes and ketones to form stable oxime linkages.

  • PEG12 (polyethylene glycol) spacer: A 12-unit polyethylene (B3416737) glycol chain that enhances the hydrophilicity and solubility of the molecule and its conjugates, while also providing a flexible linker arm to mitigate steric hindrance.

  • NHS (N-hydroxysuccinimide) ester: An amine-reactive functional group that readily reacts with primary amines (e.g., on proteins, peptides, or other molecules) to form stable amide bonds.

Solubility Profile

The solubility of this compound is dictated by the interplay of its hydrophobic Fmoc group and the hydrophilic PEG chain. While specific quantitative data for this exact molecule is not extensively published, the available information for structurally similar compounds provides a strong predictive basis.

Table 1: Qualitative Solubility of this compound and Related Compounds

SolventSolubilityRemarks
Dichloromethane (DCM)Soluble[1]The non-polar nature of DCM facilitates the dissolution of the Fmoc group.
Dimethylformamide (DMF)Soluble[2]A polar aprotic solvent widely used for dissolving NHS esters.
Dimethyl sulfoxide (B87167) (DMSO)Soluble[2]Another common polar aprotic solvent for NHS ester reagents.
Aqueous BuffersGenerally lowThe hydrophobic Fmoc group significantly limits solubility in aqueous solutions. The PEG chain improves this to some extent compared to non-PEGylated counterparts.
Experimental Protocol: Quantitative Solubility Determination

To obtain precise solubility data in a specific solvent or buffer system, the following protocol is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DMF, DCM, Phosphate Buffered Saline pH 7.4)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated analytical balance

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Vortex vigorously for 2 minutes to ensure initial dispersion.

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Clarification:

    • After incubation, allow the vials to stand undisturbed for at least 1 hour to allow for the settling of undissolved solid.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions by a validated HPLC-UV method. The wavelength for detection should be chosen based on the UV absorbance of the Fmoc group (typically around 265 nm or 301 nm).

    • Construct a calibration curve from the standard solutions and determine the concentration of the analyte in the saturated supernatant.

  • Data Reporting:

    • Express the solubility in mg/mL or g/L.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_clarify Clarification cluster_quant Quantification cluster_report Reporting prep1 Add excess compound to solvent prep2 Vortex vigorously prep1->prep2 prep3 Incubate with agitation (24-48h at constant temp) prep2->prep3 clarify1 Allow to settle prep3->clarify1 clarify2 Filter supernatant (0.22 µm) clarify1->clarify2 quant2 Analyze standards and sample by HPLC-UV clarify2->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Construct calibration curve quant2->quant3 quant4 Determine concentration quant3->quant4 report1 Express solubility (mg/mL or g/L) quant4->report1

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile

The stability of this compound is primarily influenced by the lability of the Fmoc and NHS ester groups under specific conditions. The PEG linker and the aminooxy group are generally stable.

NHS Ester Stability

The NHS ester is susceptible to hydrolysis, which is a competing reaction to the desired amidation. The rate of hydrolysis is highly dependent on pH and temperature.

Table 2: Half-life of NHS Ester Hydrolysis at Various pH Values

pHTemperature (°C)Half-lifeReference
7.004-5 hours[3][4]
8.041 hour[5]
8.6410 minutes[3][4]

Key Considerations:

  • pH: Hydrolysis increases significantly with increasing pH. For conjugation reactions, a pH range of 7.2-8.5 is common, representing a compromise between reaction efficiency and NHS ester stability.

  • Temperature: Higher temperatures accelerate hydrolysis. Reactions are often performed at room temperature for shorter durations or at 4°C for overnight incubations to minimize hydrolysis.

  • Aqueous Environment: The presence of water is necessary for hydrolysis. Stock solutions should be prepared in anhydrous solvents like DMSO or DMF and used immediately after preparation.

Fmoc Group Stability

The Fmoc group is stable under acidic conditions but is readily cleaved by bases, particularly secondary amines like piperidine (B6355638).

Table 3: Stability of the Fmoc Group

ConditionStabilityRemarks
Acidic (e.g., TFA)StableThe Fmoc group is orthogonal to acid-labile protecting groups like Boc.
Neutral (pH ~7)Generally StableStable for extended periods in the absence of strong nucleophiles.
Basic (e.g., 20% piperidine in DMF)LabileRapid deprotection occurs, typically within minutes.
Mildly Basic (e.g., pH 8-9)Potential for slow degradationProlonged exposure to basic aqueous buffers can lead to gradual Fmoc removal.
Aminooxy Group Stability

The Fmoc-protected aminooxy group has been shown to be stable under standard oxidative folding conditions and during long-term storage, indicating its robustness for multi-step synthetic and conjugation strategies.

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of this compound under various conditions.

Objective: To determine the degradation kinetics of this compound under specific pH, temperature, and solvent conditions.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4, 7, 8.5)

  • Organic solvents (e.g., DMSO, DMF)

  • Thermostatic incubator

  • HPLC system with a UV detector

  • Quenching solution (e.g., 1 M glycine (B1666218) or Tris buffer)

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound in the desired organic solvent.

    • Dilute the stock solution into the respective aqueous buffers or organic solvents to a known final concentration.

  • Incubation:

    • Aliquot the solutions into multiple vials for each time point.

    • Incubate the vials at the desired temperatures (e.g., 4 °C, 25 °C, 40 °C).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition.

    • If the sample is aqueous, immediately quench the reaction by adding an excess of a primary amine solution (e.g., glycine) to react with any remaining NHS ester, or acidify to stop further hydrolysis.

    • Analyze the samples by a validated stability-indicating HPLC-UV method. The method should be able to separate the intact parent compound from its degradation products (e.g., the hydrolyzed carboxylic acid and the deprotected aminooxy species).

  • Data Analysis:

    • Calculate the percentage of the intact this compound remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics and calculate the half-life (t½) under each condition.

G Workflow for HPLC-Based Stability Assessment cluster_prep Preparation cluster_incubate Incubation cluster_analyze Analysis cluster_data Data Processing prep1 Prepare stock solution in anhydrous organic solvent prep2 Dilute into test buffers/solvents at known concentration prep1->prep2 incubate1 Aliquot for each time point prep2->incubate1 incubate2 Incubate at desired temperatures (e.g., 4°C, 25°C, 40°C) incubate1->incubate2 analyze1 Withdraw samples at predetermined time points incubate2->analyze1 analyze2 Quench reaction (if applicable) analyze1->analyze2 analyze3 Analyze by stability-indicating HPLC-UV method analyze2->analyze3 data1 Calculate % remaining parent compound analyze3->data1 data2 Plot % remaining vs. time data1->data2 data3 Determine degradation kinetics and half-life (t½) data2->data3

Caption: Workflow for HPLC-Based Stability Assessment.

Logical Relationships in Handling and Application

The successful application of this compound in bioconjugation relies on a logical sequence of steps that takes its stability into account.

G Logical Workflow for Bioconjugation dissolve Dissolve this compound in anhydrous DMSO or DMF conjugate_amine React with primary amine-containing molecule (pH 7.2-8.5) dissolve->conjugate_amine deprotect_fmoc Remove Fmoc group with base (e.g., 20% piperidine in DMF) conjugate_amine->deprotect_fmoc conjugate_carbonyl React with aldehyde/ketone-containing molecule deprotect_fmoc->conjugate_carbonyl final_conjugate Final Conjugate conjugate_carbonyl->final_conjugate

Caption: Logical Workflow for Bioconjugation.

Recommendations for Storage and Handling

  • Storage: Store this compound at -20°C in a desiccated environment to prevent hydrolysis of the NHS ester and degradation of the Fmoc group.

  • Handling:

    • Allow the reagent to warm to room temperature before opening to prevent condensation of moisture.

    • Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Avoid preparing aqueous stock solutions for storage.

    • When adding the reagent to an aqueous reaction mixture, ensure the volume of the organic solvent is kept to a minimum (typically less than 10% of the total reaction volume) to avoid precipitation of proteins or other biomolecules.

    • Use amine-free buffers (e.g., phosphate, borate, carbonate) for conjugation reactions to avoid competing reactions with the NHS ester.

By understanding the solubility and stability characteristics of this compound and employing the detailed protocols provided, researchers can optimize their bioconjugation strategies, leading to more reliable and reproducible results in their drug development and scientific research endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-aminooxy-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-aminooxy-PEG12-NHS ester, a heterobifunctional linker critical in bioconjugation and drug development. This document details the chemical properties, a representative synthetic pathway, and purification protocols for this versatile molecule.

Introduction

This compound is a valuable tool in chemical biology and pharmaceutical sciences. It incorporates three key functional elements:

  • An Fmoc-protected aminooxy group : This functionality allows for the selective and stable ligation to molecules containing aldehyde or ketone groups, forming an oxime bond. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is stable under acidic conditions and can be readily removed with a mild base, such as piperidine, enabling orthogonal conjugation strategies.

  • A hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer : The PEG chain imparts increased water solubility to the molecule and its conjugates, which can improve the pharmacokinetic properties of biopharmaceuticals. It also provides a flexible spacer arm to mitigate steric hindrance between conjugated molecules.

  • An N-hydroxysuccinimide (NHS) ester : This activated ester is highly reactive towards primary and secondary amines, forming stable amide bonds. This functionality is widely used for labeling proteins, antibodies, and other amine-containing biomolecules.

The unique combination of these features makes this compound an ideal linker for applications such as antibody-drug conjugates (ADCs), PROTACs, and the development of sophisticated bioconjugates.

Chemical Properties and Data

The key quantitative data for the synthesized compounds are summarized in the table below. These values are representative and may vary based on the specific experimental conditions and the purity of the starting materials.

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity (%)
Fmoc-aminooxy-PEG12-acidC₄₂H₆₅NO₁₇855.97≥95
This compound C₄₆H₆₈N₂O₁₉ 953.05 ≥95

Synthesis Pathway

The synthesis of this compound is a two-step process, starting from the commercially available aminooxy-PEG12-acid. The first step involves the protection of the aminooxy group with an Fmoc group, followed by the activation of the terminal carboxylic acid to an NHS ester.

Synthesis_Pathway A Aminooxy-PEG12-acid C Fmoc-aminooxy-PEG12-acid A->C  Fmoc Protection   (Base, e.g., DIPEA in DMF) B Fmoc-Cl (or Fmoc-OSu) E This compound C->E  NHS Esterification   (Anhydrous DMF) D NHS, EDC

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are representative protocols for the synthesis and purification of this compound.

Synthesis of Fmoc-aminooxy-PEG12-acid

Materials:

  • Aminooxy-PEG12-acid

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve aminooxy-PEG12-acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate container, dissolve Fmoc-Cl or Fmoc-OSu (1.2 eq) in anhydrous DMF.

  • Add the Fmoc reagent solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (B109758) to yield Fmoc-aminooxy-PEG12-acid as a white solid or viscous oil.

Synthesis of this compound

Materials:

  • Fmoc-aminooxy-PEG12-acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve Fmoc-aminooxy-PEG12-acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.2 eq) to the solution and stir at 0 °C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with a small amount of anhydrous DCM.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/diethyl ether) or by flash column chromatography to yield this compound as a white solid.

Purification and Characterization Workflow

The purification of the final product is crucial to ensure high purity for subsequent bioconjugation applications. A typical workflow involves chromatographic separation followed by characterization to confirm identity and purity.

Purification_Workflow Start Crude this compound Purification Purification Start->Purification RP_HPLC Reversed-Phase HPLC (C18 column, Water/Acetonitrile (B52724) gradient with TFA) Purification->RP_HPLC SEC Size-Exclusion Chromatography (for removal of small molecule impurities) Purification->SEC Characterization Characterization RP_HPLC->Characterization SEC->Characterization LCMS LC-MS (Confirm Mass) Characterization->LCMS NMR ¹H and ¹³C NMR (Confirm Structure) Characterization->NMR Purity_Analysis Purity Analysis (HPLC) Characterization->Purity_Analysis Final_Product Pure this compound (Purity ≥95%) Purity_Analysis->Final_Product

Caption: Purification and characterization workflow.

Purification Details:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying PEGylated compounds. A C18 column is typically used with a gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) as an additive.

  • Size-Exclusion Chromatography (SEC): This technique can be used to separate the desired product from smaller molecule impurities, such as unreacted NHS or residual coupling agents.

Characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should typically be ≥95%.

Conclusion

The synthesis and purification of this compound require careful execution of standard organic chemistry techniques. The protocols provided in this guide offer a representative pathway to obtain this valuable heterobifunctional linker in high purity. The versatility of this compound makes it an indispensable tool for researchers and scientists in the field of bioconjugation and drug development, enabling the creation of novel and effective therapeutic and diagnostic agents.

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a central pillar, enabling the efficient and reliable assembly of complex peptide chains. Its unique chemical properties, particularly its base-lability, have made Fmoc-based solid-phase peptide synthesis (SPPS) the predominant methodology in both academic research and industrial drug development.[1][2] This technical guide provides an in-depth exploration of the pivotal role of the Fmoc group, detailing its mechanism of action, practical applications, and the critical parameters that govern its successful implementation.

The Chemical Foundation of Fmoc Protection

The Fmoc group is an amine protecting group prized for its stability under acidic and neutral conditions, while being readily cleaved by mild bases, typically a secondary amine like piperidine (B6355638).[3][4] This orthogonality is the hallmark of the Fmoc/tBu strategy, where acid-labile groups (like tert-butyl) are used for the permanent protection of reactive amino acid side chains.[5] This strategy ensures that the side-chain protecting groups remain intact during the iterative cycles of Nα-Fmoc removal.[5]

The structure of an Fmoc-protected amino acid consists of the amino acid backbone, the Fmoc group attached to the α-amino nitrogen, and, for those with reactive side chains, an orthogonal protecting group.[6]

The Mechanism of Fmoc Deprotection: A Base-Induced Elimination

The removal of the Fmoc group is not a simple hydrolysis but proceeds through a β-elimination mechanism. The process is initiated by a base, most commonly piperidine, which abstracts the acidic proton on the C9 position of the fluorenyl ring.[5] This abstraction leads to the elimination of the carbamate, which subsequently decomposes to release the free amine of the peptide, carbon dioxide, and a reactive intermediate known as dibenzofulvene (DBF).[5] The secondary amine base then serves a dual purpose by acting as a scavenger, trapping the electrophilic DBF to form a stable adduct and preventing its reaction with the newly liberated amine.[7]

This cleavage reaction is rapid and can be monitored in real-time using UV spectroscopy, as the dibenzofulvene-piperidine adduct exhibits a strong absorbance around 301-304 nm.[8][9] This feature is widely utilized to quantify the efficiency of both the deprotection and the preceding coupling steps.[8]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

The Fmoc-based SPPS is a cyclical process that allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble solid support.[1][2] This approach simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration steps.[1]

The fundamental steps of the Fmoc-SPPS cycle are as follows:

  • Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed by treatment with a mild base, typically 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[10]

  • Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.[10]

  • Washing: The resin is washed again to remove excess reagents and soluble by-products.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid cocktail such as trifluoroacetic acid (TFA).[10]

Fmoc_SPPS_Workflow cluster_Resin Solid Support cluster_Cycle Iterative Synthesis Cycle cluster_Final Final Steps Resin Resin with Linker Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Start Wash1 2. Washing (e.g., DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 4. Washing (e.g., DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage & Side-Chain Deprotection (e.g., TFA) Wash2->Cleavage After last cycle Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is paramount to achieving a high purity of the final peptide product. Incomplete reactions at any stage can lead to the accumulation of deletion sequences and other impurities.[11]

Coupling Efficiency

The choice of coupling reagent significantly impacts the efficiency of peptide bond formation. The table below summarizes the crude purity of a model peptide synthesized with various activators and different coupling times.

ActivatorCoupling TimeCrude Peptide Purity (%)
COMU2 x 1 min90.84
HCTU2 x 20 min89.50
HATU2 x 1 min83.63
PyBOP2 x 1 min78.52
TFFH2 x 1 min< 63
PyOxim2 x 1 min40.10
Data adapted from a comparative study of different activators for the synthesis of G-LHRH and 65-74ACP peptides.[12]
Side Reactions and Impurities

Several side reactions can occur during Fmoc-SPPS, leading to impurities in the final product. Understanding and mitigating these side reactions is crucial for successful peptide synthesis.

Aspartimide formation is a significant side reaction that can occur at aspartic acid residues, particularly in sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[13] This cyclization reaction can lead to both α- and β-peptide impurities, which are often difficult to separate from the desired product.[14]

Asp Protecting GroupPeptide SequenceAspartimide Formation (% per cycle)
OtBuVKDGYI>1.0
OMpeVKDGYI~0.5
OBno VKDGYI ~0.1
OtBuVKDNYI~0.2
OBno VKDNYI <0.1
OtBuVKDRYI~0.1
OBno VKDRYI <0.1
Data adapted from a study on the suppression of aspartimide formation using different Asp protecting groups. The values represent the approximate percentage of aspartimide formed per deprotection cycle.[14]

Racemization, or the loss of stereochemical integrity at the α-carbon, can occur during the activation and coupling of amino acids.[15] This is particularly problematic for certain amino acids like histidine and cysteine.[16][17]

Coupling ReagentBasePeptide A (% correct diastereomer)Peptide B (% correct diastereomer)
HATUDIPEA7578
HBTUDIPEA7981
COMU TMP 92 92
DEPBT TMP 91 90
DMTMM-BF4NMM8586
Data adapted from a study on phenylglycine racemization with different coupling reagents and bases.[15]

Experimental Protocols

Detailed and optimized experimental protocols are essential for the successful application of Fmoc-SPPS.

Synthesis of Fmoc-Amino Acids

The synthesis of Fmoc-protected amino acids is a prerequisite for Fmoc-SPPS. A general procedure involves the reaction of a free amino acid with an Fmoc-donating reagent under basic conditions.

Materials:

  • Amino acid (1.0 equivalent)

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents)

  • 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate

  • Dioxane or acetone (B3395972)

  • Diethyl ether

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid in the basic aqueous solution.

  • Slowly add a solution of Fmoc-OSu or Fmoc-Cl in dioxane or acetone to the amino acid solution at 0-5°C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted reagents.

  • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • If necessary, purify the crude Fmoc-amino acid by recrystallization.[1]

Manual Fmoc-SPPS Protocol

This protocol outlines a standard manual procedure for one cycle of amino acid addition.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% piperidine in DMF (v/v)

  • DMF

  • Fmoc-amino acid (4 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma (4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour.[2]

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the piperidine solution and shake for 15 minutes.

    • Drain the solution.[1]

  • Washing: Wash the resin thoroughly with DMF (5 times).[1]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with HOBt or Oxyma in DMF and adding DIC. Allow to react for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Add DIPEA to the reaction vessel.

    • Shake for 1-2 hours.[1]

  • Washing: Wash the resin with DMF (5 times).[1]

UV Monitoring of Fmoc Deprotection

This technique allows for the quantitative assessment of the deprotection step and, by extension, the preceding coupling step.

Procedure:

  • After the Fmoc deprotection step, collect the combined piperidine/DMF washes in a volumetric flask of a known volume.

  • Dilute the solution to the mark with DMF.

  • Measure the absorbance of the solution at 301 nm using a UV spectrophotometer, with DMF as the blank.

  • The amount of Fmoc group removed can be calculated using the Beer-Lambert law and the known extinction coefficient of the dibenzofulvene-piperidine adduct.[18]

Logical Relationships in Fmoc-SPPS

The success of Fmoc-SPPS is dependent on a series of interconnected factors. The following diagram illustrates the logical relationships between key parameters and outcomes.

Fmoc_SPPS_Logic Reagents High-Quality Fmoc-Amino Acids & Reagents Efficiency High Coupling & Deprotection Efficiency Reagents->Efficiency Protocol Optimized Protocol (Coupling, Deprotection) Protocol->Efficiency SideReactions Minimized Side Reactions (Racemization, Aspartimide) Protocol->SideReactions Monitoring In-Process Monitoring (e.g., UV, Ninhydrin) Monitoring->Protocol Feedback for Optimization Purity High Crude Peptide Purity Efficiency->Purity Yield High Overall Yield Efficiency->Yield SideReactions->Purity Purification Simplified Purification Purity->Purification FinalProduct High-Quality Final Peptide Yield->FinalProduct Purification->FinalProduct

Caption: Key factors influencing the success of Fmoc-based peptide synthesis.

Conclusion

The Fmoc protecting group has revolutionized the field of peptide synthesis, providing a robust and versatile tool for the construction of complex peptides. Its mild deprotection conditions, compatibility with a wide range of chemistries, and the ability to monitor reactions in real-time have solidified its position as the cornerstone of modern solid-phase peptide synthesis. A thorough understanding of the underlying chemical principles, careful optimization of experimental protocols, and diligent monitoring of reaction progress are paramount to harnessing the full potential of the Fmoc strategy for the successful synthesis of high-quality peptides for research, diagnostics, and therapeutic applications.

References

The Function of PEG12 Spacers in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of Polyethylene Glycol (PEG) spacers, a process known as PEGylation, has become a cornerstone of biopharmaceutical development.[1] This modification strategy dramatically enhances the therapeutic properties of proteins, peptides, and other biomolecules by improving their pharmacokinetic and pharmacodynamic profiles.[1] A PEG12 spacer specifically refers to a discrete-length PEG molecule composed of 12 repeating ethylene (B1197577) glycol units.[2][3] Unlike traditional polydisperse PEG polymers, which are mixtures of different sizes, discrete PEG linkers like PEG12 offer a specific, single chemical structure with high purity, ensuring batch-to-batch consistency and precise control over the final bioconjugate's properties.[4][]

These spacers act as flexible, hydrophilic arms to link two or more molecules, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC).[1][6][7] The unique physicochemical properties of the PEG12 spacer—hydrophilicity, flexibility, and defined length—confer significant advantages to the resulting bioconjugate, making it an indispensable tool in modern drug development, diagnostics, and biotechnology.[8][9][10]

Core Functions and Mechanisms of the PEG12 Spacer

The primary role of a PEG12 spacer in bioconjugation is to improve the overall performance of the final molecule by leveraging its intrinsic properties. These functions are critical for developing effective and safe therapeutics, particularly in complex systems like ADCs and PROTACs (Proteolysis Targeting Chimeras).[6][11][12]

Enhancing Solubility and Preventing Aggregation

Many potent therapeutic agents, such as small molecule cytotoxic drugs, are hydrophobic and have poor solubility in aqueous solutions.[6] The hydrophilic nature of the PEG12 spacer significantly increases the water solubility of the entire bioconjugate.[4][8][9][13][14][15] By attaching this water-soluble chain, the PEG12 linker effectively counteracts the insolubility of the payload, preventing aggregation and improving the overall pharmaceutical properties of the conjugate.[4][16][17] This is crucial for maintaining the stability of the bioconjugate during formulation, storage, and administration.[17]

Reducing Immunogenicity and Increasing Stability

The PEG12 spacer forms a protective, hydrophilic cloud around the bioconjugate.[1] This "stealth" effect sterically hinders the approach of proteolytic enzymes and masks immunogenic sites on the molecule's surface.[1][16] By shielding the bioconjugate from the host's immune system, PEGylation can significantly reduce immunogenicity, preventing an unwanted immune response.[1][8][13][16][18] This shielding also protects the molecule from enzymatic degradation, which enhances its stability and prolongs its circulation half-life in the body.[8][13][16][17][18]

Providing Spatial Separation and Flexibility

The defined chain length of the PEG12 spacer provides precise spatial control, acting as a flexible bridge between the conjugated molecules.[7][9] This separation is critical for several reasons:

  • Minimizing Steric Hindrance: It ensures that the biological activity of each component is maintained. For instance, in an ADC, the spacer prevents the bulky drug payload from interfering with the antibody's ability to bind to its target antigen.[][7]

  • Improving Binding Kinetics: The flexibility of the PEG chain allows for optimal orientation of the binding domain (e.g., the antibody) with its target receptor.[19]

  • Facilitating Drug Release: In cleavable linker systems, the spacer can provide better access for enzymes or chemicals to cleave the linker and release the payload at the target site.

Improving Pharmacokinetics (PK)

By increasing the hydrodynamic size of the bioconjugate, the PEG12 spacer reduces renal clearance, leading to a significantly prolonged circulation half-life.[1][16] This extended presence in the bloodstream allows for more effective targeting and therapeutic action, often reducing the required dosing frequency for patients.[16][18] The improved solubility and stability also contribute to better bioavailability and a more predictable PK profile.[8]

Quantitative Data Summary

The effects of PEGylation have been extensively documented. The following tables summarize the typical quantitative impact of incorporating PEG spacers into bioconjugates.

ParameterEffect of PEGylationTypical Quantitative ChangeReferences
Solubility IncreasedOrder-of-magnitude increases for hydrophobic molecules[4][8]
In Vivo Half-Life Increased2x to >100x increase depending on molecule and PEG size[1][16][17]
Immunogenicity ReducedSignificant reduction in antibody formation[1][13][20][21]
Proteolytic Stability Increased>10x increase in resistance to enzymatic degradation[16][17][18]
Renal Clearance ReducedDecreased clearance rate due to increased hydrodynamic size[1][18]

Visualizing PEG12 Function and Application

Diagrams created using Graphviz help illustrate the core concepts and workflows associated with PEG12 spacers.

cluster_properties Intrinsic Properties of PEG12 Spacer cluster_functions Core Functions in Bioconjugation cluster_outcomes Therapeutic Outcomes P1 Hydrophilicity F1 ↑ Solubility ↓ Aggregation P1->F1 F2 ↑ Stability (Proteolytic Resistance) P1->F2 P2 Flexibility & Defined Length F4 Provides Spatial Separation (Reduces Steric Hindrance) P2->F4 P3 Biocompatibility F3 ↓ Immunogenicity (Epitope Masking) P3->F3 O2 Enhanced Efficacy & Safety F1->O2 O1 Improved PK Profile (Longer Half-Life) F2->O1 F3->O2 O3 Maintained Biological Activity F4->O3 O1->O2 O3->O2

Caption: Logical flow from PEG12 properties to therapeutic benefits.

cluster_reactants Reactants cluster_process Conjugation Steps Antibody Antibody (with -NH2 groups) Step1 Step 1: Amine Reaction (Antibody + Linker) Antibody->Step1 Linker NHS-PEG12-Maleimide (Heterobifunctional Linker) Linker->Step1 Drug Payload Drug (with -SH group) Step3 Step 3: Thiol Reaction (Activated Antibody + Drug) Drug->Step3 Step2 Step 2: Purification Step1->Step2 Forms Ab-PEG12-Maleimide Step2->Step3 Step4 Step 4: Final Purification & Characterization Step3->Step4 Forms final ADC ADC Final Antibody-Drug Conjugate (ADC) Step4->ADC

Caption: Experimental workflow for ADC synthesis using a PEG12 linker.

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation using NHS-PEG12-Maleimide

This protocol describes a common method for conjugating a thiol-containing drug to an antibody via primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Antibody (Ab) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SM(PEG)12 (NHS-PEG12-Maleimide) crosslinker

  • Thiol-containing payload drug (-SH)

  • Reaction Buffers: PBS (pH 7.2), EDTA-containing buffer (e.g., PBS, 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)

  • Reducing Agent (optional, for Ab disulfide reduction): TCEP or DTT

  • Quenching Reagent: Tris or Glycine

  • Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

Methodology:

Step 1: Activation of Antibody with NHS-PEG12-Maleimide

  • Prepare the antibody at a concentration of 2-10 mg/mL in PBS, pH 7.2.

  • Dissolve the NHS-PEG12-Maleimide linker in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.

  • Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The exact ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

  • Optional Quenching: Add a quenching reagent like Tris-HCl to a final concentration of 20-50 mM to stop the reaction by consuming excess NHS-ester groups. Incubate for 15 minutes.

  • Remove excess, unreacted linker and byproducts by SEC or TFF, exchanging the buffer into an EDTA-containing buffer (pH 6.5-7.0) to protect the maleimide (B117702) group. The product is the maleimide-activated antibody (Ab-PEG12-Mal).

Step 2: Conjugation of Payload Drug to Activated Antibody

  • Dissolve the thiol-containing payload drug in a suitable solvent (e.g., DMSO).

  • Add a 1.5- to 5-fold molar excess of the payload drug to the purified maleimide-activated antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

  • Optional Capping: Add a capping agent like N-ethylmaleimide or L-cysteine to react with any remaining unreacted maleimide groups on the antibody.

  • Purify the final antibody-drug conjugate (ADC) from excess payload and reaction byproducts using SEC or TFF.

  • Characterize the final ADC for DAR, aggregation, purity, and binding affinity using methods such as HIC-HPLC, SEC, mass spectrometry, and ELISA.

Conclusion

The PEG12 spacer is a versatile and powerful tool in bioconjugation, offering a discrete, hydrophilic, and flexible linkage that significantly improves the therapeutic properties of complex biologics.[2][9] Its ability to enhance solubility, increase stability, reduce immunogenicity, and provide optimal spatial separation makes it a preferred choice for the development of next-generation therapeutics like ADCs and PROTACs.[11][12][13] A thorough understanding of its functions and the application of robust experimental protocols are essential for successfully harnessing the benefits of PEG12 spacers in drug development.

References

A Deep Dive into Aminooxy Chemistry for Stable Oxime Bond Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable covalent bond with high specificity and efficiency under mild, aqueous conditions is a cornerstone of modern chemical biology and drug development. Among the canon of bioorthogonal "click" chemistries, the reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form a stable oxime bond stands out for its reliability and versatility. This technical guide provides an in-depth exploration of aminooxy chemistry, offering a practical resource for researchers leveraging this powerful ligation strategy.

The Core of Oxime Ligation: Mechanism and Kinetics

The oxime ligation is a chemoselective condensation reaction between a hydroxylamine (B1172632) derivative (specifically, an aminooxy compound) and an aldehyde or ketone. The reaction proceeds through a tetrahedral intermediate, followed by an acid-catalyzed dehydration to yield the stable oxime product and water as the sole byproduct.[1][2][3]

The overall reaction can be depicted as follows:

R1-C(=O)-R2 + R3-O-NH2 ⇌ R1-C(=N-O-R3)-R2 + H2O

dot graph Oxime_Formation_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="General Mechanism of Oxime Formation", labelloc=t, width=8, height=2.5]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];

// Reactants Carbonyl [label="R₁-C(=O)-R₂\n(Aldehyde/Ketone)"]; Aminooxy [label="R₃-O-NH₂\n(Aminooxy Compound)"]; Plus1 [label="+"];

// Intermediate Intermediate [label="R₁-C(OH)(NH-O-R₃)-R₂\n(Tetrahedral Intermediate)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products Oxime [label="R₁-C(=N-O-R₃)-R₂\n(Oxime)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="H₂O"]; Plus2 [label="+"];

// Arrows Carbonyl -> Plus1 [arrowhead=none]; Plus1 -> Aminooxy [arrowhead=none]; Aminooxy -> Intermediate [label="+H⁺", color="#34A853"]; Intermediate -> Oxime [label="-H₂O, -H⁺", color="#EA4335"]; Oxime -> Plus2 [arrowhead=none]; Plus2 -> Water [arrowhead=none]; } END_DOT Caption: General reaction scheme for oxime bond formation.

pH Dependence

The rate of oxime formation is significantly influenced by the pH of the reaction medium. The reaction is generally fastest in slightly acidic conditions, typically between pH 4 and 5.[4] This is because the dehydration of the tetrahedral intermediate is the rate-limiting step and is acid-catalyzed.[5] At lower pH values, the aminooxy nucleophile becomes protonated, reducing its reactivity. Conversely, at neutral or higher pH, the dehydration step is slow, though the reaction still proceeds. For many biological applications where acidic conditions are detrimental to the biomolecules of interest, the reaction is often performed at physiological pH (around 7.4), albeit at a slower rate.[4][6]

Catalysis of Oxime Ligation

To overcome the slow reaction rates at neutral pH, various catalysts have been developed. Aniline (B41778) and its derivatives are the most common and effective catalysts for oxime ligation.[6] Aniline catalysis proceeds through the formation of a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy nucleophile.[6]

dot graph Aniline_Catalysis_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.7, fontname="Arial", fontsize=12, label="Aniline Catalysis of Oxime Formation", labelloc=t, width=8.5, height=3.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];

// Nodes Carbonyl [label="R₁-C(=O)-R₂"]; Aniline [label="Aniline\n(C₆H₅NH₂)"]; SchiffBase [label="Protonated Schiff Base\n[R₁-C(=N⁺H-C₆H₅)-R₂]", fillcolor="#FBBC05"]; Aminooxy [label="R₃-O-NH₂"]; Intermediate [label="Tetrahedral Intermediate"]; Oxime [label="R₁-C(=N-O-R₃)-R₂\n(Oxime Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aniline_Out [label="Aniline\n(Regenerated)"];

// Edges Carbonyl -> SchiffBase [label="+ Aniline, +H⁺", color="#34A853"]; SchiffBase -> Intermediate [label="+ R₃-O-NH₂", color="#34A853"]; Intermediate -> Oxime [label="-H₂O", color="#EA4335"]; Oxime -> Aniline_Out [style=invis]; Intermediate -> Aniline_Out [label="- Aniline, -H⁺", color="#EA4335"]; } END_DOT Caption: Catalytic cycle of aniline in oxime bond formation.

More potent catalysts, such as p-phenylenediamine (B122844) and m-phenylenediamine (B132917) (mPDA), have been shown to significantly accelerate oxime ligation, even at neutral pH and low reactant concentrations.[4][7] The higher aqueous solubility of mPDA allows for its use at higher concentrations, leading to substantial rate enhancements.[7]

Quantitative Data on Reaction Kinetics and Stability

The efficiency of oxime ligation is best understood through quantitative kinetic data. The following tables summarize second-order rate constants for various oxime formation reactions and first-order rate constants for the hydrolysis of oxime and related bonds.

Table 1: Second-Order Rate Constants (k₂) for Oxime Formation

Aldehyde/KetoneAminooxy CompoundCatalyst (Concentration)pHRate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
BenzaldehydeAminooxyacetyl-peptideAniline (100 mM)7.08.2[8][9]
CitralAminooxy-dansylAniline (50 mM)7.310.3[10]
CitralAminooxy-dansylm-Phenylenediamine (50 mM)7.327.0[10]
CitralAminooxy-dansylm-Phenylenediamine (500 mM)7.3>100[10]
4-formyl-L-phenylalanineAminooxy-biotinNone6.20.012
4-formyl-L-phenylalanineAminooxy-biotinAniline (100 mM)6.20.5
p-acetyl-L-phenylalanineAminooxy-biotinNone6.20.0003
p-acetyl-L-phenylalanineAminooxy-biotinAniline (100 mM)6.20.015

Table 2: Comparative Hydrolytic Stability of Different C=N Bonds

Bond TypeConditions (pD)First-Order Rate Constant (k₁) (s⁻¹)Half-life (t₁/₂)Reference(s)
Oxime 7.0 ~4.0 x 10⁻⁷ ~20 days [11]
Methylhydrazone7.0~2.4 x 10⁻⁴~48 minutes[11]
Acetylhydrazone7.0~1.2 x 10⁻⁴~96 minutes[11]
Semicarbazone7.0~6.4 x 10⁻⁵~3 hours[11]

As the data indicates, oxime bonds are significantly more stable towards hydrolysis at neutral pH compared to hydrazone linkages, making them ideal for applications requiring long-term stability in biological systems.[1][11] Hydrolysis of oximes is catalyzed by acid.[11]

Experimental Protocols

General Protocol for Small Molecule Oxime Ligation

This protocol provides a general framework for the reaction between a small molecule aldehyde or ketone and an aminooxy-containing compound.

Materials:

  • Aldehyde or ketone starting material

  • Aminooxy-containing starting material

  • Anhydrous solvent (e.g., methanol, ethanol, or a buffered aqueous solution)

  • Catalyst (e.g., aniline, optional)

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Stirring apparatus

  • Analytical tools for monitoring the reaction (e.g., TLC, LC-MS, NMR)

Procedure:

  • Dissolution: Dissolve the aldehyde or ketone (1.0 equivalent) in the chosen solvent in the reaction vessel.

  • Addition of Aminooxy Compound: Add the aminooxy-containing compound (1.0-1.2 equivalents) to the solution.

  • Catalyst Addition (Optional): If using a catalyst, add aniline (e.g., 10-100 mM) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37-50°C) for 2-24 hours. The reaction progress can be monitored by an appropriate analytical technique.

  • Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can be purified by standard techniques such as column chromatography, recrystallization, or preparative HPLC.

  • Characterization: Confirm the structure and purity of the final oxime product using methods like NMR, mass spectrometry, and HPLC.

Protocol for Aminooxy Labeling of Glycoproteins

This protocol details the site-specific labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehydes, followed by reaction with an aminooxy-functionalized probe (e.g., a fluorescent dye).[12][13]

dot graph Glycoprotein_Labeling_Workflow { graph [fontname="Arial", fontsize=12, label="Workflow for Aminooxy Labeling of Glycoproteins", labelloc=t, width=8, height=4]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];

// Nodes Start [label="Start: Glycoprotein (B1211001) Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidation [label="1. Oxidation\n(e.g., NaIO₄)"]; Quenching [label="2. Quenching\n(e.g., Ethylene (B1197577) Glycol)"]; Purification1 [label="3. Buffer Exchange/\nPurification"]; Labeling [label="4. Oxime Ligation\n(+ Aminooxy Probe, +/- Catalyst)"]; Purification2 [label="5. Purification of Conjugate"]; Analysis [label="6. Characterization\n(DOL, Activity Assay)"]; End [label="End: Labeled Glycoprotein", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Oxidation; Oxidation -> Quenching; Quenching -> Purification1; Purification1 -> Labeling; Labeling -> Purification2; Purification2 -> Analysis; Analysis -> End; } END_DOT Caption: Experimental workflow for glycoprotein labeling.

Materials:

  • Glycoprotein (e.g., IgG antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction Buffer (10X): 1 M Sodium Acetate, 1.5 M NaCl, pH 5.5

  • Sodium periodate (B1199274) (NaIO₄)

  • Ethylene glycol

  • Aminooxy-functionalized probe (e.g., CF® Dye Aminooxy)

  • Anhydrous DMSO (for dissolving the probe)

  • Aniline (optional catalyst)

  • Purification tools (e.g., Sephadex G-25 column or ultrafiltration device)

  • BSA and Sodium Azide for storage

Procedure:

  • Antibody Preparation: Prepare the glycoprotein solution in 1X PBS buffer at a concentration of 3-15 mg/mL (20-100 µM for IgG).[12]

  • Oxidation of Carbohydrates:

    • Prepare a fresh 100 mM solution of sodium periodate in deionized water.

    • To the glycoprotein solution, add 1/10th volume of 10X Reaction Buffer and 1/10th volume of the 100 mM sodium periodate solution.[12]

    • Incubate the reaction for 10-30 minutes at room temperature in the dark.

    • Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM. Incubate for 10 minutes at room temperature.[13]

  • Purification of Oxidized Glycoprotein: Immediately remove excess periodate and other small molecules by buffer exchange into a suitable conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5) using a desalting column or dialysis.

  • Preparation of the Aminooxy Probe: Prepare a stock solution of the aminooxy-functionalized probe (e.g., 5 mM) in anhydrous DMSO.

  • Oxime Ligation:

    • Add a 20-50 molar excess of the aminooxy probe to the purified, oxidized glycoprotein.

    • (Optional but recommended) To catalyze the reaction, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[14]

  • Purification of the Conjugate: Separate the labeled glycoprotein from the unreacted probe using a desalting column or extensive dialysis against PBS.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λ_max).

    • Assess the biological activity of the conjugated glycoprotein to ensure the labeling process has not compromised its function.

  • Storage: Store the purified conjugate at 4°C, typically with a stabilizer like BSA and a preservative like sodium azide.

Applications in Research and Drug Development

The stability and chemoselectivity of the oxime bond have made it a valuable tool in a wide range of applications:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies via oxime linkages allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and effective targeted cancer therapies.[13]

  • Peptide and Protein Modification: Oxime ligation is widely used for the site-specific labeling of proteins and peptides with fluorescent probes, biotin, or other tags for imaging and analytical studies.[10][15]

  • Hydrogel Formation: The formation of oxime crosslinks is employed in the generation of biocompatible hydrogels for tissue engineering and controlled drug release applications.[6]

  • Surface Immobilization: Biomolecules can be tethered to surfaces for the development of biosensors and microarrays.

  • Nucleic Acid Conjugation: Aminooxy chemistry enables the conjugation of various ligands to oligonucleotides for therapeutic and diagnostic purposes.[16]

Conclusion

Aminooxy chemistry provides a robust and versatile platform for the formation of stable oxime bonds. Its high chemoselectivity, compatibility with aqueous environments, and the exceptional stability of the resulting linkage make it an indispensable tool for researchers in chemistry, biology, and medicine. By understanding the underlying mechanism, kinetics, and optimal reaction conditions, scientists can effectively harness the power of oxime ligation to advance their research and develop novel therapeutics and diagnostics.

References

Fmoc-aminooxy-PEG12-NHS Ester: A Versatile Linker for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful strategy to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. At the heart of every PROTAC is the linker, a critical component that connects the target protein ligand to the E3 ligase ligand. The nature of this linker profoundly influences the efficacy, solubility, and pharmacokinetic properties of the resulting PROTAC. Among the diverse array of available linkers, Fmoc-aminooxy-PEG12-NHS ester has emerged as a highly valuable and versatile building block for PROTAC synthesis. This technical guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in the construction of PROTACs.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates three key chemical moieties:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the aminooxy functionality, allowing for orthogonal deprotection strategies in multi-step syntheses.

  • aminooxy group: A nucleophilic group that readily reacts with aldehydes and ketones to form stable oxime ethers. This provides a bioorthogonal ligation strategy.

  • PEG12 (polyethylene glycol) spacer: A 12-unit polyethylene (B3416737) glycol chain that enhances the aqueous solubility and cell permeability of the PROTAC molecule. The length of the PEG linker is a critical parameter for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • NHS (N-hydroxysuccinimide) ester: An activated ester that reacts efficiently with primary and secondary amines to form stable amide bonds.

This unique combination of functional groups makes this compound an ideal tool for the modular and efficient synthesis of PROTACs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C46H68N2O19
Molecular Weight 953.05 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in DMF, DMSO, and chlorinated solvents
Storage Store at -20°C, desiccated

Role in PROTAC Linker Synthesis

The trifunctional nature of this compound allows for a variety of synthetic strategies for PROTAC assembly. A common workflow involves the sequential or convergent coupling of the target protein ligand and the E3 ligase ligand to the linker.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product POI_Ligand POI Ligand (with amine or aldehyde/ketone) Step1 Step 1: Coupling to POI or E3 Ligase Ligand POI_Ligand->Step1 E3_Ligase_Ligand E3 Ligase Ligand (with amine or aldehyde/ketone) Step3 Step 3: Coupling to Second Ligand E3_Ligase_Ligand->Step3 Linker This compound Linker->Step1 Intermediate Intermediate Step1->Intermediate Intermediate 1 Step2 Step 2: Fmoc Deprotection Intermediate2 Intermediate2 Step2->Intermediate2 Intermediate 2 (deprotected) PROTAC Final PROTAC Molecule Step3->PROTAC Intermediate->Step2 Intermediate2->Step3

PROTAC Synthesis Workflow

The general mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC Mechanism of Action

Experimental Protocols

Detailed methodologies for the key reactions involving this compound are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and applications.

Fmoc Deprotection

This protocol describes the removal of the Fmoc group to expose the aminooxy functionality.

Reagents and Materials:

  • Fmoc-aminooxy-PEG12-containing intermediate

  • 20% Piperidine (B6355638) in DMF (v/v)

  • Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve the Fmoc-protected intermediate in DMF.

  • Add the 20% piperidine in DMF solution to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess piperidine under reduced pressure.

  • The crude deprotected product can be purified by flash column chromatography or used directly in the next step.

Quantitative Data (Representative):

SubstrateReagentSolventTime (h)Temperature (°C)Yield (%)
Fmoc-aminooxy-PEG-R20% Piperidine/DMFDMF125>95
NHS Ester Coupling with an Amine

This protocol details the reaction of the NHS ester moiety with a primary or secondary amine-containing molecule (e.g., a POI or E3 ligase ligand).

Reagents and Materials:

  • This compound

  • Amine-containing molecule (1.0-1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base (2-3 equivalents)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve the amine-containing molecule in anhydrous DMF or DMSO under an inert atmosphere.

  • Add DIPEA to the solution.

  • In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Add the linker solution to the amine solution dropwise with stirring.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or preparative HPLC.

Quantitative Data (Representative):

Amine SubstrateMolar Excess of NHS EsterSolventTime (h)Temperature (°C)Yield (%)
Primary Amine1.1DMF42570-90
Secondary Amine1.2DMSO122550-70
Oxime Ligation with an Aldehyde or Ketone

This protocol describes the formation of a stable oxime bond between the deprotected aminooxy group and a carbonyl-containing molecule.

Reagents and Materials:

  • Deprotected aminooxy-PEG12-containing intermediate

  • Aldehyde or ketone-containing molecule (1.0-1.5 equivalents)

  • Anhydrous solvent (e.g., DMF, DMSO, or a buffered aqueous solution, pH 4-6)

  • Aniline (optional, as a catalyst)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve the deprotected aminooxy-containing intermediate in the chosen solvent under an inert atmosphere.

  • Add the aldehyde or ketone-containing molecule to the solution.

  • If using, add a catalytic amount of aniline.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by flash column chromatography or preparative HPLC.

Quantitative Data (Representative):

Carbonyl SubstrateMolar Excess of AminooxySolventTime (h)Temperature (°C)Yield (%)
Aldehyde1.2pH 5 Acetate Buffer62580-95
Ketone1.5DMF with Aniline182560-80

Conclusion

This compound is a powerful and versatile linker for the synthesis of PROTACs. Its well-defined structure, solubility-enhancing PEG spacer, and orthogonal reactive handles provide medicinal chemists with a robust tool to systematically explore the linker space and optimize the properties of their PROTAC molecules. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers engaged in the design and development of novel protein degraders. The continued exploration of such advanced linkers will undoubtedly accelerate the discovery of new therapeutics for a wide range of diseases.

Methodological & Application

Application Notes and Protocols for Protein Labeling with Fmoc-aminooxy-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the two-step labeling of proteins using the bifunctional linker, Fmoc-aminooxy-PEG12-NHS ester. This process is a cornerstone for creating advanced bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. The protocol first involves the covalent attachment of the linker to the protein via the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the protein surface. The second stage involves the deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group to reveal a reactive aminooxy group. This aminooxy-functionalized protein is then ready for subsequent conjugation to a molecule containing an aldehyde or ketone group through a stable oxime linkage.[1][2][3]

The use of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugate.[4] This detailed guide covers the necessary materials, experimental procedures, purification, and characterization of the labeled protein.

Key Features of this Labeling Strategy

  • Chemoselective Ligation: The process utilizes two distinct and highly selective reactions: NHS ester acylation and oxime ligation, minimizing side reactions.[2][5]

  • Stable Linkage: The final oxime bond is highly stable under physiological conditions.[2]

  • Mild Reaction Conditions: The labeling and conjugation reactions are performed under conditions that preserve the protein's structure and function.[2]

  • Enhanced Properties: The PEG linker can improve the solubility, stability, and in vivo half-life of the final conjugate.[4]

Experimental Protocols

This protocol is divided into three main stages:

  • Stage 1: Labeling of the protein with this compound.

  • Stage 2: Deprotection of the Fmoc group to expose the aminooxy functionality.

  • Stage 3: Purification and characterization of the aminooxy-functionalized protein.

Materials and Reagents
  • Target protein containing primary amines (e.g., lysine (B10760008) residues)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[6][7]

  • Reaction Buffer: 0.1 M Sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[6][8]

  • Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF[9][10][11]

  • Purification columns (e.g., size-exclusion chromatography, ion-exchange chromatography)[][13]

  • Spectrophotometer or plate reader for protein quantification

Stage 1: Protein Labeling with this compound

This stage describes the reaction of the NHS ester with the primary amines of the target protein.

1. Preparation of Reagents:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[14]
  • Prepare a stock solution of the this compound (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use. The NHS ester is susceptible to hydrolysis.[14]
  • Prepare the protein solution in the reaction buffer at a concentration of 1-10 mg/mL.[6] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[14][15]

2. Calculation of Reagent Molar Excess:

  • The optimal molar ratio of the NHS ester to the protein should be determined empirically. A starting point is a 5- to 20-fold molar excess of the linker.[14][16]
  • Use the following formula to calculate the required amount of the NHS ester: Weight of NHS ester (mg) = (Molar excess × Protein weight (mg) × MW of NHS ester (Da)) / MW of protein (Da)[6][7]

3. Labeling Reaction:

  • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.[14]
  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[8]

4. Purification of the Fmoc-PEGylated Protein:

  • Remove the unreacted NHS ester and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS).[8][]

The experimental workflow for Stage 1 is illustrated in the following diagram:

G cluster_0 Stage 1: Protein Labeling prep_reagents Prepare Protein and This compound Solutions calculate Calculate Molar Excess of NHS Ester prep_reagents->calculate Input for calculation reaction Incubate Protein and NHS Ester (RT, 1-2h or 4°C, overnight) calculate->reaction Add calculated amount purify Purify Fmoc-PEG-Protein Conjugate (e.g., SEC) reaction->purify Remove unreacted reagents

Caption: Workflow for labeling a protein with this compound.

Stage 2: Fmoc Deprotection

This step removes the Fmoc protecting group to expose the reactive aminooxy group.

1. Deprotection Reaction:

  • To the purified Fmoc-PEGylated protein solution, add the 20% piperidine in DMF solution to a final piperidine concentration of 20%.
  • Incubate the reaction at room temperature for 15-30 minutes.[10]

2. Purification of the Aminooxy-Functionalized Protein:

  • Immediately after incubation, remove the piperidine and the dibenzofulvene-piperidine adduct by SEC or dialysis into the desired buffer for the next conjugation step.[10]

The workflow for Stage 2 is depicted below:

G cluster_1 Stage 2: Fmoc Deprotection fmoc_protein Purified Fmoc-PEG-Protein deprotection Add 20% Piperidine in DMF (RT, 15-30 min) fmoc_protein->deprotection purification Purify Aminooxy-Protein (e.g., SEC or Dialysis) deprotection->purification Remove piperidine and byproducts

Caption: Workflow for the deprotection of the Fmoc group.

Stage 3: Characterization of the Aminooxy-Functionalized Protein

It is crucial to characterize the final product to determine the degree of labeling (DOL), which is the average number of aminooxy-PEG linkers per protein molecule.

1. Protein Concentration Measurement:

  • Determine the concentration of the final aminooxy-functionalized protein using a standard protein assay (e.g., BCA or Bradford) or by measuring the absorbance at 280 nm.

2. Degree of Labeling (DOL) Determination:

  • The DOL can be estimated using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry by comparing the mass of the native protein with the mass of the labeled protein.
  • Alternatively, a colorimetric assay can be used by reacting the aminooxy groups with an aldehyde-containing dye and measuring the absorbance.

Data Presentation

The following table summarizes the key reaction parameters for the protein labeling and deprotection steps.

ParameterStage 1: NHS Ester LabelingStage 2: Fmoc Deprotection
Reagent This compound20% Piperidine in DMF
Target Functional Group Primary amines (e.g., Lysine, N-terminus)Fmoc protecting group
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5N/A (Reaction in buffer from Stage 1)
Molar Excess of Reagent 5-20 fold (empirically determined)N/A
Reaction Temperature Room Temperature or 4°CRoom Temperature
Reaction Time 1-2 hours (RT) or overnight (4°C)15-30 minutes
Purification Method Size-Exclusion Chromatography, DialysisSize-Exclusion Chromatography, Dialysis

Overall Workflow Diagram

The entire process from the native protein to the final aminooxy-functionalized protein is illustrated below.

G cluster_0 Overall Workflow native_protein Native Protein nhs_labeling NHS Ester Labeling (this compound) native_protein->nhs_labeling fmoc_protein Fmoc-PEG-Protein nhs_labeling->fmoc_protein fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) fmoc_protein->fmoc_deprotection aminooxy_protein Aminooxy-Functionalized Protein fmoc_deprotection->aminooxy_protein characterization Characterization (e.g., Mass Spectrometry) aminooxy_protein->characterization

Caption: Overall workflow for protein functionalization with an aminooxy-PEG linker.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Hydrolyzed NHS ester- Presence of primary amines in the buffer- Suboptimal pH- Prepare fresh NHS ester solution before each use.- Ensure the protein is in an amine-free buffer (e.g., PBS, bicarbonate).- Verify the reaction buffer pH is between 8.3 and 8.5.[6][8]
Protein Precipitation - High concentration of organic solvent- Protein instability at the reaction pH- Keep the volume of the organic solvent (DMF/DMSO) below 10% of the total reaction volume.[14]- Perform the reaction at 4°C.
Incomplete Fmoc Deprotection - Insufficient incubation time or reagent concentration- Increase the incubation time to 30 minutes.- Ensure the final piperidine concentration is 20%.

Conclusion

This protocol provides a comprehensive guide for the successful labeling of proteins with this compound. By following these detailed steps, researchers can generate well-defined aminooxy-functionalized proteins ready for subsequent conjugation, enabling the development of novel bioconjugates for a wide range of applications in research and drug development. Careful optimization of the reaction conditions for each specific protein is recommended to achieve the desired degree of labeling and preserve protein function.

References

Application Notes and Protocols: On-Resin Peptide Modification and Ligation Using Fmoc-aminooxy-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of peptides is a cornerstone of modern drug discovery and development, enabling the creation of targeted therapeutics, diagnostic agents, and research tools. A key strategy in this field is the site-specific modification of peptides with functional moieties such as small molecule drugs, imaging agents, or pharmacokinetic modifiers. Fmoc-aminooxy-PEG12-NHS ester is a versatile heterobifunctional linker designed for this purpose, facilitating the efficient PEGylation and subsequent conjugation of peptides through a stable oxime linkage.

This molecule incorporates three key features:

  • An N-hydroxysuccinimide (NHS) ester group for facile reaction with primary amines, such as the N-terminus of a peptide.

  • A hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance the solubility and bioavailability of the resulting conjugate while providing steric separation between the peptide and the conjugated molecule.[1][2]

  • An Fmoc-protected aminooxy group , which, after deprotection, allows for highly efficient and chemoselective "click" ligation with aldehydes or ketones to form a stable oxime bond.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in solid-phase peptide synthesis (SPPS) for the development of peptide conjugates.

Key Applications

  • Synthesis of Peptide-Drug Conjugates (PDCs): Site-specific attachment of cytotoxic drugs or other therapeutic small molecules to targeting peptides for enhanced delivery to diseased tissues.[1]

  • Development of PET Imaging Agents: Conjugation of chelating agents for radiolabeling to peptides for in vivo imaging applications.[4]

  • Creation of Bioconjugates: Linking peptides to other biomolecules, such as proteins or oligonucleotides, for a variety of research and therapeutic purposes.[4]

  • Surface Immobilization: Attachment of peptides to aldehyde-functionalized surfaces for the development of biosensors and peptide arrays.

Experimental Overview and Workflow

The overall workflow for the synthesis of a peptide conjugate using this compound on a solid support is a multi-step process that leverages standard Fmoc-based SPPS techniques. The process begins with the synthesis of the desired peptide on a solid support, followed by the on-resin attachment of the linker, deprotection of the aminooxy group, and subsequent oxime ligation with a carbonyl-containing molecule. The final conjugate is then cleaved from the resin and purified.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Linker Coupling cluster_2 On-Resin Oxime Ligation cluster_3 Cleavage and Purification Start Start Fmoc_SPPS Standard Fmoc-SPPS of Peptide Sequence Start->Fmoc_SPPS N_Term_Deprotection N-terminal Fmoc Deprotection Fmoc_SPPS->N_Term_Deprotection Linker_Coupling Couple this compound N_Term_Deprotection->Linker_Coupling Wash_Resin_1 Wash Resin Linker_Coupling->Wash_Resin_1 Fmoc_Deprotection_Linker Fmoc Deprotection of Aminooxy Group Wash_Resin_1->Fmoc_Deprotection_Linker Oxime_Ligation React with Aldehyde/Ketone Moiety Fmoc_Deprotection_Linker->Oxime_Ligation Wash_Resin_2 Wash Resin Oxime_Ligation->Wash_Resin_2 Cleavage Cleave Peptide Conjugate from Resin Wash_Resin_2->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Characterization Characterize by MS and HPLC Purification->Characterization Final_Product Purified Peptide Conjugate Characterization->Final_Product G cluster_0 PDC in Circulation cluster_1 Target Cell Recognition cluster_2 Internalization and Drug Release cluster_3 Mechanism of Action PDC Peptide-Drug Conjugate (PDC) Binding PDC Binds to Receptor PDC->Binding Targeting Peptide Receptor Overexpressed Receptor on Cancer Cell Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Lysosome Lysosomal Trafficking Endocytosis->Lysosome Drug_Release Drug Release (e.g., via cleavable linker) Lysosome->Drug_Release Drug Active Drug Drug_Release->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Apoptosis Apoptosis/Cell Death Target->Apoptosis

References

Application Notes and Protocols for Fmoc-aminooxy-PEG12-NHS Ester in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly evolving class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile.[1] Fmoc-aminooxy-PEG12-NHS ester is a heterobifunctional linker that offers several advantages in ADC development.

The N-hydroxysuccinimide (NHS) ester moiety allows for covalent attachment to primary amines, such as the lysine (B10760008) residues on the surface of an antibody, forming a stable amide bond.[2][3] The polyethylene (B3416737) glycol (PEG) spacer, in this case with 12 PEG units, enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacological properties of the conjugate.[4][5] The fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group provides a bioorthogonal handle for the subsequent conjugation of a carbonyl-containing (aldehyde or ketone) payload via a highly stable oxime linkage.[6][] This two-step conjugation strategy allows for a more controlled and well-defined ADC synthesis.

These application notes provide an overview of the utility of this compound in ADC development, along with detailed protocols for its use and characterization of the resulting conjugate.

Key Features and Applications

  • Improved Pharmacokinetics: The hydrophilic PEG12 spacer can help to extend the plasma half-life and reduce the clearance of the ADC.[1][]

  • Enhanced Solubility and Stability: The PEG linker can help to prevent aggregation, particularly when working with hydrophobic payloads, leading to a more stable and homogenous ADC product.[4]

  • Controlled Conjugation: The two-step conjugation process allows for the purification of the antibody-linker intermediate before the introduction of the cytotoxic payload, providing greater control over the final ADC product.

  • Stable Oxime Linkage: The oxime bond formed between the aminooxy group and a carbonyl-containing payload is highly stable under physiological conditions, minimizing premature drug release.[6][]

  • Versatility: This linker can be used to conjugate a wide variety of carbonyl-modified cytotoxic payloads to antibodies.

Data Presentation

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linker Technologies
ADC ConstructLinker TypePayloadTarget Cell LineIC50 (nM)Reference
Trastuzumab-aminooxy-PEG-MMAFAminooxy-PEG (Oxime)MMAFHER2+~1-10[9]
Trastuzumab-vc-MMAEValine-Citrulline (Cleavable)MMAEHER2+~0.1-1[9]
Trastuzumab-mc-MMAFMaleimidocaproyl (Non-cleavable)MMAFHER2+~1-5[9]
Anti-PRAME-oxime-MMAEOximeMMAEPRAME+~10-50[10]

Note: IC50 values are approximate and can vary depending on the specific experimental conditions, cell line, and drug-to-antibody ratio (DAR).

Table 2: Comparative Pharmacokinetic Parameters of ADCs with Different Linker Technologies
ADC ConstructLinker TypeHalf-life (t½) in vivoClearance (CL)Reference
ADC with PEGylated LinkerPEGylatedGenerally increased vs. non-PEGylatedGenerally decreased vs. non-PEGylated[]
ADC with Non-cleavable LinkerNon-cleavableGenerally longer than cleavableGenerally lower than cleavable[1]
ADC with Cleavable LinkerCleavableGenerally shorter than non-cleavableGenerally higher than non-cleavable[1]

Note: Pharmacokinetic parameters are highly dependent on the specific antibody, payload, linker, and animal model used.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Carbonyl-Containing Payload to an Antibody using this compound

This protocol describes a two-step process: 1) conjugation of the linker to the antibody via the NHS ester, and 2) conjugation of the payload to the antibody-linker intermediate via oxime ligation after Fmoc deprotection.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 20% Piperidine (B6355638) in DMF

  • Carbonyl-containing cytotoxic payload

  • Aniline (B41778) (catalyst for oxime ligation)

  • Reaction buffers:

    • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

    • Fmoc Deprotection Buffer: 20% Piperidine in DMF

    • Oxime Ligation Buffer: 100 mM Sodium Acetate, pH 4.5-5.5

  • Purification supplies:

    • Size-Exclusion Chromatography (SEC) columns (e.g., Sephadex G-25)

    • Dialysis cassettes (10 kDa MWCO)

Step 1: Antibody-Linker Conjugation (NHS Ester Reaction)

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL in Conjugation Buffer.

  • Linker Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Purification of Antibody-Linker Intermediate:

    • Remove excess, unreacted linker by SEC using a column pre-equilibrated with Conjugation Buffer.

    • Alternatively, perform dialysis against Conjugation Buffer.

Step 2: Payload Conjugation (Fmoc Deprotection and Oxime Ligation)

  • Fmoc Deprotection:

    • To the purified antibody-linker conjugate, add the Fmoc Deprotection Buffer (20% piperidine in DMF) to a final piperidine concentration of 10-20%.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[11]

    • Immediately purify the deprotected antibody-linker (now with a free aminooxy group) by SEC or dialysis against Oxime Ligation Buffer to remove piperidine and DMF.

  • Oxime Ligation:

    • Dissolve the carbonyl-containing payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the Oxime Ligation Buffer.

    • Add a 5- to 10-fold molar excess of the payload solution to the deprotected antibody-linker solution.

    • Add aniline to a final concentration of 10-100 mM to catalyze the reaction.

    • Incubate the reaction for 2-16 hours at room temperature or 37°C. The optimal time and temperature should be determined empirically.

  • Final ADC Purification:

    • Purify the final ADC from excess payload and catalyst by SEC or dialysis against a formulation buffer (e.g., PBS, pH 7.4).

Protocol 2: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR):

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and assess the heterogeneity of the ADC preparation. The addition of the hydrophobic payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[9][12]

  • Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a precise measurement of the mass of the conjugate, from which the DAR can be calculated. Analysis of the reduced light and heavy chains can also provide information on the distribution of the payload.[13]

2. Assessment of Aggregation:

  • Size Exclusion Chromatography (SEC): SEC is used to separate molecules based on their size. It can be used to quantify the amount of high molecular weight species (aggregates) in the final ADC preparation.[9]

3. In Vitro Cytotoxicity Assay:

  • This assay determines the potency of the ADC. Cancer cells expressing the target antigen are incubated with serial dilutions of the ADC. Cell viability is measured after a set period (e.g., 72-96 hours) using a suitable assay (e.g., MTT, CellTiter-Glo). The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is then calculated.[2]

4. Plasma Stability Assay:

  • The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points. The amount of intact ADC and the release of free payload are quantified over time, typically by LC-MS, to assess the stability of the linker.

Visualizations

ADC_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Payload Conjugation Antibody Antibody NHS_Ester_Reaction NHS Ester Reaction (pH 7.4) Antibody->NHS_Ester_Reaction Linker_Prep This compound (in DMSO) Linker_Prep->NHS_Ester_Reaction Purification1 Purification (SEC or Dialysis) NHS_Ester_Reaction->Purification1 Antibody_Linker Antibody-Linker Intermediate Purification1->Antibody_Linker Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Antibody_Linker->Fmoc_Deprotection Purification2 Purification (SEC or Dialysis) Fmoc_Deprotection->Purification2 Aminooxy_Antibody Aminooxy-Activated Antibody Purification2->Aminooxy_Antibody Oxime_Ligation Oxime Ligation (pH 4.5-5.5, Aniline) Aminooxy_Antibody->Oxime_Ligation Payload Carbonyl-Payload Payload->Oxime_Ligation Final_Purification Final Purification (SEC or Dialysis) Oxime_Ligation->Final_Purification Final_ADC Final ADC Final_Purification->Final_ADC

Caption: Workflow for two-step ADC conjugation.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Degradation 4. Antibody Degradation Lysosome->Degradation Payload_Release 5. Payload Release (Linker is stable) Degradation->Payload_Release Tubulin_Binding 6. Payload Binds to Tubulin Payload_Release->Tubulin_Binding Microtubule_Disruption 7. Microtubule Disruption Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest 8. Cell Cycle Arrest (G2/M) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis 9. Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for an ADC with a non-cleavable linker and a tubulin inhibitor payload.

ADC_Characterization cluster_characterization ADC Characterization ADC_Sample Purified ADC HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC SEC Size Exclusion Chromatography (SEC) ADC_Sample->SEC MS Mass Spectrometry (MS) ADC_Sample->MS Cytotoxicity_Assay In Vitro Cytotoxicity Assay ADC_Sample->Cytotoxicity_Assay DAR Drug-to-Antibody Ratio (DAR) & Heterogeneity HIC->DAR Aggregation Aggregation Analysis SEC->Aggregation Mass_Confirmation Intact Mass & DAR Confirmation MS->Mass_Confirmation Potency Potency (IC50) Cytotoxicity_Assay->Potency

Caption: Experimental workflow for ADC characterization.

References

Application Notes and Protocols for Conjugating Fmoc-Aminooxy-PEG12-NHS Ester to Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) to oligonucleotides, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of oligonucleotide-based drugs. PEGylation can improve pharmacokinetic profiles, increase in vivo stability, and reduce immunogenicity. This document provides a detailed protocol for the conjugation of a specific PEGylating agent, Fmoc-aminooxy-PEG12-NHS ester, to amine-modified oligonucleotides.

The this compound is a heterobifunctional linker. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as those introduced at the 5' or 3' terminus of an oligonucleotide, to form a stable amide bond. The fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group provides a latent reactive site for subsequent conjugation to molecules containing an aldehyde or ketone, forming a stable oxime linkage. This allows for a two-step conjugation strategy, where the PEGylated oligonucleotide can be further functionalized.

Chemical Structures and Reaction Scheme

The conjugation reaction involves the formation of a stable amide bond between the amine-modified oligonucleotide and the NHS ester of the PEG linker.

G cluster_reactants Reactants cluster_products Products AmineOligo Amine-Modified Oligonucleotide (R-NH₂) Conjugate Fmoc-aminooxy-PEG12-Oligonucleotide Conjugate AmineOligo->Conjugate pH 7.2-8.5 PEG_NHS This compound PEG_NHS->Conjugate NHS N-hydroxysuccinimide (byproduct) Conjugate->NHS

Figure 1: Reaction scheme for the conjugation of this compound to an amine-modified oligonucleotide.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the conjugation, purification, and characterization of the Fmoc-aminooxy-PEG12-oligonucleotide conjugate.

Materials
  • Amine-modified oligonucleotide (desalted or HPLC-purified)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium borate (B1201080) buffer, pH 8.5[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Nuclease-free water

  • Ethanol (B145695) (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

  • Deprotection Solution: 20% piperidine (B6355638) in DMF[2]

  • Desalting columns (e.g., NAP-10)

  • HPLC system with a reverse-phase C18 column

  • Mass spectrometer (ESI-MS or MALDI-TOF)

Protocol 1: Conjugation of this compound to Amine-Modified Oligonucleotide

This protocol is adapted from established methods for NHS ester conjugations to oligonucleotides.[1][3]

  • Preparation of Reagents:

    • Amine-Modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-5 mM.

    • This compound: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[1]

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with a 10-20 fold molar excess of the dissolved this compound.

    • Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, or overnight at 4°C. Protect the reaction from light if any components are light-sensitive.

    • The reaction progress can be monitored by HPLC.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 100 mM. Incubate for 15-30 minutes at room temperature. This step is optional if the subsequent purification step is performed immediately.

Protocol 2: Purification of the Conjugate

Purification is crucial to remove unreacted PEG linker, unconjugated oligonucleotide, and reaction byproducts.

  • Ethanol Precipitation:

    • To the reaction mixture, add 0.1 volumes of 3 M Sodium Acetate, pH 5.2.

    • Add 3 volumes of cold 100% ethanol.

    • Mix well and incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with 70% ethanol and centrifuge again.

    • Air-dry the pellet and resuspend in nuclease-free water.

  • Size-Exclusion Chromatography (Desalting):

    • For smaller scale reactions, desalting columns can be used to remove excess unconjugated PEG linker and salts. Follow the manufacturer's instructions for the specific column being used.

  • High-Performance Liquid Chromatography (HPLC):

    • For high-purity conjugates, reverse-phase HPLC is the recommended purification method.[4]

    • Use a C18 column with a gradient of acetonitrile (B52724) in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA).

    • The more hydrophobic PEGylated oligonucleotide will have a longer retention time than the unconjugated oligonucleotide.[4]

    • Collect the fractions corresponding to the conjugate peak and lyophilize.

Protocol 3: Fmoc Deprotection (Optional)

If the aminooxy group is to be used for subsequent conjugation, the Fmoc protecting group must be removed.

  • Deprotection Reaction:

    • Dissolve the purified and lyophilized Fmoc-protected conjugate in a solution of 20% piperidine in DMF.[2]

    • Incubate at room temperature for 30 minutes.

  • Purification of the Deprotected Conjugate:

    • Remove the piperidine and DMF by repeated lyophilization from water or by ethanol precipitation as described in Protocol 2.

    • Alternatively, purify the deprotected conjugate by HPLC.

Data Presentation

The efficiency of each step should be quantified to ensure a successful conjugation. The following tables provide representative data based on typical outcomes for similar reactions.

Table 1: Representative Conjugation Efficiency

ParameterValueMethod of Determination
Oligonucleotide Concentration 1 mMUV-Vis Spectroscopy (A260)
PEG-NHS Ester Molar Excess 15xCalculation
Reaction Time 2 hours-
Reaction Temperature Room Temperature-
Conjugation Yield >85%HPLC Analysis

Table 2: Purification and Recovery

Purification MethodPurity of ConjugateRecovery
Ethanol Precipitation ~80-90%>90%
Desalting Column ~90%>85%
Reverse-Phase HPLC >98%~70-80%

Table 3: Characterization of the Final Conjugate

Analytical TechniqueExpected Result
Reverse-Phase HPLC Single major peak with increased retention time compared to the starting oligonucleotide.
Mass Spectrometry (ESI-MS) Observed mass should correspond to the calculated mass of the conjugate. A distribution of peaks corresponding to the PEG polydispersity may be observed.[5]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and purification of the oligonucleotide conjugate.

G cluster_workflow Experimental Workflow A 1. Prepare Reagents - Amine-Oligonucleotide in Buffer (pH 8.5) - Fmoc-aminooxy-PEG12-NHS in DMSO B 2. Conjugation Reaction - Mix Oligonucleotide and PEG-NHS - Incubate at room temperature (2-4h) A->B C 3. Purification - Ethanol Precipitation or - Desalting Column or - Reverse-Phase HPLC B->C D 4. Characterization - HPLC (Purity) - Mass Spectrometry (Identity) C->D E 5. Fmoc Deprotection (Optional) - 20% Piperidine in DMF D->E F 6. Final Product - Purified Oligonucleotide Conjugate D->F Fmoc-protected conjugate E->F Deprotected conjugate

Figure 2: Workflow for the conjugation of this compound to an amine-modified oligonucleotide.

References

Application Notes and Protocols for Biomolecule Immobilization using Fmoc-aminooxy-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-aminooxy-PEG12-NHS ester is a heterobifunctional crosslinker designed for the versatile and specific immobilization of biomolecules. This reagent is particularly valuable in the fields of drug development, diagnostics, and proteomics, where controlled and oriented conjugation of proteins, peptides, or other molecules is critical. Its unique structure, featuring an N-hydroxysuccinimide (NHS) ester at one end and a fluorenylmethyloxycarbonyl (Fmoc)-protected aminooxy group at the other, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer, allows for a two-step conjugation strategy.

The NHS ester facilitates the covalent attachment to primary amine groups present on biomolecules or surfaces, forming a stable amide bond. The aminooxy group, after deprotection, reacts specifically with aldehyde or ketone functionalities to form a highly stable oxime linkage.[1][2][3] The hydrophilic PEG12 spacer enhances the solubility of the conjugate and reduces non-specific binding by creating a hydrated layer on the surface.[4]

These application notes provide detailed protocols for a two-step immobilization process, quantitative data to guide experimental design, and visual workflows to illustrate the chemical principles and experimental procedures.

Chemical Structure and Properties

PropertyValue
Molecular Formula C46H68N2O18
Molecular Weight 937.04 g/mol
Spacer Arm Length ~59 Å (PEG12)
Reactivity Group 1 N-Hydroxysuccinimide (NHS) Ester (Amine-reactive)
Reactivity Group 2 Fmoc-protected Aminooxy (Carbonyl-reactive after deprotection)
Solubility Soluble in organic solvents (e.g., DMSO, DMF)

Applications

The unique properties of this compound make it suitable for a wide range of applications, including:

  • Biosensor Development: Site-specific immobilization of antibodies, enzymes, or other biorecognition elements onto sensor surfaces to enhance sensitivity and specificity.

  • Drug Delivery Systems: Conjugation of targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or liposomes.

  • Proteomics and Microarrays: Controlled orientation of proteins or peptides on microarray slides for interaction studies.

  • Cellular Imaging: Linking fluorescent probes or other imaging agents to specific biomolecules.

Experimental Protocols

This section details a two-step protocol for the immobilization of a biomolecule (e.g., an antibody) onto a surface. The overall workflow involves:

  • Surface Preparation: Introduction of aldehyde or ketone groups onto the desired surface.

  • Biomolecule-Linker Conjugation: Reaction of the this compound with the primary amines of the biomolecule.

  • Fmoc Deprotection: Removal of the Fmoc protecting group from the biomolecule-linker conjugate.

  • Immobilization via Oxime Ligation: Reaction of the deprotected aminooxy group with the aldehyde/ketone-functionalized surface.

Protocol 1: Preparation of Aldehyde-Activated Surfaces

This protocol describes the generation of aldehyde groups on an amine-functionalized surface (e.g., aminosilanized glass slide or microplate) using glutaraldehyde (B144438).

Materials:

  • Amine-functionalized surface (e.g., APTES-coated glass slides)

  • Glutaraldehyde solution (2.5% v/v) in Phosphate Buffered Saline (PBS), pH 7.4

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Immerse the amine-functionalized substrates in a 2.5% (v/v) aqueous glutaraldehyde solution for 20 minutes at room temperature.[5]

  • Wash the substrates thoroughly with DI water.

  • Dry the substrates under a gentle stream of nitrogen gas.

  • The aldehyde-activated surfaces are now ready for the immobilization step.

Protocol 2: Conjugation of this compound to an Antibody

This protocol details the reaction of the NHS ester end of the linker with the primary amines (e.g., lysine (B10760008) residues) of an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, pH 7.2-8.0

  • Desalting column or dialysis cassette (e.g., with a 10 kDa MWCO)

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[6]

    • Immediately before use, prepare a 10 mM stock solution of the linker by dissolving it in anhydrous DMF or DMSO.[6]

  • Reaction Setup:

    • Add a 20-fold molar excess of the 10 mM linker solution to the antibody solution.[6] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7]

  • Purification:

    • Remove the unreacted linker and byproducts by purifying the antibody-linker conjugate using a desalting column or by dialysis against the reaction buffer.

Protocol 3: Solution-Phase Fmoc Deprotection of the Antibody-Linker Conjugate

This protocol describes the removal of the Fmoc protecting group to expose the reactive aminooxy functionality.

Materials:

  • Purified antibody-linker conjugate from Protocol 2

  • Deprotection Solution: 20% (v/v) Piperidine (B6355638) in DMF

  • Diethyl ether (cold)

  • Centrifugation tubes

Procedure:

  • To the solution of the antibody-linker conjugate in DMF, add the 20% piperidine in DMF solution.[8]

  • Allow the reaction to proceed for approximately 20-30 minutes at room temperature.

  • Precipitate the deprotected antibody-linker conjugate by adding cold diethyl ether.[8]

  • Pellet the precipitate by centrifugation and carefully decant the supernatant containing piperidine and the dibenzofulvene-piperidine adduct.

  • Wash the pellet with cold diethyl ether two more times to ensure complete removal of the deprotection reagents.

  • Resuspend the deprotected antibody-linker conjugate in a suitable buffer for the subsequent immobilization step (e.g., PBS, pH 6.5-7.5).

Protocol 4: Immobilization of the Deprotected Antibody-Linker Conjugate via Oxime Ligation

This protocol details the final step of covalently attaching the antibody to the aldehyde-activated surface.

Materials:

  • Aldehyde-activated surface from Protocol 1

  • Deprotected antibody-linker conjugate from Protocol 3

  • Coupling Buffer: PBS, pH 6.5-7.5

  • Quenching/Blocking Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine solution

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Apply the solution of the deprotected antibody-linker conjugate to the aldehyde-activated surface.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.[9]

  • After incubation, wash the surface three times with PBST to remove any non-covalently bound antibody.

  • Block any unreacted aldehyde groups by incubating the surface with the Quenching/Blocking Buffer for 30-60 minutes at room temperature.

  • Wash the surface three times with PBST and once with DI water.

  • The surface is now functionalized with the immobilized antibody and ready for use in downstream applications.

Quantitative Data

The efficiency of each step in the immobilization process can be monitored and quantified. The following tables provide representative data based on typical experimental outcomes.

Table 1: Typical Reaction Parameters and Expected Efficiencies

StepKey ParameterTypical Value/RangeExpected Efficiency/Yield
Antibody-Linker Conjugation Molar ratio of Linker:Antibody10:1 to 50:12-8 linkers per antibody
Fmoc Deprotection Reaction Time20-30 minutes>95%
Oxime Ligation Immobilization Time2-12 hours60-90%

Table 2: Characterization of Immobilized Antibody

ParameterMethod of AnalysisTypical Result
Surface Density of Immobilized Antibody Ellipsometry, Surface Plasmon Resonance (SPR)100-500 ng/cm²
Antigen Binding Activity ELISA, SPR, Fluorescence Microscopy>80% retention of activity

Visualizations

Diagrams of Experimental Workflows and Chemical Reactions

experimental_workflow cluster_surface_prep Protocol 1: Surface Preparation cluster_conjugation Protocol 2 & 3: Antibody-Linker Conjugation & Deprotection cluster_immobilization Protocol 4: Immobilization AmineSurface Amine-Functionalized Surface Glutaraldehyde 2.5% Glutaraldehyde AmineSurface->Glutaraldehyde Incubate 20 min AldehydeSurface Aldehyde-Activated Surface Glutaraldehyde->AldehydeSurface Conjugate_Deprotected Deprotected Antibody-Linker Conjugate AldehydeSurface->Conjugate_Deprotected Oxime Ligation (pH 6.5-7.5) Antibody Antibody (with -NH2 groups) Linker Fmoc-aminooxy-PEG12-NHS Antibody->Linker React NHS ester with amines (pH 7.2-8.0) Conjugate_Fmoc Fmoc-Protected Antibody-Linker Conjugate Linker->Conjugate_Fmoc Deprotection 20% Piperidine in DMF Conjugate_Fmoc->Deprotection Incubate 20-30 min Deprotection->Conjugate_Deprotected ImmobilizedAb Immobilized Antibody on Surface Conjugate_Deprotected->ImmobilizedAb

Caption: Experimental workflow for antibody immobilization.

Caption: Chemical reactions for immobilization.

References

Application Notes and Protocols for Hydrogel Creation Using Fmoc-aminooxy-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-aminooxy-PEG12-NHS ester is a heterobifunctional crosslinker that offers a versatile platform for the design and synthesis of biocompatible hydrogels. This reagent is particularly valuable in drug delivery, tissue engineering, and 3D cell culture applications. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc)-protected aminooxy group, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, allows for a sequential and controlled two-step crosslinking strategy.

The NHS ester facilitates the covalent conjugation to primary amine groups present on polymers or biomolecules, forming stable amide bonds. The aminooxy group, after deprotection of the Fmoc group, readily reacts with aldehyde or ketone moieties through a highly efficient and bioorthogonal "click" reaction known as oxime ligation. This results in the formation of a stable oxime linkage, which serves as the crosslink for the hydrogel network. The PEG12 spacer enhances hydrophilicity and provides flexibility to the hydrogel structure.

The ability to control the gelation process and tune the mechanical properties of the resulting hydrogels by adjusting reaction conditions makes this crosslinker a powerful tool for creating customized biomaterials.[1][2][3]

Chemical Reactions and Signaling Pathway

The formation of hydrogels using this compound typically involves a two-step process. First, the NHS ester end of the linker is reacted with a polymer backbone containing primary amine groups (e.g., chitosan, gelatin, or amine-functionalized synthetic polymers). This step conjugates the linker to the polymer. The second step involves the deprotection of the Fmoc group to expose the aminooxy functionality, which is then crosslinked with an aldehyde- or ketone-containing polymer or small molecule to form the hydrogel network.

hydrogel_formation cluster_step1 Step 1: Conjugation to Polymer Backbone cluster_step2 Step 2: Fmoc Deprotection cluster_step3 Step 3: Hydrogel Crosslinking Polymer_NH2 Amine-containing Polymer (e.g., Chitosan) Functionalized_Polymer Functionalized Polymer Polymer_NH2->Functionalized_Polymer NHS Ester Reaction (pH 7.2-8.5) Linker_NHS This compound Linker_NHS->Functionalized_Polymer Deprotected_Polymer Deprotected Functionalized Polymer (exposed aminooxy group) Functionalized_Polymer->Deprotected_Polymer Piperidine (B6355638) in DMF Hydrogel Crosslinked Hydrogel Network Deprotected_Polymer->Hydrogel Oxime Ligation (pH 4.5-7.4, optional aniline (B41778) catalyst) Crosslinker_CHO Aldehyde-containing Crosslinker (e.g., PEG-dialdehyde) Crosslinker_CHO->Hydrogel

Caption: Hydrogel formation workflow using this compound.

Quantitative Data Presentation

The mechanical properties and gelation kinetics of hydrogels formed via oxime ligation are highly tunable. The following tables summarize key parameters and their effects on the final hydrogel characteristics, based on published data for similar systems.

Table 1: Effect of pH on Gelation Time and Storage Modulus

pHGelation TimeStorage Modulus (G')Reference System
4.5Minutes~14 kPa10 wt% PEG-based hydrogel[3]
6.0Faster than pH 7.0-7.4Statistically lower than pH 7.0-7.4Photomediated oxime ligation[2]
7.0Slower than pH 6.0Higher than pH 6.0Photomediated oxime ligation[2]
7.4Hours~0.3 kPa10 wt% PEG-based hydrogel[3]

Table 2: Effect of Aniline Catalyst on Gelation

Aniline ConcentrationGelation TimeStorage Modulus (G')Observations
With AnilineShortenedIncreasedAniline significantly accelerates the oxime ligation.[1][2]
Without AnilineLengthenedDecreasedSlower polymerization and lower final stiffness.[2]

Experimental Protocols

Protocol 1: Functionalization of an Amine-Containing Polymer with this compound

This protocol describes the conjugation of the NHS ester end of the linker to a polymer backbone containing primary amines.

  • Dissolve the Amine-Containing Polymer: Dissolve the amine-containing polymer (e.g., chitosan, gelatin, or amine-functionalized PEG) in a suitable buffer at the desired concentration. For many proteins and polymers, a phosphate-buffered saline (PBS) at pH 7.2-8.0 is appropriate. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Prepare the Linker Solution: Immediately before use, dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Conjugation Reaction: Add the linker solution to the polymer solution with gentle stirring. The molar ratio of the linker to the amine groups on the polymer can be varied to control the degree of functionalization. A common starting point is a 5- to 20-fold molar excess of the linker.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove the unreacted linker and byproducts by dialysis against the reaction buffer, followed by lyophilization to obtain the purified functionalized polymer.

Protocol 2: Fmoc Deprotection

This step is necessary to expose the aminooxy group for the subsequent crosslinking reaction.

  • Dissolve the Functionalized Polymer: Dissolve the Fmoc-protected functionalized polymer in DMF.

  • Add Deprotection Reagent: Add a solution of 20-50% piperidine in DMF to the polymer solution.

  • Incubation: Let the reaction proceed for 30 minutes to 1 hour at room temperature.

  • Precipitation and Washing: Precipitate the deprotected polymer by adding cold diethyl ether. Collect the precipitate by centrifugation and wash it multiple times with cold diethyl ether to remove residual piperidine and the Fmoc byproduct.

  • Drying: Dry the deprotected polymer under vacuum.

Protocol 3: Hydrogel Formation via Oxime Ligation

This protocol describes the crosslinking of the deprotected, aminooxy-functionalized polymer with an aldehyde- or ketone-containing crosslinker.

  • Prepare Precursor Solutions:

    • Dissolve the deprotected, aminooxy-functionalized polymer in a suitable buffer (e.g., citrate-phosphate buffer) at the desired pH (typically between 4.5 and 7.4).

    • Dissolve the aldehyde- or ketone-containing crosslinker (e.g., PEG-dialdehyde) in the same buffer.

  • (Optional) Add Catalyst: If faster gelation is desired, an aniline catalyst can be added to the precursor solutions (a typical concentration is 10 mM).

  • Mixing and Gelation: Mix the two precursor solutions at a stoichiometric ratio of aminooxy to aldehyde/ketone groups. Gelation will occur over a period ranging from minutes to hours, depending on the pH, catalyst concentration, and precursor concentrations.

  • Characterization: The resulting hydrogel can be characterized for its mechanical properties (rheology), swelling behavior, and degradation profile.

Visualization of Experimental Workflow

experimental_workflow start Start dissolve_polymer Dissolve amine-containing polymer in buffer (pH 7.2-8.0) start->dissolve_polymer dissolve_linker Dissolve this compound in DMSO/DMF start->dissolve_linker conjugate Mix polymer and linker solutions (1-4h at RT or overnight at 4°C) dissolve_polymer->conjugate dissolve_linker->conjugate purify Purify by dialysis and lyophilize conjugate->purify deprotect Fmoc deprotection with 20-50% piperidine in DMF purify->deprotect precipitate Precipitate and wash with cold diethyl ether deprotect->precipitate prepare_precursors Prepare separate solutions of deprotected polymer and aldehyde-crosslinker in buffer (pH 4.5-7.4) precipitate->prepare_precursors mix_gel Mix precursor solutions (optional: add aniline catalyst) prepare_precursors->mix_gel gelation Hydrogel formation mix_gel->gelation characterize Characterize hydrogel properties (rheology, swelling, etc.) gelation->characterize end End characterize->end

Caption: Step-by-step experimental workflow for hydrogel synthesis.

References

Revolutionizing Protein Therapeutics: A Guide to PEGylation for Enhanced Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, has emerged as a cornerstone technology in drug development. This modification offers a multitude of benefits, primarily aimed at improving the pharmacokinetic and pharmacodynamic properties of protein-based drugs. By increasing the hydrodynamic radius and masking the protein surface, PEGylation can significantly extend the circulating half-life, reduce immunogenicity, and enhance the overall therapeutic efficacy of a protein. This document provides a detailed overview of common PEGylation techniques, experimental protocols for their implementation, and a summary of the quantitative impact of PEGylation on key pharmacokinetic parameters.

The Impact of PEGylation on Protein Pharmacokinetics: A Quantitative Overview

PEGylation dramatically alters the pharmacokinetic profile of proteins. The increased size of the PEG-protein conjugate reduces the rate of renal clearance, while the hydrophilic PEG chains can shield the protein from proteolytic degradation and recognition by the immune system. The extent of these effects is often dependent on the size and structure (linear or branched) of the attached PEG molecule. The following tables summarize the pharmacokinetic parameters of several FDA-approved PEGylated proteins compared to their non-PEGylated counterparts, illustrating the profound impact of this technology.

DrugPEG Size (kDa)Mean Terminal Half-Life (t½)Mean Systemic Clearance (CL)Reference(s)
Interferon alfa-2a -2.3 - 4.6 hoursHigh[1][2][3]
Peginterferon alfa-2a 40 (branched)50 - 72.4 hours~100-fold reduction vs. native[1][2][3][4]
Interferon alfa-2b -~2.3 hoursHigh[2]
Peginterferon alfa-2b 12 (linear)4.6 - 64.8 hours~10-fold reduction vs. native[1][2][4][5]
Filgrastim (G-CSF) -3.5 hours40 mL/h/kg[6][7]
Pegfilgrastim 20 (linear)33.2 - 49 hours14 mL/h/kg[6][7][8][9]
Certolizumab Pegol 40 (Fab' fragment)~14 days0.685 L/day (antibody-negative)[10][11][12][13]
Uricase -~15.5 - 22.5 hoursHigh[14]
Pegloticase 10 (linear, 2 per subunit)~14 daysLow[14][15][16][17][18]
Interferon-beta-1a -Short232 - 261 ml/h/kg[19]
PEG-Interferon-beta-1a 20 (linear)Significantly increased18.7 - 30.5 ml/h/kg[19]
Interferon-gamma -ShortHigh[20]
PEG-Interferon-gamma 10, 20, or 40 (linear)20- to 32-fold longer than nativeSignificantly reduced[20]

Table 1: Comparative Pharmacokinetic Parameters of Native and PEGylated Proteins.

Visualizing PEGylation Strategies and Workflows

To better understand the processes involved in protein PEGylation, the following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow and specific chemical strategies.

PEGylation_Workflow General Experimental Workflow for Protein PEGylation Protein Target Protein Reaction PEGylation Reaction Protein->Reaction ActivatedPEG Activated PEG Reagent ActivatedPEG->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification Characterization Characterization (e.g., SDS-PAGE, Mass Spec) Purification->Characterization PEGylatedProtein Purified PEGylated Protein Characterization->PEGylatedProtein Analysis Pharmacokinetic Analysis PEGylatedProtein->Analysis Amine_Reactive_PEGylation Amine-Reactive PEGylation (NHS Ester Chemistry) cluster_protein Protein cluster_peg Activated PEG cluster_product PEGylated Protein P_NH2 Protein-NH2 (Lysine or N-terminus) Reaction + P_NH2->Reaction Nucleophilic Attack PEG_NHS PEG-O-CO-NHS PEG_NHS->Reaction PEG_Protein Protein-NH-CO-O-PEG (Stable Amide Bond) Reaction->PEG_Protein NHS NHS (Byproduct) Reaction->NHS Thiol_Reactive_PEGylation Thiol-Reactive PEGylation (Maleimide Chemistry) cluster_protein Protein cluster_peg Activated PEG cluster_product PEGylated Protein P_SH Protein-SH (Cysteine) Reaction + P_SH->Reaction Michael Addition PEG_Mal PEG-Maleimide PEG_Mal->Reaction PEG_Protein Protein-S-PEG (Stable Thioether Bond) Reaction->PEG_Protein

References

Step-by-Step Guide for Fmoc Deprotection in Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from amino acids and peptides in solution-phase synthesis. Detailed protocols for the deprotection reaction, reaction monitoring, and product work-up are presented, along with quantitative data to aid in methods development and optimization.

Introduction

The Fmoc group is a widely used Nα-protecting group in peptide synthesis due to its stability under various coupling conditions and its facile removal under mild basic conditions.[1][2] Unlike solid-phase peptide synthesis (SPPS), where reagents are easily washed away, solution-phase synthesis requires careful consideration of reagent choice and work-up procedures to ensure the isolation of a pure product. The most common method for Fmoc deprotection is treatment with a secondary amine, typically piperidine (B6355638), in an organic solvent.[1]

The deprotection proceeds via a base-catalyzed β-elimination mechanism. A base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of the carbamate (B1207046) and the release of the free amine, carbon dioxide, and dibenzofulvene (DBF). The secondary amine base then acts as a scavenger, trapping the DBF to form a stable adduct, which prevents side reactions.[2]

Quantitative Data: Comparison of Deprotection Reagents

The choice of base and reaction conditions can significantly impact the efficiency of Fmoc deprotection. The following table summarizes a comparison of common deprotection reagents in solution.

Deprotection ReagentConcentration (v/v)SolventTypical Reaction TimeNotes
Piperidine20%DMF10 - 30 minThe most common and generally efficient reagent.[3]
Piperidine10%DMF~45 minSlower than 20% piperidine, may be used for sensitive sequences.[1]
Piperazine (PZ)10% (w/v)9:1 DMF/Ethanol~10 minAn effective alternative to piperidine. Ethanol is added to improve solubility.[4]
4-Methylpiperidine (4MP)20%DMF~10 minSimilar kinetics to piperidine and can be a suitable substitute.[4]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2%DMF5 - 15 minA strong, non-nucleophilic base, often used in combination with piperidine for difficult deprotections.[5]
Dimethylamine (in THF or ACN)Not specifiedTHF or ACN~20 minA volatile base that can be removed by co-evaporation.[6]

Experimental Protocols

General Protocol for Fmoc Deprotection in Solution

This protocol describes a general procedure for the deprotection of an Fmoc-protected amino acid or peptide in solution using 20% piperidine in DMF.

Materials:

  • Fmoc-protected amino acid or peptide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine

  • Nitrogen or Argon gas

  • Reaction flask with a stirrer

  • Ice bath

  • Diethyl ether (cold)

  • Centrifuge and centrifuge tubes (optional)

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the Fmoc-protected compound in a minimal amount of anhydrous DMF in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Deprotection Reagent: While stirring, add a solution of 20% piperidine in DMF to the reaction mixture. A typical volume is 5-10 times the volume of the initial DMF used for dissolution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 10-30 minutes. Monitor the reaction progress using one of the methods described in section 3.2.

  • Work-up (Precipitation):

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

    • Add the concentrated residue dropwise to a stirred, cold solution of diethyl ether (approximately 10-20 times the volume of the residue).

    • A precipitate of the deprotected product should form.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate with cold diethyl ether to remove the dibenzofulvene-piperidine adduct and other impurities.

    • Dry the deprotected product under vacuum.

Monitoring the Deprotection Reaction

This method relies on measuring the absorbance of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance maximum around 300-301 nm.[7][8]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

  • DMF (spectroscopic grade)

Procedure:

  • Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Dilution: Dilute the aliquot in a known volume of DMF in a volumetric flask to bring the absorbance within the linear range of the spectrophotometer.

  • Measurement: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance of the dibenzofulvene-piperidine adduct (typically around 300-301 nm), using DMF as a blank.

  • Analysis: The reaction is considered complete when the absorbance reaches a plateau. The concentration of the adduct can be calculated using the Beer-Lambert law (A = εbc), where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[7]

TLC is a quick and convenient method to qualitatively monitor the progress of the reaction by observing the disappearance of the starting material (Fmoc-protected compound) and the appearance of the product (free amine).

Materials:

Procedure:

  • Spotting: At different time points, spot a small amount of the reaction mixture onto a TLC plate alongside a spot of the starting material as a reference.

  • Development: Develop the TLC plate in an appropriate mobile phase. A common mobile phase system for peptides is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v).[9]

  • Visualization:

    • Visualize the plate under a UV lamp (254 nm). The Fmoc-protected compound will be UV active.

    • After UV visualization, stain the plate with ninhydrin solution and gently heat. The deprotected amine product will appear as a colored spot (typically purple or yellow).

  • Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared, and a new spot corresponding to the product is prominent.

Diagrams

Fmoc_Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation start Dissolve Fmoc-Peptide in DMF add_reagent Add 20% Piperidine in DMF start->add_reagent react Stir at Room Temperature (10-30 min) add_reagent->react monitor_uv UV-Vis Spectroscopy (Quantitative) react->monitor_uv monitor_tlc TLC (Qualitative) react->monitor_tlc concentrate Concentrate Reaction Mixture react->concentrate precipitate Precipitate in Cold Diethyl Ether concentrate->precipitate isolate Filter/Centrifuge and Wash precipitate->isolate dry Dry Product Under Vacuum isolate->dry end_product Deprotected Peptide dry->end_product

Caption: Experimental workflow for solution-phase Fmoc deprotection.

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc-NHR Fmoc-NHR Intermediate1 Carbanion Intermediate Fmoc-NHR->Intermediate1 + Piperidine Piperidine Piperidine (Base) Intermediate1_2 Carbanion Intermediate DBF Dibenzofulvene (DBF) Intermediate1_2->DBF FreeAmine H2N-R (Free Amine) + CO2 Intermediate1_2->FreeAmine DBF_2 Dibenzofulvene (DBF) Adduct DBF-Piperidine Adduct DBF_2->Adduct + Piperidine Piperidine_2 Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

References

Application Notes and Protocols for Fmoc-aminooxy-PEG12-NHS Ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-aminooxy-PEG12-NHS ester is a heterobifunctional linker designed for the development of targeted drug delivery systems, most notably antibody-drug conjugates (ADCs). This linker possesses two distinct reactive moieties separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester facilitates covalent attachment to primary amines, such as those on the surface of antibodies, while the Fmoc-protected aminooxy group, after deprotection, allows for the formation of a stable oxime bond with a carbonyl group (aldehyde or ketone) on a cytotoxic payload. The hydrophilic PEG12 spacer enhances the solubility and stability of the resulting conjugate.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the construction of ADCs.

Key Features and Applications

  • Versatile Bioconjugation: Enables the linkage of amine-containing biomolecules (e.g., antibodies) to carbonyl-containing payloads.

  • Enhanced Solubility and Stability: The PEG spacer improves the pharmacokinetic properties of the final conjugate.[1]

  • Controlled Conjugation: The two-step process allows for a controlled and directed conjugation strategy.

  • Applications in Targeted Therapy: Primarily used in the development of ADCs for targeted cancer therapy.[3][4]

Physicochemical Properties

PropertyValue
Molecular Weight 953.05 g/mol
Formula C46H68N2O19
Solubility Soluble in DMSO, DMF, and DCM
Storage Store at -20°C with desiccant.
Purity Typically ≥95%

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol details the reaction of the NHS ester moiety of the linker with the primary amines (e.g., lysine (B10760008) residues) on a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer or glycine), exchange the buffer to an amine-free buffer like PBS (pH 7.2-8.0) using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the linker in anhydrous DMSO to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[5][6]

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the dissolved linker to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

    • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess linker and byproducts by buffer exchange using a desalting column or dialysis against the desired storage buffer.

Protocol 2: Fmoc Deprotection of the Antibody-Linker Conjugate

This step removes the Fmoc protecting group to expose the aminooxy functionality for subsequent conjugation to a payload.

Materials:

  • Antibody-linker conjugate from Protocol 1

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Buffer for purification (e.g., PBS)

  • Desalting columns or dialysis cassettes

Procedure:

  • Deprotection Reaction:

    • Add the 20% piperidine in DMF solution to the antibody-linker conjugate. The final concentration of piperidine should be sufficient to achieve deprotection, typically around 10-20% of the total reaction volume.

    • Incubate at room temperature for 30 minutes with gentle mixing.[7][8][9]

  • Purification:

    • Immediately purify the resulting antibody-linker (with the free aminooxy group) using a desalting column or dialysis to remove piperidine and other reaction byproducts. The purification should be performed promptly to avoid potential side reactions.

Protocol 3: Conjugation of the Deprotected Antibody-Linker to a Carbonyl-Containing Payload (Oxime Ligation)

This protocol describes the formation of a stable oxime bond between the aminooxy-functionalized antibody and a payload containing an aldehyde or ketone group.

Materials:

  • Deprotected antibody-linker from Protocol 2

  • Carbonyl-containing payload (e.g., a cytotoxic drug with an aldehyde or ketone handle)

  • Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

  • Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

  • Payload Preparation:

    • Dissolve the carbonyl-containing payload in a suitable organic solvent (e.g., DMSO) at a high concentration.

  • Oxime Ligation:

    • Adjust the pH of the deprotected antibody-linker solution to 4.5-5.5 using an appropriate buffer.

    • Add a 2-10 molar excess of the dissolved payload to the antibody solution.

    • Incubate the reaction at room temperature for 4-16 hours with gentle mixing. The reaction can be monitored by LC-MS.

  • Purification:

    • Purify the resulting antibody-drug conjugate (ADC) using SEC or HIC to remove excess payload and other impurities.

Quantitative Analysis

The characterization of the ADC is crucial to ensure its quality and efficacy. The drug-to-antibody ratio (DAR) is a critical quality attribute.

Methods for DAR Determination:
  • UV-Vis Spectroscopy: A straightforward method if the drug and antibody have distinct absorbance maxima.[][11]

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass measurements of the intact or fragmented ADC to determine the distribution of drug loading.[12][13]

ParameterTypical ResultMethod of Analysis
Linker-to-Antibody Ratio 4-8UV-Vis, LC-MS
Fmoc Deprotection Efficiency >95%LC-MS
Payload Conjugation Efficiency 60-90%HIC, LC-MS
Average DAR 2-4UV-Vis, HIC, LC-MS
Purity of Final ADC >95%SEC, HIC

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Linker Conjugation cluster_protocol2 Protocol 2: Fmoc Deprotection cluster_protocol3 Protocol 3: Payload Conjugation mAb Monoclonal Antibody conjugation NHS Ester Reaction (pH 7.2-8.0) mAb->conjugation linker This compound linker->conjugation mAb_linker Antibody-Linker Conjugate conjugation->mAb_linker deprotection Fmoc Deprotection (Piperidine) mAb_linker->deprotection mAb_linker_NH2O Aminooxy-functionalized Antibody-Linker deprotection->mAb_linker_NH2O oxime_ligation Oxime Ligation (pH 4.5-5.5) mAb_linker_NH2O->oxime_ligation payload Carbonyl-containing Payload payload->oxime_ligation ADC Antibody-Drug Conjugate (ADC) oxime_ligation->ADC

Caption: Experimental workflow for ADC synthesis.

signaling_pathway ADC Antibody-Drug Conjugate (ADC) receptor Target Cell Receptor ADC->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release lysosome->drug_release cytotoxic_payload Cytotoxic Payload drug_release->cytotoxic_payload cellular_target Intracellular Target (e.g., DNA, Tubulin) cytotoxic_payload->cellular_target Binding apoptosis Apoptosis cellular_target->apoptosis

Caption: ADC mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to optimize reaction buffer pH for successful NHS ester conjugation. Find answers to common questions and troubleshoot potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester conjugation reactions?

The optimal pH for NHS ester conjugation is a compromise between maximizing the reactivity of primary amines and minimizing the hydrolysis of the NHS ester.[1][2] A pH range of 7.2 to 8.5 is generally effective, with a starting point of pH 8.3-8.5 often recommended for most applications.[1][3][4]

Q2: Why is pH so critical for the success of my NHS ester conjugation?

The pH of the reaction buffer directly influences two competing reactions:

  • Aminolysis (the desired reaction): Primary amines on your molecule of interest (e.g., the N-terminus or lysine (B10760008) residues on a protein) must be in a deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At acidic pH, these amines are protonated (-NH3+), rendering them unreactive.[2][3]

  • Hydrolysis (the competing reaction): NHS esters are susceptible to hydrolysis, where water molecules attack the ester, leading to an inactive carboxylic acid. This rate of hydrolysis increases significantly with higher pH.[1][2][5]

Therefore, the optimal pH maximizes the rate of aminolysis over hydrolysis.

Q3: Which buffers should I use for NHS ester conjugation?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[1][6]

Recommended Buffers:

Buffers to Avoid:

  • Tris (Tris(hydroxymethyl)aminomethane)[1][6]

  • Glycine[6]

If your protein is in an amine-containing buffer, a buffer exchange step is necessary before starting the conjugation.[6]

Q4: Can I use organic solvents to dissolve my NHS ester?

Yes, if your NHS ester has poor aqueous solubility, you can first dissolve it in an anhydrous (water-free) organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[1] It is critical to use high-quality, amine-free DMF, as it can degrade to dimethylamine, which will react with the NHS ester.[7]

Troubleshooting Guide

Problem: Low or no conjugation yield.

This is a common issue that can often be traced back to the reaction conditions or reagent stability.

Potential Cause Recommended Solution
Suboptimal pH The pH is either too low (amines are protonated) or too high (hydrolysis is too fast). Verify the pH of your reaction buffer and consider performing small-scale pilot reactions at different pH values within the 7.2-8.5 range to find the optimum for your specific molecules.[1]
NHS Ester Hydrolysis The NHS ester may have hydrolyzed before it could react with your target. Always prepare the NHS ester solution immediately before use.[1] If using an organic solvent, ensure it is anhydrous. Avoid repeated freeze-thaw cycles of the NHS ester stock solution.[1]
Incorrect Buffer You may be using a buffer containing primary amines (e.g., Tris). Switch to a recommended amine-free buffer like phosphate, bicarbonate, or HEPES.[1][5]
Low Reagent Concentration Low concentrations of your protein or the NHS ester can favor hydrolysis. The optimal protein concentration is typically between 1-10 mg/mL.

Problem: The NHS ester precipitates when added to the reaction buffer.

Potential Cause Recommended Solution
Poor Solubility The NHS ester is not sufficiently soluble in the aqueous reaction buffer.
* First, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.
* Add this stock solution to your protein solution dropwise while gently vortexing to ensure rapid mixing.
* Keep the final concentration of the organic solvent below 10% of the total reaction volume.[1]

Data Presentation

The stability of the NHS ester is highly dependent on the pH of the buffer. The table below summarizes the half-life of a typical NHS ester at different pH values. As pH increases, the rate of hydrolysis increases, and the half-life of the NHS ester decreases.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[5]
8.54~10 minutes
8.6410 minutes[5]

Note: Half-life can vary depending on the specific NHS ester and buffer composition.

Experimental Protocols

General Protocol for NHS Ester Conjugation to a Protein

This protocol provides a general framework. Optimization for your specific protein and label is recommended.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., desalting or gel filtration column)

Procedure:

  • Protein Preparation: Ensure your protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[1]

  • Conjugation Reaction:

    • Add a calculated molar excess of the NHS ester stock solution to your protein solution.

    • Mix immediately by gently vortexing or pipetting. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[1]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1] If your label is light-sensitive, protect the reaction from light.

  • Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of 50-100 mM. This will react with any remaining NHS ester. Incubate for 10-15 minutes at room temperature.

  • Purification: Remove excess, unreacted label and byproducts by running the reaction mixture over a desalting or gel filtration column.[7][8]

Visualizations

G cluster_low_ph Low pH (<7) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (>9) ProtonatedAmine Primary Amine (-NH₃⁺) (Protonated & Unreactive) NHSEster_opt NHS Ester AmideBond Stable Amide Bond (Desired Conjugate) NHSEster_opt->AmideBond HydrolyzedEster_opt Hydrolyzed Ester (Inactive) NHSEster_opt->HydrolyzedEster_opt DeprotonatedAmine Primary Amine (-NH₂) (Deprotonated & Nucleophilic) DeprotonatedAmine->AmideBond Aminolysis (Fast) Water_opt H₂O Water_opt->HydrolyzedEster_opt Hydrolysis (Slow) NHSEster_high NHS Ester AmideBond_high Stable Amide Bond NHSEster_high->AmideBond_high HydrolyzedEster_high Hydrolyzed Ester (Inactive) NHSEster_high->HydrolyzedEster_high DeprotonatedAmine_high Primary Amine (-NH₂) DeprotonatedAmine_high->AmideBond_high Aminolysis Water_high H₂O Water_high->HydrolyzedEster_high Hydrolysis (Very Fast)

Caption: pH effect on NHS ester conjugation pathways.

G Start Start: Low Conjugation Yield Check_pH Is reaction buffer pH within 7.2 - 8.5? Start->Check_pH Check_Buffer Is buffer amine-free? (e.g., PBS, Bicarbonate) Check_pH->Check_Buffer Yes Adjust_pH Adjust buffer pH or perform pH titration Check_pH->Adjust_pH No Check_Reagent_Prep Was NHS ester solution prepared fresh? Check_Buffer->Check_Reagent_Prep Yes Buffer_Exchange Perform buffer exchange to an amine-free buffer Check_Buffer->Buffer_Exchange No Check_Solvent If used, was organic solvent anhydrous? Check_Reagent_Prep->Check_Solvent Yes Prepare_Fresh Prepare fresh NHS ester solution immediately before use Check_Reagent_Prep->Prepare_Fresh No Use_Anhydrous Use fresh, anhydrous DMSO or DMF Check_Solvent->Use_Anhydrous No Success Problem Resolved Check_Solvent->Success Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagent_Prep Prepare_Fresh->Check_Solvent Use_Anhydrous->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Troubleshooting low yield in Fmoc-aminooxy-PEG12-NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with Fmoc-aminooxy-PEG12-NHS ester conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in my this compound reaction?

Low conjugation efficiency is a frequent issue with several potential causes. The primary culprits include hydrolysis of the NHS ester, suboptimal reaction conditions, poor quality of reagents, and issues with the substrate molecule. Specifically, the NHS ester is highly susceptible to hydrolysis in aqueous solutions, which directly competes with the desired amine coupling reaction.[1][2][3]

Q2: How does pH affect the reaction efficiency?

The reaction between an NHS ester and a primary amine is strongly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[3][4]

  • Below pH 7.2: The primary amines on your target molecule become protonated (-NH3+), making them non-nucleophilic and thus unreactive towards the NHS ester.[3]

  • Above pH 8.5: The rate of NHS ester hydrolysis increases significantly.[5][6] This reaction with water consumes the reagent, reducing the amount available to react with your target molecule and lowering the final yield.[7]

Q3: My this compound reagent is not dissolving well. What should I do?

This compound, like many non-sulfonated NHS esters, can have poor solubility in aqueous buffers.[1] It is crucial to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before adding it to the reaction mixture.[7][8][9] Using high-quality, anhydrous solvent is important, as contaminated DMF can contain dimethylamine, which will react with the NHS ester.[7]

Q4: Can my choice of buffer be the problem?

Absolutely. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible with NHS ester reactions.[1][4] These buffer components will compete with the amine groups on your target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency and low yield.[4][10] It is recommended to use non-amine buffers like phosphate-buffered saline (PBS), borate (B1201080), or carbonate buffers.[1][6]

Q5: How do I properly store the this compound?

The reagent is moisture-sensitive.[9] It should be stored at -20°C with a desiccant.[9] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation onto the product.[9] Do not prepare stock solutions for long-term storage, as the NHS ester moiety will hydrolyze over time.[9]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

This is the most common issue. The following workflow can help identify the cause.

G start Low Yield Observed reagent_check Check Reagent Quality & Storage start->reagent_check buffer_check Verify Buffer Composition & pH reagent_check->buffer_check Reagent OK? reagent_no Use fresh, dry reagent. Dissolve immediately before use. reagent_check->reagent_no No conditions_check Review Reaction Conditions (Temp, Time, Concentration) buffer_check->conditions_check Buffer OK? buffer_no Use amine-free buffer (e.g., PBS). Adjust pH to 7.2-8.5. buffer_check->buffer_no No substrate_check Assess Substrate Properties (Purity, Amine Accessibility) conditions_check->substrate_check Conditions OK? conditions_no Optimize temp (4°C to RT). Increase incubation time. Increase reactant concentration. conditions_check->conditions_no No solution Optimize Protocol substrate_check->solution Substrate OK? substrate_no Purify substrate. Consider steric hindrance (longer PEG linker may be needed). substrate_check->substrate_no No

Caption: A decision tree for troubleshooting low conjugation yield.

Potential Cause Recommended Solution
NHS Ester Hydrolysis Perform the reaction at a lower temperature (e.g., 4°C for 2-4 hours or overnight) to slow the rate of hydrolysis.[1][3] Ensure the pH of the reaction buffer is not too high (ideally 7.2-8.0).[3] Use the dissolved NHS ester reagent immediately.[9]
Incompatible Buffer Immediately switch to a non-amine-containing buffer such as PBS, HEPES, or borate buffer at the correct pH.[1][6] If your protein is in a Tris or glycine buffer, perform a buffer exchange via dialysis or desalting column prior to the reaction.[9][10]
Poor Reagent Quality Purchase a new vial of this compound. Ensure it is stored correctly with a desiccant at -20°C.[9] Use high-purity, anhydrous DMSO or DMF for dissolution.[7]
Suboptimal Reactant Concentration Low concentrations of the target molecule can lead to less efficient conjugation due to the competing hydrolysis reaction.[4] If possible, increase the concentration of your protein or molecule. You can also try increasing the molar excess of the PEG reagent (e.g., from 10-fold to 20-fold molar excess).[3]
Steric Hindrance The PEG12 linker may not be long enough to overcome steric hindrance if the target amine is in a crowded environment on the biomolecule.[11] While this reagent has a fixed length, this could be a factor if yields remain low after optimizing other parameters.
Inaccessible Primary Amines The primary amines on your protein (N-terminus and lysine (B10760008) side chains) must be accessible to the reagent.[4] Denaturation or misfolding could hide these reactive sites.
Problem 2: Protein/Conjugate Precipitation

Precipitation during or after the reaction can lead to a loss of product and apparent low yield.

Potential Cause Recommended Solution
Change in Isoelectric Point Modification of lysine residues neutralizes their positive charge, which can alter the protein's isoelectric point (pI) and solubility. If the reaction pH is close to the new pI, the protein may precipitate.[12] Try performing the conjugation at a different pH.
Hydrophobic Reagent Although the PEG chain enhances hydrophilicity, the Fmoc group is hydrophobic. Over-modification of the protein surface can lead to aggregation and precipitation.[4] Reduce the molar excess of the PEG reagent used in the reaction.
Solvent Shock Adding a large volume (e.g., >10%) of organic solvent (DMSO/DMF) to the aqueous protein solution can cause precipitation.[9] Keep the volume of the dissolved reagent to a minimum, ideally less than 10% of the total reaction volume.

Data Presentation

Table 1: pH and Temperature Effects on NHS Ester Stability

The stability of the NHS ester is critical for reaction success. Hydrolysis is the primary competing reaction.

pHTemperatureHalf-life of NHS EsterImplication for Yield
7.00°C4-5 hours[1][5][6]Slower reaction with amine, but minimal hydrolysis. Good for long incubations.
8.025°C (RT)~1 hour[13]A good balance between amine reaction rate and hydrolysis.[3]
8.64°C10 minutes[1][5][6]Very rapid hydrolysis. High risk of low yield if the amine reaction is not equally fast.
9.025°C (RT)<10 minutes[14]Extremely rapid hydrolysis. Generally not recommended unless the amine reaction is exceptionally fast and concentrations are high.

Experimental Protocols

General Protocol for Conjugating this compound to a Protein

This protocol provides a general guideline. Optimization of molar excess and reaction time may be necessary.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M glycine)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5).[3]

    • If the protein buffer contains amines, perform a buffer exchange.[9]

  • Prepare the NHS Ester Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or ~10 mM).[3]

  • Perform the Conjugation:

    • Add a calculated amount of the dissolved NHS ester to the protein solution. A starting point is often a 10- to 20-fold molar excess of the ester over the protein.[3]

    • Ensure the final concentration of the organic solvent in the reaction mixture is below 10%.[9]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours (or overnight).[3][4] Gentle mixing during incubation is recommended.

  • Quench the Reaction:

    • Stop the reaction by adding a quenching reagent to consume any unreacted NHS ester. Add Tris or glycine to a final concentration of 20-50 mM.[3]

    • Incubate for an additional 15-30 minutes.[3]

  • Purify the Conjugate:

    • Remove excess, unreacted PEG reagent and quenching buffer byproducts using size-exclusion chromatography (desalting column) or dialysis.[2]

Visualization of Key Processes

G cluster_0 Desired Reaction Pathway cluster_1 Competing Hydrolysis Protein_NH2 Protein-NH2 (Primary Amine) Conjugate Stable Amide Bond (Protein-NH-CO-PEG...) Protein_NH2->Conjugate PEG_NHS Fmoc-aminooxy-PEG12-NHS PEG_NHS->Conjugate NHS_leaving NHS byproduct Conjugate->NHS_leaving PEG_NHS_hydrolysis Fmoc-aminooxy-PEG12-NHS Inactive_PEG Inactive Carboxylate (Fmoc-aminooxy-PEG12-COOH) PEG_NHS_hydrolysis->Inactive_PEG Water H2O (High pH, Temp) Water->Inactive_PEG NHS_leaving_hydrolysis NHS byproduct Inactive_PEG->NHS_leaving_hydrolysis

Caption: Desired amidation reaction vs. competing hydrolysis of the NHS ester.

References

Technical Support Center: Optimizing NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively identify and minimize side reactions associated with N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester in bioconjugation?

A1: N-hydroxysuccinimide (NHS) esters are primarily used to react with primary aliphatic amine groups (–NH₂).[1][2] In the context of proteins, this includes the N-terminus of the polypeptide chain and the epsilon-amine group on the side chain of lysine (B10760008) residues.[2] This reaction, known as acylation, forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[1][2]

Q2: What are the most common side reactions of NHS esters?

A2: The most significant side reaction is the hydrolysis of the NHS ester in the presence of water, which competes with the desired amine reaction and results in a non-reactive carboxylic acid.[3][4] Additionally, NHS esters can react with other nucleophilic amino acid side chains, although generally to a lesser extent. These include the hydroxyl groups of serine, threonine, and tyrosine, the sulfhydryl group of cysteine, and the imidazole (B134444) group of histidine.[2][3][5][6]

Q3: How does pH affect NHS ester reactions?

A3: The pH of the reaction is a critical factor. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[2][7][8]

  • Below pH 7.2: Primary amines are more likely to be protonated (-NH₃⁺), rendering them less nucleophilic and slowing down the desired reaction.[2][9][10]

  • Above pH 8.5: The rate of NHS ester hydrolysis increases significantly, reducing the efficiency of the conjugation reaction.[7][8][9][11]

Q4: Which buffers should be used for NHS ester conjugation reactions?

A4: It is crucial to use amine-free buffers to avoid competition with the target molecule. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[4][7][8] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are incompatible with NHS ester reactions.[3][4][7]

Q5: How should I store and handle NHS ester reagents?

A5: NHS esters are sensitive to moisture and should be stored in a desiccated environment, typically at -20°C.[3] To prevent condensation upon opening, it is important to allow the reagent vial to equilibrate to room temperature before use.[3] If dissolving the NHS ester in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous to minimize hydrolysis.[3][4] It is best practice to prepare stock solutions fresh for each experiment.[3]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Possible Cause Recommended Solution
Hydrolysis of NHS Ester Prepare the NHS ester solution immediately before use.[4] Use anhydrous DMSO or DMF for stock solutions.[3][4] Avoid repeated freeze-thaw cycles of the reagent.
Suboptimal pH Ensure the reaction pH is within the optimal range of 7.2-8.5.[2][7][8] A starting point of pH 8.3-8.5 is often recommended.[9]
Incorrect Buffer Use an amine-free buffer such as phosphate, bicarbonate, HEPES, or borate.[4][7][8] If your protein is in an incompatible buffer, perform a buffer exchange prior to conjugation.[12]
Low Protein Concentration In dilute protein solutions, the rate of hydrolysis can be faster than the conjugation reaction. If possible, increase the protein concentration.
Steric Hindrance The amine on your target molecule may be sterically hindered. Consider using an NHS ester with a longer spacer arm to overcome this.

Problem 2: Protein Aggregation After Conjugation

Possible Cause Recommended Solution
High Degree of Labeling A high molar ratio of NHS ester to protein can lead to excessive labeling and subsequent aggregation. Perform small-scale pilot reactions with varying molar ratios to find the optimal balance.
Inappropriate Buffer Conditions Ensure the buffer conditions (pH, ionic strength) are optimal for your specific protein's stability.
Hydrophobicity of the Label If conjugating a hydrophobic molecule, this can decrease the solubility of the protein conjugate. Using linkers containing polyethylene (B3416737) glycol (PEG) can help to increase solubility.

Problem 3: High Background or Non-Specific Binding in Downstream Applications

Possible Cause Recommended Solution
Excess Unreacted NHS Ester After the conjugation reaction, quench any unreacted NHS ester by adding an amine-containing buffer like Tris-HCl or glycine to a final concentration of 50-100 mM.[4] Incubate for 15-30 minutes.
Unbound Label Purify the conjugate thoroughly after the reaction to remove any non-covalently bound label and reaction byproducts. Size-exclusion chromatography (desalting column) or dialysis are common methods.[13]
Reaction with Non-Target Nucleophiles While less common, reaction with hydroxyl or sulfhydryl groups can occur. The resulting ester or thioester bonds are less stable than the amide bond formed with primary amines.[1] Adjusting the pH towards the lower end of the optimal range (e.g., 7.2-7.5) can help to minimize these side reactions.

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH and temperature, which directly impacts the competition between the desired amidation reaction and the side reaction of hydrolysis.

Table 1: Half-life of NHS Esters at Various pH and Temperature Conditions

pHTemperature (°C)Half-life
7.004 - 5 hours[7][8][11]
8.6410 minutes[7][8][11]
7.0Room TemperatureSignificantly shorter than at 0°C
>8.5Room TemperatureRapid hydrolysis[9]

Key Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.[12]

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF.[3][9]

    • The concentration of the stock solution should be high enough that only a small volume needs to be added to the protein solution (typically <10% of the total reaction volume).

  • Perform the Conjugation Reaction:

    • Add the desired molar excess of the NHS ester solution to the protein solution while gently mixing. A 5- to 20-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.[8]

  • Quench the Reaction (Optional but Recommended):

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[4]

    • Incubate for an additional 15-30 minutes at room temperature to stop the reaction.

  • Purify the Conjugate:

    • Remove excess, unreacted label and byproducts using a desalting column (size-exclusion chromatography) or dialysis.[13] Equilibrate the column or perform dialysis against the desired storage buffer for the final conjugate.

  • Characterize the Conjugate:

    • Determine the degree of labeling using UV-Vis spectroscopy (if the label has a distinct absorbance) or other appropriate methods.

    • Analyze the conjugate by SDS-PAGE to confirm conjugation and assess for any aggregation or degradation.

Visualizing Reaction Pathways and Workflows

NHS_Ester_Reactions cluster_main NHS Ester Reaction Pathways cluster_side Side Reactions NHS_Ester NHS Ester Stable_Amide_Bond Stable Amide Bond (Desired Product) NHS_Ester->Stable_Amide_Bond Reaction Inactive_Carboxylic_Acid Inactive Carboxylic Acid NHS_Ester->Inactive_Carboxylic_Acid Hydrolysis Unstable_Adducts Less Stable Adducts NHS_Ester->Unstable_Adducts Reaction Primary_Amine Primary Amine (e.g., Lysine, N-terminus) Primary_Amine->Stable_Amide_Bond Water Water (Hydrolysis) Water->Inactive_Carboxylic_Acid Other_Nucleophiles Other Nucleophiles (Ser, Thr, Tyr, Cys, His) Other_Nucleophiles->Unstable_Adducts

Caption: Competing reaction pathways for NHS esters.

Troubleshooting_Workflow Start Low Conjugation Yield? Check_pH Verify pH is 7.2-8.5 Start->Check_pH Yes Check_Buffer Ensure Buffer is Amine-Free Check_pH->Check_Buffer Check_Reagent Use Fresh/Anhydrous Reagent Check_Buffer->Check_Reagent Optimize_Ratio Optimize Molar Ratio Check_Reagent->Optimize_Ratio Quench_Purify Quench and Purify Conjugate Optimize_Ratio->Quench_Purify Success Successful Conjugation Quench_Purify->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Strategies to improve the efficiency of Fmoc group removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the efficient removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Fmoc group removal?

A1: The Fmoc group is removed via a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorene (B118485) ring's C9 position. This induces the elimination of the Fmoc group as dibenzofulvene (DBF). The secondary amine also acts as a scavenger, trapping the reactive DBF to form a stable adduct, which prevents it from causing side reactions with the deprotected N-terminal amine of the peptide.[1][2][3]

Q2: What is the standard protocol for Fmoc deprotection?

A2: The most common and widely accepted method for Fmoc removal involves treating the peptide-resin with a 20% (v/v) solution of piperidine in a suitable solvent, most commonly N,N-dimethylformamide (DMF).[4][5] A typical procedure consists of two treatment steps: a brief initial treatment (1-2 minutes) followed by a more extended treatment (5-10 minutes) to ensure complete deprotection.[4]

Q3: How can I monitor the efficiency of Fmoc removal?

A3: The progress of the deprotection reaction can be monitored quantitatively using UV-Vis spectrophotometry. The dibenzofulvene-piperidine adduct released into the solution has a characteristic UV absorbance maximum around 301-312 nm.[3][4][6] By collecting the filtrate after the deprotection step and measuring its absorbance, you can quantify the amount of Fmoc group removed.[4] Additionally, qualitative colorimetric tests like the Kaiser test can be performed on a small sample of the resin beads to detect the presence of free primary amines, indicating successful deprotection.[7]

Troubleshooting Guide

This section addresses specific issues that can arise during the Fmoc deprotection step.

Q4: I suspect incomplete Fmoc removal. What are the primary causes?

A4: Incomplete Fmoc deprotection is a frequent challenge in SPPS and can lead to the formation of deletion sequences, which are difficult to separate from the final product.[7] The primary causes include:

  • Peptide Aggregation: As the peptide chain grows, it can form secondary structures (e.g., β-sheets) or aggregate, which hinders the access of the deprotection reagent to the N-terminal Fmoc group. This is highly dependent on the peptide sequence.[4][6][7]

  • Steric Hindrance: Bulky side-chain protecting groups on amino acids near the N-terminus can physically block the piperidine molecule from reaching the Fmoc group.[4][6] β-branched amino acids like Valine and Isoleucine are known to cause such issues.[6]

  • Poor Resin Swelling: The solid support must be adequately swelled to allow for the free diffusion of reagents. Poor swelling can limit access to the growing peptide chains.[4][7]

  • Suboptimal Reagents: The purity and concentration of the piperidine solution are critical. Degraded or improperly prepared reagents can lead to reduced deprotection efficiency.[5][7]

Q5: My peptide sequence is known to be "difficult" and prone to aggregation. How can I improve Fmoc deprotection efficiency?

A5: For difficult sequences, several strategies can be employed to overcome aggregation and improve deprotection:

  • Extended Reaction Time: Increasing the duration of the piperidine treatment (e.g., two treatments of 10-15 minutes each) can help drive the reaction to completion.[4]

  • Alternative Solvents: Substituting DMF with N-methyl-2-pyrrolidone (NMP) can enhance the solvation of the peptide-resin and disrupt secondary structures, thereby improving reagent access.[4]

  • Stronger Base Cocktails: For particularly stubborn cases, incorporating a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2%) in the piperidine solution can significantly accelerate Fmoc removal.[4][8][9] However, caution is advised as DBU can increase the risk of side reactions like aspartimide formation.[4]

Q6: I am observing side reactions like aspartimide or diketopiperazine formation. What can I do to minimize these?

A6: Base-induced side reactions are a known complication of Fmoc SPPS.

  • Aspartimide Formation: This occurs in sequences containing aspartic acid. The addition of 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can help suppress this side reaction.[9][10] Using alternative bases like piperazine (B1678402) has also been shown to reduce aspartimide formation compared to piperidine.[8][11]

  • Diketopiperazine (DKP) Formation: This side reaction is common at the dipeptide stage, especially when proline is one of the first two residues.[10] A specialized deprotection cocktail of 2% DBU and 5% piperazine in NMP has been reported to drastically reduce DKP formation.[8]

Quantitative Data Summary

The following tables provide a summary of various deprotection cocktails and their recommended applications.

Table 1: Common Piperidine-Based Deprotection Protocols

ProtocolReagent CompositionTypical Reaction TimeApplications & Remarks
Standard 20% Piperidine in DMF2 x 5-10 minEffective for most routine peptide syntheses.[4]
Extended 20% Piperidine in DMF2 x 10-15 minRecommended for sequences with slight deprotection difficulty.[4]
Alternative Solvent 20% Piperidine in NMP2 x 5-10 minUseful for improving solvation and disrupting peptide aggregation.[4]

Table 2: Alternative Base Cocktails for Difficult Sequences

ProtocolReagent CompositionTypical Reaction TimeApplications & Remarks
DBU Additive 2% DBU / 2% Piperidine in DMF2 x 5-10 minFor very difficult or sterically hindered sequences. Caution: May promote aspartimide formation.[4]
Piperazine/DBU 5% Piperazine / 2% DBU in NMPNot specifiedShown to reduce diketopiperazine formation significantly.[8]
Alternative Amines 20% 4-Methylpiperidine or Pyrrolidine in DMFVariableCan be effective alternatives to piperidine, but may increase certain side reactions.[1][2]

Visual Guides

The following diagrams illustrate key workflows and mechanisms related to Fmoc deprotection.

G cluster_0 Troubleshooting Workflow start Incomplete Deprotection Suspected (e.g., negative Kaiser test) check_reagents Verify Reagents (Fresh 20% Piperidine/DMF) start->check_reagents extend_time Extend Deprotection Time (e.g., 2 x 15 min) check_reagents->extend_time Reagents OK change_solvent Switch Solvent to NMP extend_time->change_solvent Still Incomplete monitor Monitor with UV-Vis / Kaiser Test extend_time->monitor Complete add_dbu Add Stronger Base (e.g., 2% DBU) change_solvent->add_dbu Still Incomplete change_solvent->monitor Complete add_dbu->monitor end Proceed to Coupling monitor->end Deprotection Confirmed

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

G cluster_1 Mechanism of Fmoc Deprotection fmoc_peptide Fmoc-NH-Peptide-Resin intermediate Carbanion Intermediate fmoc_peptide->intermediate + Piperidine (Proton Abstraction) piperidine Piperidine (Base) dbf Dibenzofulvene (DBF) intermediate->dbf β-elimination free_amine H₂N-Peptide-Resin intermediate->free_amine adduct DBF-Piperidine Adduct dbf->adduct + Piperidine (Scavenging)

Caption: The mechanism of Fmoc group removal by piperidine.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using 20% Piperidine in DMF

  • Resin Swelling: Ensure the peptide-resin is adequately swelled in DMF for at least 30 minutes prior to deprotection.[4][6]

  • Initial Wash: Wash the swelled resin with DMF (3 times) to remove any residual reagents from the previous coupling step.[7]

  • First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin, ensuring all beads are fully submerged. Agitate the mixture gently for 1-2 minutes.[4]

  • Drain: Drain the deprotection solution by filtration.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.[4]

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[4][7] The resin is now ready for the next amino acid coupling step.

Protocol 2: Deprotection using DBU for Difficult Sequences

  • Caution: DBU is a strong base and should be used judiciously, as it can promote side reactions.[4][6]

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Prepare Deprotection Cocktail: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[4]

  • Deprotection: Drain the DMF from the swelled resin and add the DBU/piperidine cocktail. Agitate for 5-10 minutes. For extremely difficult cases, the treatment can be repeated.

  • Drain and Wash: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure the complete removal of all reagents.

  • Confirmation: It is highly recommended to perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines before proceeding to the next coupling step.[7]

References

Technical Support Center: Fmoc-aminooxy-PEG12-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-aminooxy-PEG12-NHS ester and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional linker commonly used in bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its three key components serve distinct purposes:

  • Fmoc-protected aminooxy group: This end reacts with aldehydes or ketones to form a stable oxime bond.[3][4] The Fmoc protecting group can be removed under basic conditions to allow for further chemical modification.[5][6]

  • PEG12 spacer: The polyethylene (B3416737) glycol (PEG) chain increases the hydrophilicity and solubility of the conjugate in aqueous media, which can improve the pharmacokinetic properties of the final molecule, such as in PROTACs.[7][8]

  • NHS ester: This N-hydroxysuccinimide ester is a reactive group that efficiently couples with primary amines (e.g., on proteins, peptides, or other molecules) to form stable amide bonds.[5][9][10]

Q2: What are the most common impurities encountered during the purification of conjugates made with this linker?

The most common impurities arise from the reactivity and stability of the functional groups:

  • Hydrolyzed NHS Ester: The NHS ester is susceptible to hydrolysis, especially in aqueous buffers with a pH above 7, converting the reactive ester into an unreactive carboxylic acid.[11][12][13] This is often the most significant impurity.

  • Fmoc Deprotection Byproducts: If the Fmoc group is removed, byproducts such as dibenzofulvene and its adducts with the base used for deprotection (e.g., piperidine) can be present.[14][15]

  • Unreacted Starting Materials: Excess unconjugated linker or unreacted amine- or aldehyde/ketone-containing molecules.

  • Side-products from NHS Ester Reactions: Besides reacting with primary amines, NHS esters can sometimes form less stable O-acyl esters with serine, threonine, or tyrosine residues, leading to over-labeled products.[16]

Q3: What is the recommended purification method for conjugates synthesized using this linker?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely used method for purifying PEGylated conjugates.[17][18] It allows for the separation of the desired conjugate from unreacted starting materials and byproducts based on differences in hydrophobicity.

Q4: How does the PEG12 chain affect RP-HPLC purification?

The hydrophilic PEG chain reduces the overall hydrophobicity of the conjugate. In RP-HPLC, this typically leads to earlier elution times compared to the non-PEGylated parent molecule. The length and dispersity of the PEG chain can also influence the separation, sometimes causing broader peaks.[19] However, for a discrete PEG linker like PEG12, this effect is minimized.

Troubleshooting Guides

Problem 1: Low Conjugation Yield
Potential Cause Recommended Solution
Hydrolysis of NHS Ester The NHS ester has a limited half-life in aqueous solutions, especially at neutral to basic pH.[11][13] Prepare the NHS ester solution in a dry, water-free organic solvent like DMSO or DMF immediately before adding it to the reaction mixture.[11] Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[11]
Incorrect Buffer Composition Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester. Use non-amine-containing buffers like phosphate-buffered saline (PBS) or sodium bicarbonate.
Protonated Amine on Target Molecule At a pH below ~7.2, the primary amine on your target molecule may be protonated (-NH3+), rendering it unreactive towards the NHS ester.[11] Ensure the reaction pH is between 7.2 and 8.5 for efficient conjugation.
Low Concentration of Reactants The rate of NHS ester hydrolysis is a more significant competitor in dilute solutions.[11] If possible, increase the concentration of your target molecule to favor the aminolysis reaction over hydrolysis.
Problem 2: Multiple or Broad Peaks in HPLC Chromatogram
Potential Cause Recommended Solution
Presence of Hydrolyzed Linker An early-eluting peak often corresponds to the hydrolyzed NHS ester (now a carboxylic acid), which is more polar than the desired conjugate. Optimize the reaction conditions to minimize hydrolysis (see Problem 1).
Multiple Conjugation Sites If your target molecule has multiple primary amines, you may be generating a mixture of mono-, di-, and multi-PEGylated species. RP-HPLC can often separate these species.[17] To favor mono-conjugation, consider reducing the molar excess of the linker used in the reaction.
Incomplete Fmoc Deprotection If the preceding step was Fmoc removal, incomplete deprotection will result in a more hydrophobic species that elutes later. Ensure sufficient reaction time and appropriate base concentration (e.g., 20% piperidine (B6355638) in DMF) for complete deprotection.[15][20]
Formation of Oxime Isomers (E/Z) The oxime bond can exist as E/Z isomers, which may be separable under certain HPLC conditions, leading to peak splitting or broadening. This is an inherent property of the linkage.
PEG Polydispersity While this compound is a discrete PEG linker, using polydisperse PEG linkers in other experiments can lead to very broad peaks, as each PEG length variant elutes at a slightly different time.[19]

Experimental Protocols

General Protocol for Purification by RP-HPLC

This protocol provides a starting point for method development. Optimization will be required based on the specific properties of the conjugate.

  • Column Selection: A C18 or C4 column is typically suitable for PEGylated peptides and proteins. C18 columns provide good separation for a wide range of hydrophobicities, while C4 columns are often used for larger, more hydrophobic proteins.[17]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN).

  • Gradient Elution: A linear gradient is commonly used. The optimal gradient will depend on the hydrophobicity of the conjugate.

  • Detection: Monitor the elution profile using a UV detector, typically at 220 nm (for peptide bonds) and 280 nm (for aromatic residues like Trp and Tyr).

Table 1: Example RP-HPLC Starting Conditions

ParameterStarting ConditionNotes
Column C18, 5 µm, 100 Å, 4.6 x 250 mmAdjust based on conjugate size and hydrophobicity.
Mobile Phase A 0.1% TFA in WaterMass-spectrometry compatible.
Mobile Phase B 0.1% TFA in Acetonitrile---
Flow Rate 1.0 mL/minStandard for analytical scale.
Column Temp. 45 °CElevated temperature can improve peak shape for PEGylated molecules.[17]
Gradient 20% to 65% B over 25 minutesThis is a broad starting gradient. A shallower gradient over the elution range of the conjugate will improve resolution.[17]
Injection Volume 10-20 µL---
Detection 220 nm / 280 nm---

Visualizations

Logical Workflow for Troubleshooting Purification

The following diagram outlines a decision-making process for troubleshooting common issues during the purification of this compound conjugates.

G start Start Purification (RP-HPLC) check_chromatogram Analyze Chromatogram start->check_chromatogram single_peak Single, Sharp Peak? check_chromatogram->single_peak Yes multiple_peaks Multiple Peaks? check_chromatogram->multiple_peaks No broad_peak Broad Peak? check_chromatogram->broad_peak If Yes low_yield Low Yield of Target Peak? check_chromatogram->low_yield If Yes success Purification Successful single_peak->success check_impurities Identify Impurities (e.g., Mass Spec) multiple_peaks->check_impurities check_peg Possible PEG Dispersity or Oxime Isomers broad_peak->check_peg check_hydrolysis Primary Cause: NHS Ester Hydrolysis low_yield->check_hydrolysis hydrolyzed_linker Impurity = Hydrolyzed Linker? (Mass = Conjugate - C4H2O3) check_impurities->hydrolyzed_linker Yes unreacted_sm Impurity = Starting Material? check_impurities->unreacted_sm Yes optimize_rxn Optimize Reaction: - Use anhydrous solvent - Check pH (7.2-8.5) - Adjust stoichiometry hydrolyzed_linker->optimize_rxn unreacted_sm->optimize_rxn optimize_hplc Optimize HPLC: - Slower gradient - Change temperature - Different column (C4/C18) check_peg->optimize_hplc check_hydrolysis->optimize_rxn G reagent_prep 1. Prepare Reagents - Target Molecule in Buffer (pH 7.2-8.5) - Linker in Anhydrous DMSO/DMF conjugation 2. Conjugation Reaction (Mix Linker and Target) reagent_prep->conjugation quenching 3. Quench Reaction (Optional) (e.g., add Tris or Hydroxylamine) conjugation->quenching purification 4. Purification (RP-HPLC) quenching->purification analysis 5. Analysis & Fraction Collection (UV, Mass Spec) purification->analysis lyophilize 6. Lyophilize Pure Fractions analysis->lyophilize

References

Technical Support Center: Mitigating Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of protein aggregation during the PEGylation process. Our goal is to provide you with the necessary information and tools to ensure the stability and efficacy of your therapeutic proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases significantly.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can greatly influence a protein's stability. Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which in turn promotes aggregation.[1]

  • PEG-Protein Interactions: While PEG is generally used to enhance protein stability, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can play a role in these interactions.[1]

  • Poor Reagent Quality: The presence of impurities or a significant percentage of diol in what is intended to be a monofunctional PEG reagent can result in unintended cross-linking and aggregation.[1]

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques are available to detect and quantify the extent of protein aggregation in your sample:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates, being larger, will elute from the column earlier than the monomeric PEGylated protein.[1]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it effective for detecting the presence of larger aggregates.[1]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands that correspond to cross-linked protein aggregates.[1]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight of the PEGylated protein and identify the presence of multimers.[1]

  • Turbidity Measurements: An increase in the turbidity of the reaction mixture, which can be measured using a UV-Vis spectrophotometer, is a simple indicator of the formation of insoluble aggregates. [cite: t]

Troubleshooting Guides

Problem: Significant precipitation or aggregation is observed during the PEGylation reaction.

This step-by-step guide will help you troubleshoot and mitigate protein aggregation.

Step 1: Optimize Reaction Conditions

The initial and most critical step is to systematically evaluate and optimize the reaction conditions. Even slight adjustments can have a profound impact on protein stability.

Experimental Protocol: Small-Scale PEGylation Screening

Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Methodology:

  • Prepare Stock Solutions:

    • Protein stock solution (e.g., 10 mg/mL in a suitable, amine-free buffer like PBS or HEPES).[2]

    • Activated PEG stock solution (e.g., 100 mM).

  • Set up a Screening Matrix:

    • Use a 96-well plate or microcentrifuge tubes to set up a series of small-scale reactions (e.g., 50-100 µL).

    • Vary one parameter at a time while keeping others constant. For example:

      • Protein Concentration: Test a range from 0.5 to 5 mg/mL.[1]

      • PEG:Protein Molar Ratio: Evaluate molar excess ratios of 1:1, 5:1, 10:1, and 20:1.[1]

      • pH: Screen a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0), considering the protein's isoelectric point (pI) and optimal stability pH.[1][2]

      • Temperature: Conduct reactions at different temperatures, such as 4°C and room temperature.[1]

  • Reaction Incubation:

    • Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.[1]

  • Analysis:

    • Analyze the extent of aggregation in each reaction using methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or a quick visual check by centrifugation for a pellet).[1]

Table 1: Example Screening Matrix for Reaction Condition Optimization

ConditionProtein Conc. (mg/mL)PEG:Protein Molar RatiopHTemperature (°C)Expected Observation
115:17.44Low Aggregation
225:17.44Moderate Aggregation
355:17.44High Aggregation
4110:17.44Low Aggregation
515:16.54Potentially Lower Aggregation
615:18.04Potentially Higher Aggregation
715:17.4Room TempPotentially Higher Aggregation

Step 2: Incorporate Stabilizing Excipients

If optimizing the primary reaction conditions is not sufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be highly effective.

Table 2: Common Stabilizing Excipients and Recommended Starting Concentrations

ExcipientStarting ConcentrationMechanism of Action
Sucrose5-10% (w/v)Acts through preferential exclusion, increasing protein stability.[1]
Arginine50-100 mMSuppresses non-specific protein-protein interactions.[1]
Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents surface-induced adsorption and aggregation.[1]

Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.

  • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over a period of time.[1]

Step 4: Consider Alternative PEGylation Strategies

If aggregation persists despite the above troubleshooting steps, it may be necessary to explore alternative PEGylation strategies.

PEGylation_Strategy_Decision_Tree Start Persistent Aggregation with Current PEGylation Strategy MonofunctionalPEG Switch to Monofunctional PEG Reagent Start->MonofunctionalPEG If using bifunctional PEG SiteSpecific Employ Site-Specific PEGylation Start->SiteSpecific For improved control ReducedAggregation Reduced Aggregation and Improved Homogeneity MonofunctionalPEG->ReducedAggregation Thiol Thiol-Specific PEGylation (Cysteine Residues) SiteSpecific->Thiol NTerminal N-Terminal Specific PEGylation SiteSpecific->NTerminal Enzymatic Enzymatic PEGylation SiteSpecific->Enzymatic Thiol->ReducedAggregation NTerminal->ReducedAggregation Enzymatic->ReducedAggregation

Caption: Decision tree for choosing an alternative PEGylation strategy.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting protein aggregation during PEGylation.

Troubleshooting_Workflow Start Protein Aggregation Observed OptimizeConditions Step 1: Optimize Reaction Conditions (Protein Conc., PEG Ratio, pH, Temp) Start->OptimizeConditions CheckAggregation1 Aggregation Resolved? OptimizeConditions->CheckAggregation1 AddExcipients Step 2: Add Stabilizing Excipients (Sucrose, Arginine, Polysorbate 20) CheckAggregation1->AddExcipients No Success Successful PEGylation CheckAggregation1->Success Yes CheckAggregation2 Aggregation Resolved? AddExcipients->CheckAggregation2 ControlRate Step 3: Control Reaction Rate (Lower Temperature, Stepwise PEG Addition) CheckAggregation2->ControlRate No CheckAggregation2->Success Yes CheckAggregation3 Aggregation Resolved? ControlRate->CheckAggregation3 AlternativeStrategy Step 4: Consider Alternative PEGylation Strategy (Monofunctional, Site-Specific) CheckAggregation3->AlternativeStrategy No CheckAggregation3->Success Yes AlternativeStrategy->Success ContactSupport Contact Technical Support

Caption: A systematic workflow for troubleshooting protein aggregation.

References

Technical Support Center: Managing Non-specific Binding in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing non-specific binding (NSB) in bioconjugation experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to high background and unwanted binding events.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of bioconjugation?

A1: Non-specific binding refers to the undesirable adhesion of molecules to surfaces or other molecules without a specific, intended interaction. In bioconjugation, this can involve the conjugate, unconjugated biomolecules, or detection reagents binding to surfaces of reaction vessels, purification media, or assay plates, leading to high background signals and inaccurate results.

Q2: What are the primary causes of non-specific binding?

A2: Non-specific binding is primarily driven by two types of molecular interactions:

  • Electrostatic Interactions: These occur between charged molecules and surfaces. For instance, a positively charged protein may non-specifically bind to a negatively charged surface.[1]

  • Hydrophobic Interactions: Non-polar molecules or regions of molecules tend to associate with each other and with hydrophobic surfaces to minimize their contact with water.

The following diagram illustrates the main drivers of non-specific binding.

NSB Non-Specific Binding (NSB) Electrostatic Electrostatic Interactions (Charge-based) NSB->Electrostatic is caused by Hydrophobic Hydrophobic Interactions (Non-polar) NSB->Hydrophobic is caused by Causes Primary Causes Start High Background Detected CheckBlocking Optimize Blocking Step Start->CheckBlocking CheckWashing Improve Washing Steps CheckBlocking->CheckWashing No Improvement End Background Reduced CheckBlocking->End Improved OptimizeBuffer Optimize Buffer Conditions (pH, Ionic Strength) CheckWashing->OptimizeBuffer No Improvement CheckWashing->End Improved AddSurfactant Add Surfactant (e.g., Tween-20) OptimizeBuffer->AddSurfactant No Improvement OptimizeBuffer->End Improved AddSurfactant->End Improved

References

Validation & Comparative

Characterization of Fmoc-aminooxy-PEG12-NHS Ester Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise characterization of linker molecules is paramount for the development of effective and safe therapeutics and research tools. The Fmoc-aminooxy-PEG12-NHS ester is a heterobifunctional linker that enables the conjugation of molecules containing primary amines to those with aldehyde or ketone functionalities. Its polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. This guide provides a comprehensive comparison of the mass spectrometric characterization of this compound with alternative amine-reactive linkers, supported by experimental data and detailed protocols.

Mass Spectrometric Profile of this compound

The characterization of this compound by mass spectrometry reveals a distinct molecular signature. The predicted monoisotopic mass of this linker is a crucial parameter for its identification.

Predicted Molecular Weight:

  • Chemical Formula: C₄₆H₆₈N₂O₁₈

  • Monoisotopic Mass: 952.4417 g/mol

Under electrospray ionization (ESI), the molecule is expected to be observed primarily as its protonated form [M+H]⁺ at m/z 953.4490. Depending on the solvent system and instrument settings, other adducts such as sodium [M+Na]⁺ or potassium [M+K]⁺ may also be detected.

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is predicted to yield a characteristic fragmentation pattern dominated by cleavages at the most labile bonds. Key predicted fragmentation pathways include:

  • Loss of the N-hydroxysuccinimide (NHS) group: A neutral loss of 115.0269 Da, corresponding to the NHS ester, is a primary fragmentation pathway.

  • Cleavage of the Fmoc protecting group: The fluorenylmethyloxycarbonyl (Fmoc) group can be lost as a neutral fragment of 222.0681 Da (fluorenylmethanol) or 178.0783 Da (dibenzofulvene).

  • Sequential loss of PEG units: The PEG12 spacer is susceptible to fragmentation, resulting in a series of product ions separated by 44.0262 Da, the mass of a single ethylene (B1197577) glycol unit (C₂H₄O).

Comparison with Alternative Amine-Reactive Linkers

A variety of alternative linkers are available for amine conjugation, each with its own distinct mass spectrometric behavior. This section compares this compound with two common alternatives: Maleimide-PEG-NHS esters and DBCO-PEG-NHS esters.

FeatureThis compoundMaleimide-PEGn-NHS Ester (e.g., n=4)DBCO-PEGn-NHS Ester (e.g., n=4)
Target Functionality Primary aminesPrimary amines and ThiolsPrimary amines and Azides (via copper-free click chemistry)
Molecular Weight (example) 952.4417 Da~537.2009 Da (for n=4)~649.2686 Da (for n=4)
Key MS Fragmentation Loss of NHS, Fmoc group, and sequential loss of PEG units.Loss of NHS, fragmentation of the maleimide (B117702) ring, and PEG units.Loss of NHS, characteristic fragmentation of the DBCO group, and PEG units.
Mass Spec Application Note Ideal for identifying successful conjugation to primary amines and subsequent reaction with carbonyls. The large mass of the Fmoc group provides a clear shift in mass upon deprotection.Useful for confirming dual conjugation to both amines and thiols. The maleimide group provides a specific target for fragmentation analysis.Enables confirmation of conjugation to amines and subsequent click reaction with azides. The DBCO group has a unique isotopic pattern.

Experimental Protocols

Sample Preparation for Mass Spectrometry
  • Reagent Handling: this compound is moisture-sensitive. Allow the reagent to warm to room temperature before opening the vial to prevent condensation.

  • Stock Solution: Prepare a 1-10 mg/mL stock solution in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation Reaction: For conjugation to a primary amine-containing molecule (e.g., a peptide), dissolve the molecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Add the linker stock solution to the protein solution at a molar excess (typically 5- to 20-fold).

  • Reaction Quenching and Cleanup: Incubate the reaction mixture for 1-2 hours at room temperature. The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris. Remove excess, unreacted linker using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the conjugate from unreacted starting materials.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes is a good starting point.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Fragmentation: Use collision-induced dissociation (CID) with a normalized collision energy of 20-40 eV to induce fragmentation of the parent ion.

Visualizing the Workflow and Structures

To better illustrate the processes and relationships described, the following diagrams are provided in Graphviz DOT language.

cluster_workflow Experimental Workflow for MS Characterization Sample_Prep Sample Preparation (Conjugation & Cleanup) LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation Inject MS_Analysis Mass Spectrometry (ESI-MS and MS/MS) LC_Separation->MS_Analysis Elute Data_Analysis Data Analysis (Mass Identification & Fragmentation) MS_Analysis->Data_Analysis Acquire Data

Caption: Experimental workflow for mass spectrometry characterization.

Fmoc_PEG_NHS This compound Conjugate1 Amine-PEG-aminooxy-Fmoc Conjugate Fmoc_PEG_NHS->Conjugate1 Reacts with Amine_Molecule Primary Amine (e.g., Peptide, Protein) Amine_Molecule->Conjugate1 Final_Conjugate Molecule1-PEG-Molecule2 Conjugate Conjugate1->Final_Conjugate After Fmoc deprotection and reaction with Carbonyl_Molecule Aldehyde/Ketone (e.g., Drug, Label) Carbonyl_Molecule->Final_Conjugate

Caption: Conjugation reaction scheme.

cluster_properties Comparative Properties Linker_Comparison Linker Fmoc-aminooxy-PEG-NHS Maleimide-PEG-NHS DBCO-PEG-NHS Reactivity Reactivity Amines, Carbonyls Amines, Thiols Amines, Azides Linker_Comparison:f1->Reactivity:f1 Linker_Comparison:f2->Reactivity:f2 Linker_Comparison:f3->Reactivity:f3 MS_Signature Key MS Signature Loss of Fmoc, NHS Maleimide ring fragmentation DBCO fragmentation Linker_Comparison:f1->MS_Signature:f1 Linker_Comparison:f2->MS_Signature:f2 Linker_Comparison:f3->MS_Signature:f3 Application Primary Application Peptide/protein modification Antibody-drug conjugates Bioorthogonal labeling Linker_Comparison:f1->Application:f1 Linker_Comparison:f2->Application:f2 Linker_Comparison:f3->Application:f3

Caption: Comparison of amine-reactive linkers.

The Optimal Balancing Act: Advantages of a PEG12 Spacer in Bioconjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug development, particularly in the design of bioconjugates like antibody-drug conjugates (ADCs) and PROTACs, the choice of a chemical linker is a critical determinant of therapeutic success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a cornerstone for its ability to favorably modulate the physicochemical and pharmacological properties of complex biologics. This guide provides a comprehensive comparison of a PEG12 spacer versus shorter and longer PEG chains, offering researchers, scientists, and drug development professionals a data-driven perspective on optimizing bioconjugate design.

The inclusion of a PEG spacer within a linker architecture primarily serves to counteract the hydrophobicity of many potent cytotoxic payloads or small molecule binders.[1][2] This fundamental property cascades into a series of advantages, including enhanced solubility, improved stability, and favorable pharmacokinetic profiles.[3][4] The length of the PEG chain, however, is not a one-size-fits-all parameter; it requires careful consideration to strike the right balance between beneficial properties and potential drawbacks.

Key Advantages of PEGylation in Bioconjugates: A Comparative Overview

The decision to use a shorter, intermediate (like PEG12), or longer PEG spacer involves a trade-off between several key performance indicators. While longer PEG chains generally enhance solubility and circulation half-life, they can sometimes introduce steric hindrance, potentially impacting binding affinity or enzymatic cleavage of the linker.[1][5] Conversely, shorter PEG chains may not provide sufficient hydrophilicity to prevent aggregation, especially with high drug-to-antibody ratios (DARs).[6]

A PEG12 spacer often represents a "sweet spot," providing a balanced profile for many applications. It is long enough to significantly improve solubility and pharmacokinetics without being so long as to introduce substantial steric hindrance.

Quantitative Comparison of PEG Spacer Length on Bioconjugate Properties

The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on critical bioconjugate parameters.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG4~5.01.7
PEG8~3.52.4
PEG12 ~3.0 2.8
PEG24~2.83.0

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[3]

Table 2: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

Linker-PayloadPEG Spacer LengthAverage DAR
Maleimide-PEGx-MMADPEG42.5
Maleimide-PEGx-MMADPEG84.8
Maleimide-PEGx-MMAD PEG12 3.7
Maleimide-PEGx-MMADPEG243.0

Data from a study where trastuzumab was conjugated to maleimide-PEGx-MMAD.[2] Note that intermediate length PEG spacers (PEG8 and PEG12) resulted in higher drug loadings compared to shorter (PEG4) and longer (PEG24) spacers in this specific context.[2]

Table 3: Impact of PEG Spacer Length on Binding Affinity

Spacer TypeDissociation Constant (Kd) in nM
No Spacer25.3
C12 Alkyl45.2
PEG810.1
PEG12 Not explicitly tested in this study, but trend suggests strong binding
PEG248.5

Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers.[7] The hydrophilic nature of PEG spacers leads to stronger binding interactions.[7]

Visualizing the Impact of PEG Spacers

To better illustrate the concepts discussed, the following diagrams have been generated.

cluster_0 Shorter PEG Chain (e.g., PEG4) cluster_1 Intermediate PEG Chain (PEG12) cluster_2 Longer PEG Chain (e.g., PEG24) S_Sol Moderate Solubility S_PK Slightly Improved PK S_Sol->S_PK I_PK Improved PK S_Steric Low Steric Hindrance S_Steric->S_PK S_Agg Potential for Aggregation S_Agg->S_PK I_Sol Good Solubility I_Sol->I_PK L_PK Significantly Improved PK I_Steric Moderate Steric Hindrance I_Steric->I_PK I_Agg Reduced Aggregation I_Agg->I_PK L_Sol High Solubility L_Sol->L_PK L_Steric Potential for High Steric Hindrance L_Steric->L_PK L_Agg Low Aggregation L_Agg->L_PK

Caption: Comparison of PEG spacer length on bioconjugate properties.

ADC_Development_Workflow Ab Antibody Selection Conj Conjugation Ab->Conj Linker Linker-Payload Synthesis (with PEG12 Spacer) Linker->Conj Purify Purification (e.g., SEC) Conj->Purify Char Characterization (DAR, Aggregation) Purify->Char InVitro In Vitro Assays (Cytotoxicity, Binding) Char->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo Analysis Data Analysis InVivo->Analysis

Caption: Experimental workflow for ADC development and evaluation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments cited in the comparison of PEG spacer lengths.

ADC Synthesis and Characterization

Objective: To synthesize an ADC with a defined PEG spacer and characterize its drug-to-antibody ratio (DAR).

Methodology:

  • Antibody Reduction (for cysteine conjugation): The antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free thiol groups in the hinge region.

  • Linker-Payload Activation: The PEGylated linker-payload, containing a maleimide (B117702) group, is prepared.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to facilitate the covalent attachment of the linker-payload to the antibody's thiol groups.[6]

  • Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.[6]

  • DAR Determination: The average DAR is determined using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

In Vitro Cytotoxicity Assay

Objective: To assess the potency of the ADC against cancer cell lines.

Methodology:

  • Cell Culture: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against ADC concentration.

Pharmacokinetic (PK) Analysis

Objective: To determine the in vivo clearance rate and exposure of the ADC.

Methodology:

  • Animal Model: The ADC is administered intravenously to a relevant animal model (e.g., mice or rats).

  • Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.).[3]

  • Plasma Processing: Blood samples are processed to obtain plasma.[3]

  • Quantification: The concentration of the ADC in the plasma is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).[3]

  • Data Analysis: The plasma concentration-time data is plotted and fitted to a pharmacokinetic model to calculate parameters like clearance, volume of distribution, and elimination half-life (t½).[3][8]

Conclusion

The length of the PEG spacer is a critical design parameter in the development of bioconjugates, with a profound impact on their therapeutic index. A PEG12 spacer often provides an optimal balance, enhancing solubility and pharmacokinetic properties which are crucial for in vivo efficacy, while typically avoiding the significant steric hindrance that can be associated with much longer PEG chains. However, the ideal PEG linker length is ultimately context-dependent, relying on the specific antibody, payload, and target.[6] Therefore, a systematic evaluation of different PEG spacer lengths, following rigorous experimental protocols as outlined in this guide, is essential for the rational design of next-generation bioconjugates.

References

A Head-to-Head Comparison of Fmoc- and t-Boc-Protected Aminooxy-PEG12-NHS Ester Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a heterobifunctional linker is a critical step in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and functionalized biomolecules. The choice between different protecting group strategies can significantly impact the overall yield, purity, and viability of the final product. This guide provides an objective, data-driven comparison of two commonly used PEGylated linkers: Fmoc-aminooxy-PEG12-NHS ester and t-Boc-aminooxy-PEG12-NHS ester.

These linkers share a common architecture: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a protected aminooxy group for subsequent conjugation to carbonyls (aldehydes or ketones). The key distinction lies in the choice of the temporary protecting group for the aminooxy moiety: the base-labile fluorenylmethoxycarbonyl (Fmoc) group versus the acid-labile tert-butoxycarbonyl (t-Boc) group. This fundamental difference dictates the chemical orthogonality and the conditions required for the sequential conjugation strategy.

Molecular Structure and Functional Components

ComponentThis compoundt-Boc-aminooxy-PEG12-NHS esterFunction
Protecting Group Fmoc (Fluorenylmethoxycarbonyl)t-Boc (tert-Butoxycarbonyl)Temporarily masks the aminooxy group to allow for controlled, sequential conjugation.
Reactive Group 1 Aminooxy (-O-NH2)Aminooxy (-O-NH2)Reacts with aldehydes or ketones to form a stable oxime bond.[1]
Spacer 12-unit PEG12-unit PEGIncreases hydrophilicity, improves pharmacokinetics, and provides a flexible spacer.[2]
Reactive Group 2 NHS (N-hydroxysuccinimide) esterNHS (N-hydroxysuccinimide) esterReacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.[3]

Performance Comparison: A Tale of Two Chemistries

The primary determinant of performance between these two linkers is the nature of the protecting group, which dictates the deprotection conditions. This choice has significant implications for reaction orthogonality, potential side reactions, and compatibility with the target biomolecule.

Deprotection Chemistry

The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[4] In contrast, the t-Boc group requires strong acidic conditions for cleavage, most commonly using trifluoroacetic acid (TFA).[5]

ParameterThis compoundt-Boc-aminooxy-PEG12-NHS ester
Deprotection Reagent 20% Piperidine in DMF50-95% Trifluoroacetic Acid (TFA) in DCM
Deprotection Conditions Mildly basicStrongly acidic
Reaction Time Typically < 30 minutes at room temperatureTypically 30-120 minutes at room temperature
Byproducts Dibenzofulvene (DBF)-piperidine adduct, CO2Isobutylene, CO2, t-butyl cation
Quantitative Data Summary

Table 1: Deprotection Efficiency and Potential Side Reactions

ParameterFmoc Chemistry (Illustrative Data)t-Boc Chemistry (Illustrative Data)Key Considerations
Typical Deprotection Yield >95%[6]>95%[7]Both can be highly efficient under optimized conditions.
Primary Side Reactions Aspartimide formation at Asp-X sequences; Piperidide adducts.[8][9][10]Alkylation of nucleophilic residues (e.g., Trp, Met, Cys) by the t-butyl cation.[11]The choice of linker should consider the amino acid sequence of the target protein.
Mitigation Strategies Use of DBU or piperazine (B1678402) instead of piperidine; addition of HOBt.[10][12]Use of scavengers (e.g., triisopropylsilane (B1312306), water, dithiothreitol).[11]Additional reagents may be required to minimize side products.

Table 2: Stability of Linker Components

Linkage/GroupConditionStability
Amide Bond (from NHS ester) Physiological pHHighly Stable
Oxime Bond (from aminooxy) Physiological pH (6.5-7.5)Highly Stable (more stable than hydrazone bonds)[13]
Fmoc Group Acidic (e.g., TFA)Stable
Fmoc Group Basic (e.g., piperidine)Labile
t-Boc Group Acidic (e.g., TFA)Labile
t-Boc Group Basic (e.g., piperidine)Stable

Experimental Protocols and Workflows

The general workflow for using these linkers involves a two-stage conjugation process. First, the NHS ester is reacted with a primary amine on the biomolecule of interest (e.g., an antibody). Following purification, the protecting group is removed to expose the aminooxy functionality, which is then available for conjugation to a payload containing an aldehyde or ketone.

Logical Workflow for Bioconjugate Synthesis

G cluster_0 Stage 1: Amine Conjugation cluster_1 Stage 2: Deprotection & Oxime Ligation Biomolecule Biomolecule (e.g., Antibody with -NH2) Reaction1 NHS Ester Reaction (pH 7.2-8.5) Biomolecule->Reaction1 Linker Fmoc/t-Boc-aminooxy-PEG12-NHS ester Linker->Reaction1 Purification1 Purification (e.g., SEC) Reaction1->Purification1 Intermediate Protected Conjugate (Biomolecule-PEG-aminooxy-ProtectingGroup) Purification1->Intermediate Deprotection Deprotection Intermediate->Deprotection Intermediate2 Aminooxy-activated Conjugate (Biomolecule-PEG-aminooxy) Deprotection->Intermediate2 Reaction2 Oxime Ligation (pH 6.5-7.5) Intermediate2->Reaction2 Payload Payload (with Aldehyde/Ketone) Payload->Reaction2 Purification2 Final Purification (e.g., SEC, HIC) Reaction2->Purification2 FinalProduct Final Bioconjugate Purification2->FinalProduct

Caption: General workflow for two-stage bioconjugation using protected linkers.

Detailed Methodologies

Protocol 1: NHS Ester Conjugation to an Antibody

  • Preparation: Dissolve the antibody in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.[14] Dissolve the Fmoc- or t-Boc-aminooxy-PEG12-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use.[15]

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[14][15]

  • Quenching (Optional): Add a small amount of an amine-containing buffer (e.g., Tris or glycine) to quench any unreacted NHS ester.

  • Purification: Remove excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the conjugate by methods such as HIC-HPLC to determine the drug-to-antibody ratio (DAR) and SEC to assess for aggregation.

Protocol 2A: Fmoc Deprotection

  • Reaction Setup: Exchange the purified conjugate from Protocol 1 into a suitable buffer or solvent system compatible with DMF.

  • Deprotection: Add a solution of 20% piperidine in DMF to the conjugate solution.[4]

  • Incubation: Incubate at room temperature for 15-30 minutes.

  • Purification: Immediately purify the deprotected conjugate using SEC to remove piperidine and the DBF-adduct.

Protocol 2B: t-Boc Deprotection

  • Reaction Setup: Lyophilize the purified conjugate from Protocol 1 if necessary and resuspend in an anhydrous solvent like dichloromethane (B109758) (DCM).

  • Deprotection: Add a solution of 50% TFA in DCM. Include a scavenger such as triisopropylsilane (TIPS) if the antibody contains sensitive residues like tryptophan.[11]

  • Incubation: Incubate at room temperature for 1-2 hours.[16]

  • Removal of Acid: Evaporate the TFA and DCM under a stream of nitrogen.

  • Purification: Precipitate the protein with cold ether or purify directly by SEC with an appropriate buffer.[16]

Protocol 3: Oxime Ligation

  • Preparation: Dissolve the deprotected, aminooxy-activated conjugate in a buffer at pH 6.5-7.5.[13] Dissolve the aldehyde- or ketone-containing payload in a compatible solvent.

  • Reaction: Add the payload to the activated conjugate. The reaction can be accelerated by the addition of a catalyst like aniline.[17]

  • Incubation: Incubate at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS or HPLC.

  • Final Purification: Purify the final bioconjugate using SEC, HIC, or other appropriate chromatographic techniques to remove unreacted payload and other impurities.

Signaling Pathways and Logical Relationships

Orthogonal Deprotection Strategies

The core advantage of using protected linkers is the ability to employ an orthogonal chemical strategy. The stability of one protecting group to the deprotection conditions of the other allows for precise, stepwise synthesis.

G Fmoc Fmoc-Protected Linker Base Base (e.g., Piperidine) Fmoc->Base Deprotects Acid Strong Acid (e.g., TFA) Fmoc->Acid No Reaction tBoc t-Boc-Protected Linker tBoc->Base No Reaction tBoc->Acid Deprotects Deprotected_Fmoc Deprotected Aminooxy Base->Deprotected_Fmoc NoReaction_tBoc t-Boc Group Stable Base->NoReaction_tBoc Deprotected_tBoc Deprotected Aminooxy Acid->Deprotected_tBoc NoReaction_Fmoc Fmoc Group Stable Acid->NoReaction_Fmoc

Caption: Orthogonality of Fmoc and t-Boc deprotection conditions.

Conclusion: Making an Informed Decision

The choice between this compound and t-Boc-aminooxy-PEG12-NHS ester is not a matter of inherent superiority but of strategic suitability for the specific application.

  • Choose this compound when:

    • The biomolecule or other components of the conjugate are sensitive to strong acids.

    • A milder deprotection strategy is preferred to maintain the integrity of complex proteins.

    • The synthetic strategy involves other acid-labile protecting groups (e.g., t-butyl esters on a payload) that need to remain intact.

  • Choose t-Boc-aminooxy-PEG12-NHS ester when:

    • The biomolecule is stable under strongly acidic conditions.

    • The synthetic strategy requires the use of base-labile functionalities that must be preserved during the aminooxy deprotection step.

    • Potential side reactions from piperidine (e.g., with aspartic acid residues) are a concern.[10]

Ultimately, the optimal linker is the one that provides the highest yield of a pure, functional bioconjugate. This requires careful consideration of the chemical properties of the target biomolecule, the payload, and any other functional moieties involved in the synthetic scheme. The experimental protocols provided in this guide offer a framework for the empirical evaluation and optimization of these powerful bioconjugation tools.

References

Sulfo-NHS vs. NHS Esters: A Researcher's Guide to Aqueous Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the covalent labeling of proteins and other biomolecules is a fundamental technique. Among the most common methods is the use of N-Hydroxysuccinimide (NHS) esters, which readily react with primary amines on molecules like proteins to form stable amide bonds. However, the choice between a standard NHS ester and its sulfonated counterpart, Sulfo-NHS ester, is a critical decision that hinges on the experimental conditions, particularly the solvent system.

This guide provides an objective comparison of Sulfo-NHS and NHS esters for aqueous bioconjugation, offering researchers, scientists, and drug development professionals the data and protocols needed to make an informed choice for their specific applications.

Key Differences at a Glance

The primary distinction between Sulfo-NHS and NHS esters lies in their solubility. The addition of a sulfonate group (SO₃⁻) to the N-hydroxysuccinimide ring makes Sulfo-NHS esters water-soluble, whereas standard NHS esters are generally hydrophobic and require dissolution in an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being introduced to an aqueous reaction mixture.[1][2] This fundamental difference has significant implications for experimental design, protein stability, and the location of labeling.

  • Solubility: Sulfo-NHS esters are soluble in aqueous buffers, allowing for a completely aqueous reaction.[1][] NHS esters are insoluble in aqueous buffers and must first be dissolved in a water-miscible organic solvent.[2][4]

  • Reaction Environment: Sulfo-NHS esters permit labeling in a purely aqueous environment, which is often beneficial for maintaining the native conformation and stability of proteins.[] The use of NHS esters necessitates the introduction of an organic solvent, which should typically be kept below 10% of the total reaction volume to minimize the risk of protein denaturation.[2][5]

  • Cell Permeability: The charged sulfonate group renders Sulfo-NHS esters impermeable to the plasma membrane.[1][6] This makes them ideal for specifically labeling cell surface proteins. In contrast, the hydrophobicity of NHS esters allows them to cross cell membranes, enabling the labeling of intracellular targets.[1][7]

Quantitative Performance Data

The efficiency of a labeling reaction is a balance between the aminolysis (reaction with the target amine) and hydrolysis (reaction with water), the latter of which deactivates the ester. The rate of hydrolysis is highly dependent on pH.[1][8]

FeatureNHS EsterSulfo-NHS EsterCitation
Solubility (Aqueous) InsolubleSoluble (~10 mM)[1][6]
Solubility (Organic) Soluble in DMSO, DMFSoluble in DMSO, DMF[4][9]
Cell Membrane Permeability PermeableImpermeable[1][6]
Half-life at pH 7 ~4-7 hoursGenerally more stable[6][8][9]
Half-life at pH 8 ~1 hourSlower hydrolysis than NHS[8][9]
Half-life at pH 8.6 ~10 minutesSlower hydrolysis than NHS[8][9]
Primary Application General & intracellular labelingCell surface labeling[1]

Reaction Mechanism and Workflow

Both NHS and Sulfo-NHS esters react with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) via nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of NHS or Sulfo-NHS as a leaving group.[10] The optimal pH for this reaction is typically between 7.2 and 8.5.[1][2] Below this range, the amine is protonated and less nucleophilic, while above this range, the rate of ester hydrolysis significantly increases.[1][11]

G

The choice between the two reagents dictates a key difference in the experimental workflow, specifically in the preparation of the labeling reagent stock solution.

G

Experimental Protocols

Below are generalized protocols for labeling a protein with an NHS ester and a Sulfo-NHS ester. Note that optimal conditions, such as the molar excess of the ester and reaction time, may need to be determined empirically for each specific protein and label.

Protocol 1: Protein Labeling with a Hydrophobic NHS Ester

This protocol is adapted for NHS esters that require an organic solvent for initial dissolution.

Materials:

  • Protein to be labeled (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • NHS ester reagent

  • Anhydrous, amine-free DMSO or DMF[11]

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine (B1666218), pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[1] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the labeling reaction.[12][13]

  • Prepare NHS Ester Stock Solution: Immediately before use, prepare a concentrated stock solution (e.g., 10 mg/mL) of the NHS ester in anhydrous DMSO or DMF.[1] NHS ester solutions are susceptible to hydrolysis and should not be stored.[5][13]

  • Perform Labeling Reaction: Slowly add the calculated amount of the NHS ester stock solution to the protein solution while gently stirring. A starting point is often a 10- to 20-fold molar excess of the ester over the protein.[1] The final concentration of the organic solvent should be kept below 10%.[2]

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.[1] If the label is light-sensitive, protect the reaction from light.

  • Quench Reaction: Stop the reaction by adding a quenching reagent, such as Tris or glycine, to a final concentration of 20-50 mM.[1] This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purify Conjugate: Remove excess labeling reagent, the quenching reagent, and byproducts using a size-exclusion desalting column or dialysis against an appropriate buffer.

Protocol 2: Protein Labeling with a Water-Soluble Sulfo-NHS Ester

This protocol takes advantage of the direct aqueous solubility of Sulfo-NHS esters.

Materials:

  • Protein to be labeled (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • Sulfo-NHS ester reagent

  • Reaction buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: As in the previous protocol, ensure the protein is in an amine-free buffer (e.g., PBS) at a suitable concentration.[14]

  • Prepare Sulfo-NHS Ester Solution: Immediately before use, dissolve the Sulfo-NHS ester directly in the reaction buffer or cold distilled water.[14] The reconstituted solution is unstable and any unused material should be discarded.[14]

  • Perform Labeling Reaction: Add the calculated amount of the Sulfo-NHS ester solution to the protein solution. A starting molar excess of 10:1 (label to protein) is often recommended.[14]

  • Incubate: Incubate the reaction for 2 hours at room temperature.[14][15]

  • Quench Reaction: Stop the reaction by adding a quenching reagent (e.g., Tris, glycine, or hydroxylamine) to consume unreacted ester.[9]

  • Purify Conjugate: Purify the labeled protein from excess reagent and byproducts using a desalting column or dialysis. Be aware that Sulfo-NHS absorbs strongly in the 260-280 nm range, which can interfere with protein concentration measurements by A280 until it is fully removed.[8][9]

Conclusion

The choice between Sulfo-NHS and NHS esters is primarily dictated by the requirements of the experimental system. Sulfo-NHS esters are the superior choice for reactions that demand a strictly aqueous environment to maintain protein integrity and for applications requiring specific labeling of cell-surface proteins. NHS esters, while requiring the use of organic co-solvents, remain a versatile tool for general bioconjugation and are necessary when intracellular labeling is the goal. By understanding the fundamental differences in solubility and reactivity, researchers can select the optimal reagent and protocol to achieve efficient and reliable bioconjugation.

References

Alternatives to Fmoc protection in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Alternatives for Fmoc Protection in Peptide Synthesis

For researchers, scientists, and drug development professionals, the selection of a protecting group strategy is a critical decision in peptide synthesis, profoundly influencing efficiency, purity, and the feasibility of synthesizing complex peptide targets. While the 9-fluorenylmethoxycarbonyl (Fmoc) group represents the current gold standard in solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions, several powerful alternatives exist, each with a unique profile of advantages and applications. This guide provides an objective comparison of the principal alternatives to Fmoc protection—namely the tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz) groups—and introduces other key orthogonal protecting groups, supported by experimental data and detailed protocols.

Head-to-Head: Fmoc vs. Boc vs. Cbz

The choice between Fmoc, Boc, and Cbz dictates the entire synthetic strategy, from resin and side-chain protection choices to the final cleavage conditions. The fundamental difference lies in their lability—the chemical conditions required for their removal—which forms the basis of orthogonal peptide synthesis.[1][2]

FeatureFmoc (9-Fluorenylmethoxycarbonyl)Boc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)
Nα-Deprotection Condition Base-labile (e.g., 20% piperidine (B6355638) in DMF)[1][3]Acid-labile (e.g., 50% TFA in DCM)[4]Hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH)[1]
Typical Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc)Strong acid-labile (e.g., Benzyl ethers/esters)Acid-labile or others, depending on the scheme
Final Cleavage from Resin Mildly acidic (e.g., 95% TFA)[1]Harsh; strong acid (e.g., HF, TFMSA)[3][4]Not typically used in modern SPPS
Orthogonality Fully orthogonal with acid-labile side-chain groups[5]Quasi-orthogonal with benzyl-based side-chain groups[5]Orthogonal to base-labile and some acid-labile groups
Automation Friendliness High; standard for automated synthesizersLess common for modern automated synthesizersPrimarily used in solution-phase synthesis
Key Advantages Mild conditions, high yields, suitable for sensitive residues.[1]Robust, effective for long or aggregation-prone sequences.[3][]Historically significant, useful in solution-phase fragment synthesis.
Key Disadvantages Piperidine is a controlled substance; potential for side reactions like aspartimide formation.Harsh final cleavage requires specialized equipment and can degrade sensitive peptides.[3]Not suitable for SPPS; catalytic hydrogenation incompatible with some residues (e.g., Cys, Met).
Typical Coupling Yield per Step >99%High, but can be impacted by aggregationVariable, dependent on solution-phase coupling method

Experimental Workflows and Chemical Logic

The strategic differences between Fmoc, Boc, and other protecting groups are best understood through their respective experimental workflows.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Fmoc/tBu strategy is the most widely used approach in modern peptide synthesis. It relies on the orthogonality between the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection.

Fmoc_SPPS_Workflow Resin Resin Support (e.g., Wang, Rink Amide) Fmoc_AA Fmoc-AA-OH Coupling Resin->Fmoc_AA 1. First AA Coupling Wash1 Wash (DMF) Fmoc_AA->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection 2. Deprotect Wash2 Wash (DMF) Deprotection->Wash2 Cycle Repeat for Next Amino Acid Wash2->Cycle 3. Couple Next AA Cycle->Fmoc_AA Cleavage Final Cleavage & Side-Chain Deprotection (e.g., 95% TFA) Cycle->Cleavage 4. After Final AA Peptide Purified Peptide Cleavage->Peptide

Caption: Workflow of the Fmoc solid-phase peptide synthesis strategy.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc/Bzl strategy is the classic approach to SPPS. It employs moderately acidic conditions for the repetitive Nα-deprotection and very strong acids for the final cleavage and side-chain deprotection.

Boc_SPPS_Workflow Resin Resin Support (e.g., Merrifield, PAM) Boc_AA Boc-AA-OH Coupling Resin->Boc_AA 1. First AA Coupling Wash1 Wash (DCM) Boc_AA->Wash1 Deprotection Boc Deprotection (50% TFA/DCM) Wash1->Deprotection 2. Deprotect Neutralization Neutralization (e.g., 10% DIEA/DCM) Deprotection->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Cycle Repeat for Next Amino Acid Wash2->Cycle 3. Couple Next AA Cycle->Boc_AA Cleavage Final Cleavage & Side-Chain Deprotection (HF or TFMSA) Cycle->Cleavage 4. After Final AA Peptide Purified Peptide Cleavage->Peptide

Caption: Workflow of the Boc solid-phase peptide synthesis strategy.

"Third Dimension" Orthogonal Protecting Groups

For the synthesis of more complex peptides, such as cyclic peptides, branched peptides, or those with specific side-chain modifications, a third layer of orthogonal protection is required. These groups are stable to both the conditions for Nα-deprotection (base in Fmoc, acid in Boc) and final cleavage, but can be removed by unique chemical mechanisms.

Protecting GroupAbbreviationTypical ApplicationDeprotection ConditionsOrthogonal To
AllyloxycarbonylAlloc Protection of Lys, Orn, Dap, Dab side-chain amines or Asp/Glu side-chain carboxyls.Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane) in DCM.[7]Fmoc/tBu and Boc/Bzl strategies.
1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylDde Protection of Lys side-chain amine.2% Hydrazine (B178648) in DMF.Fmoc/tBu strategy (but hydrazine can also remove Fmoc).[8]
1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylivDde Protection of Lys side-chain amine; more robust than Dde.2% Hydrazine in DMF (often requires longer reaction times than Dde).Fmoc/tBu strategy.
The Principle of Orthogonal Protection

Orthogonality allows for the selective deprotection of one functional group in the presence of others, enabling precise, site-specific modifications.

Orthogonal_Protection Peptide Peptide Chain Nα-Fmoc SideChain-tBu SideChain-Alloc Deprotect_Fmoc 20% Piperidine in DMF Peptide:na->Deprotect_Fmoc Chain Elongation Deprotect_Alloc Pd(PPh₃)₄ Scavenger Peptide:sc2->Deprotect_Alloc On-Resin Cyclization/ Modification Deprotect_tBu 95% TFA (Final Cleavage) Peptide:sc1->Deprotect_tBu Final Deprotection Deprotect_Fmoc->Peptide selectively removes Fmoc Deprotect_Alloc->Peptide selectively removes Alloc Deprotect_tBu->Peptide removes tBu

Caption: The principle of orthogonal protection in peptide synthesis.

Detailed Experimental Protocols

The following are generalized protocols for key deprotection steps. Exact conditions, such as reaction times and equivalents of reagents, may need to be optimized based on the specific peptide sequence and resin.

Protocol: Fmoc Deprotection in SPPS

This protocol outlines the manual deprotection of the Fmoc group from a resin-bound peptide.[1]

  • Materials: Fmoc-protected peptide-resin, N,N-Dimethylformamide (DMF) of peptide synthesis grade, Piperidine, Deprotection solution: 20% (v/v) piperidine in DMF, Washing solvent: DMF.

  • Procedure:

    • Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

    • Drain the DMF from the reaction vessel.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the resin slurry for an initial 3 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 10-20 minutes.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

    • The resin is now ready for the next coupling step.

Protocol: Boc Deprotection in SPPS

This protocol describes the manual deprotection of the Boc group during SPPS.[4]

  • Materials: Boc-protected peptide-resin, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA), Deprotection solution: 50% (v/v) TFA in DCM, Neutralization solution: 10% (v/v) DIEA in DCM.

  • Procedure:

    • Swell the Boc-protected peptide-resin in DCM.

    • Drain the DCM and add the deprotection solution (50% TFA/DCM) for a pre-wash of 1-2 minutes.

    • Drain and add a fresh portion of the deprotection solution. Agitate for 20-30 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).

    • Add the neutralization solution (10% DIEA/DCM) and agitate for 2 minutes. Repeat this step.

    • Wash the resin thoroughly with DCM (3-5 times).

    • The resin is now ready for the next coupling step.

Protocol: Cbz Deprotection in Solution-Phase

This protocol outlines the removal of a Cbz group from a peptide in solution.

  • Materials: Cbz-protected peptide, Solvent (e.g., Methanol, Ethanol), Palladium on activated carbon (10% Pd/C), Hydrogen (H₂) gas source (e.g., balloon).

  • Procedure:

    • Dissolve the Cbz-protected peptide in the chosen solvent in a flask suitable for hydrogenation.

    • Carefully add the 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).

    • Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.

    • Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the filter cake with the solvent.

    • Evaporate the solvent from the combined filtrates to yield the deprotected peptide.

Protocol: Alloc Deprotection on Solid Support

This protocol describes the on-resin removal of the Alloc protecting group.[9]

  • Materials: Alloc-protected peptide-resin, Dichloromethane (DCM), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Phenylsilane (PhSiH₃).

  • Procedure:

    • Swell the peptide-resin in DCM.

    • Prepare a solution of the palladium catalyst (0.1-0.25 equivalents relative to resin loading) and the scavenger (10-20 equivalents of PhSiH₃) in DCM.

    • Add the catalyst/scavenger solution to the resin.

    • Agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 30-60 minutes.

    • Drain the solution and wash the resin extensively with DCM, a solution of sodium diethyldithiocarbamate (B1195824) in DMF (to scavenge residual palladium), and finally with DMF and DCM.

    • The deprotected side chain is now available for further modification.

Protocol: Dde Deprotection on Solid Support

This protocol outlines the on-resin removal of the Dde protecting group.[9]

  • Materials: Dde-protected peptide-resin, N,N-Dimethylformamide (DMF), Hydrazine monohydrate. Deprotection solution: 2% (v/v) hydrazine in DMF.

  • Procedure:

    • Swell the peptide-resin in DMF.

    • Drain the solvent and add the 2% hydrazine/DMF solution.

    • Agitate the resin for 3-5 minutes. Repeat this step 3-4 times.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF to remove all traces of hydrazine.

    • The deprotected lysine (B10760008) side-chain is now ready for modification. Note: Before Dde removal, the N-terminal amino group should be protected (e.g., with Boc) as hydrazine can also cleave the Fmoc group.[8]

Conclusion

The Fmoc/tBu strategy remains the dominant approach in modern SPPS due to its mild conditions and high efficiency. However, a thorough understanding of its alternatives is crucial for any peptide chemist. The Boc/Bzl strategy, while harsher, remains a powerful tool for synthesizing long and difficult sequences prone to aggregation.[3] The Cbz group, a pioneer in peptide chemistry, still finds utility in solution-phase synthesis and fragment condensation. Furthermore, the expanding toolbox of "third dimension" orthogonal protecting groups like Alloc and Dde provides the chemical precision required to construct highly complex and modified peptide architectures. The optimal choice of protecting group strategy is ultimately dictated by the specific target peptide's sequence, desired modifications, and the scale of the synthesis. This guide provides the foundational knowledge for researchers to make informed decisions and successfully navigate the challenges of modern peptide synthesis.

References

A Comparative Guide to the Stability of Oxime Linkages Post-Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a covalent linkage is critical to the success of bioconjugates, impacting their stability, efficacy, and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release, yet allow for controlled cleavage at the target site if required. This guide provides an objective comparison of the stability of the oxime linkage against other commonly employed covalent bonds, supported by experimental data and detailed methodologies.

The oxime linkage, formed by the reaction of an aminooxy group with an aldehyde or ketone, is widely used in bioconjugation for its high specificity, mild formation conditions, and notable stability.[1][2] This stability is particularly advantageous in applications such as antibody-drug conjugates (ADCs), where maintaining the integrity of the conjugate until it reaches its target is paramount.

Quantitative Comparison of Covalent Bond Stability

The hydrolytic stability of a covalent bond is a key determinant of its suitability for in vivo applications. The following table summarizes available quantitative data on the stability of oxime, hydrazone, and ester bonds under various pH conditions. Amide bonds are known for their exceptional stability, with a half-life of approximately 600 years in neutral solution at 25°C, making them a benchmark for stable linkages.[3] Disulfide bond stability is primarily governed by the redox environment rather than hydrolysis and is therefore discussed separately.

Linkage TypeCondition (pH or pD)Half-life (t½)Reference
Oxime pD 7.0~25 daysKalia & Raines, 2008[4]
pD 5.0~1 dayKalia & Raines, 2008[4]
Hydrazone (Acetyl) pD 7.0~2 hoursKalia & Raines, 2008[4]
pD 5.0< 1 hourKalia & Raines, 2008[4]
Hydrazone (Methyl) pD 7.0~1 hourKalia & Raines, 2008[4]
Ester (NHS) pH 7.0 (0°C)~5 hoursACS Publications[5]
pH 8.6 (4°C)~10 minutesACS Publications[5]
Amide Neutral pH (25°C)~600 yearsKalia et al., 2007[3]

Note: pD is used in studies involving NMR spectroscopy in deuterated buffers and is analogous to pH.

As the data indicates, the oxime linkage is significantly more resistant to hydrolysis than hydrazone and ester linkages, particularly at neutral pH.[4][6] Studies have shown that the rate constant for oxime hydrolysis is nearly 1000-fold lower than for simple hydrazones.[2][4][7][8][9] This enhanced stability is attributed to the electronic contribution from the delocalization of the oxygen lone pair in the C=N-O bond.[10]

Experimental Protocols

Validating the stability of a newly formed oxime-linked conjugate is a critical step. Below are detailed methodologies for key experiments.

Protocol 1: Hydrolytic Stability Assay Across Different pH Buffers

This protocol determines the rate of hydrolysis of an oxime-linked conjugate at various pH values.

1. Materials and Reagents:

  • Oxime-linked conjugate of interest
  • A series of deuterated buffers (e.g., citrate (B86180) for pD 5.0, phosphate (B84403) for pD 7.0, borate (B1201080) for pD 9.0) to allow for analysis by ¹H NMR spectroscopy. Alternatively, standard aqueous buffers can be used if analysis is performed by HPLC.
  • Internal standard (for NMR or HPLC)
  • Thermostatically controlled incubator or water bath (e.g., 37°C)
  • NMR spectrometer or HPLC system

2. Procedure:

  • Prepare stock solutions of the oxime conjugate in a suitable solvent (e.g., DMSO).
  • For each pH condition, dilute the stock solution into the respective buffer to a final concentration (e.g., 50 µM).
  • Add an internal standard if required for quantification.
  • Incubate the samples at a constant temperature (e.g., 37°C).
  • At predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot from each sample.
  • Quench the reaction if necessary (e.g., by freezing or adding a quenching agent).
  • Analyze the samples using the chosen analytical method.

3. Analytical Methods:

  • ¹H NMR Spectroscopy: This method allows for direct monitoring of the disappearance of signals corresponding to the intact conjugate and the appearance of signals from the hydrolysis products (the aldehyde/ketone and the aminooxy-containing molecule).[4] The ratio of the integration of these peaks relative to an internal standard is used to determine the concentration over time.
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the intact conjugate from its hydrolysis products.[11] The peak area of the intact conjugate is monitored over time to determine the rate of degradation. A UV-Vis or mass spectrometry detector can be used for quantification.

4. Data Analysis:

  • Plot the concentration of the intact conjugate versus time for each pH condition.
  • Fit the data to a first-order decay model (ln[C] = -kt + ln[C]₀) to determine the hydrolysis rate constant (k).
  • Calculate the half-life (t½) for each condition using the formula: t½ = 0.693 / k.

Protocol 2: Plasma Stability Assay

This protocol assesses the stability of the oxime linkage in a more biologically relevant matrix.

1. Materials and Reagents:

  • Oxime-linked conjugate
  • Freshly thawed human or animal plasma
  • Phosphate-buffered saline (PBS)
  • Acetonitrile or other protein precipitation agent
  • Centrifuge
  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of the conjugate.
  • Pre-warm the plasma to 37°C.
  • Spike the conjugate stock solution into the pre-warmed plasma to a final concentration (e.g., 10 µM).
  • Incubate the mixture at 37°C.
  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot.
  • Immediately add a cold protein precipitation agent (e.g., 3 volumes of acetonitrile) to the aliquot to stop enzymatic activity and precipitate plasma proteins.
  • Vortex and centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.
  • Collect the supernatant for analysis.

3. Analytical Method:

  • LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry): This is the preferred method for complex matrices like plasma. It offers high sensitivity and selectivity to quantify the remaining intact conjugate. A specific multiple reaction monitoring (MRM) transition for the parent conjugate should be established.

4. Data Analysis:

  • Plot the percentage of the remaining intact conjugate against time.
  • Determine the half-life in plasma from the degradation curve.

Visualizations

G cluster_reactants Reactants Aldehyde_Ketone Aldehyde or Ketone (R-C(=O)-R') Oxime Stable Oxime Linkage (R-C(=N-O-R'')-R') Aldehyde_Ketone->Oxime + Aminooxy Aminooxy Compound (R''-O-NH₂) Aminooxy->Oxime Water H₂O Oxime->Water -

Caption: Diagram of the oxime formation reaction.

G Oxime Oxime Linkage Protonation Protonation of Oxime Nitrogen (Acid-Catalyzed) Oxime->Protonation + H⁺ Carbinolamine Carbinolamine Intermediate Protonation->Carbinolamine + H₂O Hydrolysis_Products Aldehyde/Ketone + Aminooxy Compound Carbinolamine->Hydrolysis_Products - H⁺

Caption: Acid-catalyzed hydrolysis of an oxime linkage.

G cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep Prepare conjugate stock solution Dilute into pH buffers or plasma Incubate Incubate at 37°C Prep->Incubate Sample Withdraw aliquots at predefined time points Incubate->Sample Quench Quench reaction / Precipitate proteins Sample->Quench Analyze Analyze by HPLC or LC-MS/MS Quench->Analyze Plot Plot % Remaining vs. Time Analyze->Plot Calculate Calculate Rate Constant (k) and Half-life (t½) Plot->Calculate

Caption: Experimental workflow for an oxime stability assay.

References

A Comparative Guide to LC-MS Methods for the Analysis of PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification improves drug stability, increases circulation half-life, and reduces immunogenicity. However, the inherent heterogeneity and polydispersity of PEG polymers present significant analytical challenges for the characterization of these complex biomolecules. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and indispensable tool for the detailed structural characterization and quantification of PEGylated peptides.

This guide provides a comparative overview of various LC-MS methodologies employed for the analysis of PEGylated peptides, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of analyzing these important biotherapeutics.

Comparison of LC-MS Methods for PEGylated Peptide Analysis

The choice of an appropriate LC-MS method is crucial for obtaining high-quality data for PEGylated peptides. The main challenges in the MS analysis of these molecules arise from the molecular weight distribution of the PEG moiety, which leads to spectral congestion due to overlapping charge states.[1] Various strategies have been developed to mitigate these challenges, ranging from sample preparation techniques to specialized MS acquisition methods.

MethodPrincipleAdvantagesDisadvantagesTypical Application
MALDI-TOF MS Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. The sample is co-crystallized with a matrix and ionized by a laser beam.Simple, rapid, and effective for determining the average molecular weight and degree of PEGylation.[2]Primarily qualitative, with limited application for quantitative studies.[2]Initial characterization of PEGylation, determination of average molecular weight.
LC-ESI-TOF MS Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry.Provides separation of PEGylated species prior to MS analysis, enabling the characterization of individual components in a heterogeneous mixture.[3]Complex spectra due to multiple charge states and PEG polydispersity can be challenging to interpret.[3]Detailed characterization of PEGylated peptide mixtures, identification of PEGylation sites.
LC-MS with Post-Column Addition of Amines Triethylamine (B128534) (TEA) or other amines are added post-column to the LC eluent before it enters the mass spectrometer. This acts as a charge-stripping agent.[4]Simplifies complex mass spectra by reducing the charge states of PEGylated peptides, leading to better spectral interpretation and mass accuracy.[4][5]Can lead to a reduction in mass spectrometry signal and sensitivity.[6]Accurate mass determination of intact PEGylated peptides and proteins.[1][7]
LC-MS/MS with In-Source Collision-Induced Dissociation (CID) Fragmentation of the PEGylated peptide is induced in the ion source of the mass spectrometer, generating PEG-specific fragment ions.Highly selective and sensitive for the quantification of PEG-related materials in biological matrices.[8][9] Enables the study of the disposition and fate of the PEG moiety.[9]The original connectivity between the peptide and the PEG chain is lost during in-source fragmentation.[10]Quantitative analysis of total PEG and PEGylated proteins in pharmacokinetic studies.[8][11][12]
Orbitrap-based LC-MS Utilizes a high-resolution Orbitrap mass analyzer for accurate mass measurements.Offers high resolution and mass accuracy, enabling the confident identification of PEGylated species and their modifications.[3] Newer generation instruments provide faster scan speeds.[3]Historically considered less suitable for large, polydisperse molecules due to potential issues with the C-trap, though recent advancements have improved performance.[3]High-resolution analysis of intact PEGylated proteins and peptides, characterization of degradation pathways.[3]

Experimental Protocols

General Sample Preparation for LC-MS Analysis of PEGylated Peptides

For robust and reproducible LC-MS analysis, proper sample preparation is paramount. A general protocol for desalting and preparing PEGylated peptides for analysis is as follows:

  • Desalting: Use a suitable molecular weight cut-off (MWCO) centrifugal filter unit (e.g., 10 kDa Amicon Ultra-0.5) to remove salts and detergents that can interfere with MS analysis.[1]

  • Buffer Exchange: Wash the sample multiple times with a buffer compatible with MS analysis, such as 10% acetonitrile (B52724) with 0.1% formic acid.[1] The number of washes (typically 3-8 times) depends on the initial salt and detergent concentration.[1]

  • Final Reconstitution: Reconstitute the desalted PEGylated peptide in an appropriate solvent for LC injection, typically a mixture of water and organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., formic acid).

LC-MS Method with Post-Column Addition of Triethylamine (TEA)

This method is particularly useful for simplifying the mass spectra of highly heterogeneous PEGylated peptides.

  • LC System: An Agilent 1260 Infinity LC system or equivalent.[4]

  • Column: A suitable reversed-phase column for peptide separation.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to elute the PEGylated peptide of interest.

  • Post-Column Addition: A solution of triethylamine (TEA) in a compatible solvent is infused into the LC flow path after the analytical column using a T-junction. The concentration of TEA can be optimized (e.g., 0.2%, 0.5%, 1%) to achieve the desired charge reduction.[1]

  • MS System: An Agilent 6520 Accurate-Mass Q-TOF LC/MS system or a SCIEX TripleTOF® System.[1][4]

  • Data Analysis: The resulting simplified spectra can be deconvoluted using appropriate software (e.g., BioAnalystTM Software) to determine the accurate mass of the PEGylated peptide.[1]

LC-MS/MS Method with In-Source Collision-Induced Dissociation (CID)

This method is highly effective for the quantitative analysis of PEGylated species in complex biological samples.

  • LC System: A standard HPLC or UPLC system.

  • MS System: A triple quadrupole mass spectrometer capable of in-source CID.

  • Ionization Source: Electrospray ionization (ESI).

  • In-Source CID: The voltage in the ion source is optimized to induce fragmentation of the PEGylated peptide, generating characteristic PEG fragment ions (e.g., m/z 45, 89, 133).

  • MRM Analysis: Multiple Reaction Monitoring (MRM) is used to monitor specific transitions from the precursor PEG fragment ions to product ions, providing high selectivity and sensitivity.

  • Quantification: The concentrations of total PEG and the intact PEGylated protein can be determined simultaneously in biological samples.[8] This method has been shown to have a lower limit of quantification (LLOQ) of 0.05 μg/mL for PEG-related species.[8]

Visualizing Analytical Workflows and Concepts

To better illustrate the processes and relationships involved in the LC-MS analysis of PEGylated peptides, the following diagrams have been generated using the Graphviz DOT language.

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample PEGylated Peptide Sample Desalting Desalting & Buffer Exchange Sample->Desalting FinalSample Prepared Sample for LC Desalting->FinalSample LC Reversed-Phase HPLC/UPLC FinalSample->LC IonSource ESI Source LC->IonSource MassAnalyzer Mass Analyzer (TOF, Orbitrap, Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector RawData Raw Mass Spectra Detector->RawData Deconvolution Deconvolution RawData->Deconvolution Quantification Quantification RawData->Quantification

Caption: A typical experimental workflow for the LC-MS analysis of PEGylated peptides.

G cluster_challenges Analytical Challenges cluster_solutions LC-MS Solutions cluster_outcomes Desired Outcomes Heterogeneity PEG Heterogeneity & Polydispersity ChargeStates Multiple Charge States Heterogeneity->ChargeStates leads to AccurateMass Accurate Mass Determination ChargeStates->AccurateMass complicates Quantification Sensitive Quantification ChargeStates->Quantification complicates ChargeStripping Post-Column Amines (e.g., TEA) ChargeStripping->ChargeStates reduces InSourceCID In-Source CID InSourceCID->Quantification enables HighResMS High-Resolution MS (e.g., Orbitrap) HighResMS->AccurateMass enables SiteID PEGylation Site Identification HighResMS->SiteID enables Chromatography LC Separation Chromatography->Heterogeneity separates Purity Purity Assessment Chromatography->Purity enables

Caption: Logical relationships in LC-MS analysis of PEGylated peptides.

Conclusion

The analysis of PEGylated peptides by LC-MS presents unique challenges due to the nature of the PEG moiety. However, a range of powerful LC-MS methods are available to researchers, each with its own strengths and applications. The trend in the field is moving from qualitative MALDI-based approaches to more sophisticated LC-MS techniques for quantitative and in-depth structural characterization.[2] By carefully selecting the appropriate methodology, from high-resolution Orbitrap MS for detailed characterization to sensitive LC-MS/MS with in-source CID for quantification, researchers can effectively overcome the analytical hurdles and gain comprehensive insights into the critical quality attributes of their PEGylated peptide therapeutics. The continued advancement of MS instrumentation and analytical strategies will undoubtedly further enhance our ability to characterize these complex and important biopharmaceuticals.

References

Safety Operating Guide

Personal protective equipment for handling Fmoc-aminooxy-PEG12-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Fmoc-aminooxy-PEG12-NHS ester, a valuable tool in bioconjugation. By adhering to these procedures, you can ensure a safe laboratory environment and maintain the integrity of your research.

Immediate Safety and Hazard Information

This compound is an amine-reactive linker that requires careful handling due to its potential hazards. The following information is derived from available safety data and the general properties of N-hydroxysuccinimide (NHS) esters.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Precautionary Statements
TypeStatement CodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
PreventionP264Wash hands thoroughly after handling.
PreventionP270Do not eat, drink or smoke when using this product.
PreventionP271Use only outdoors or in a well-ventilated area.
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP302+P352IF ON SKIN: Wash with plenty of soap and water.
ResponseP304+P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
ResponseP330Rinse mouth.
ResponseP362+P364Take off contaminated clothing and wash it before reuse.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate PPE is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE_Selection cluster_ppe Required Personal Protective Equipment cluster_conditions Work Conditions lab_coat Lab Coat (Flame-retardant recommended) eye_protection Safety Goggles (ANSI Z87.1 compliant) gloves Chemical-Resistant Gloves (Nitrile or Neoprene) face_shield Face Shield (when splash hazard exists) respirator Respiratory Protection (N95 for powder, or as per assessment) solid Handling Solid/Powder solid->lab_coat solid->gloves solid->eye_protection solid->respirator recommended liquid Handling Solutions liquid->lab_coat liquid->gloves liquid->eye_protection splash Potential for Splash splash->face_shield

Caption: Logic for selecting appropriate PPE based on the handling conditions of this compound.

Glove Selection

This compound is often dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The choice of glove material is critical for adequate protection.

SolventRecommended Glove MaterialNot Recommended
Dimethyl Sulfoxide (DMSO)Nitrile (double-gloving recommended), NeopreneLatex
Dimethylformamide (DMF)Nitrile (double-gloving recommended), NeopreneLatex

Note: Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated.

Experimental Protocol: Bioconjugation via Oxime Ligation

This compound can be used in a two-step bioconjugation process. First, the NHS ester is reacted with a primary amine on a target molecule. Following deprotection of the Fmoc group, the resulting aminooxy group can then be reacted with an aldehyde- or ketone-containing molecule to form a stable oxime linkage.[1]

This protocol outlines the second part of this process: the reaction of an aminooxy-functionalized molecule with an aldehyde.

Materials
  • Aminooxy-functionalized molecule (e.g., protein, peptide)

  • Aldehyde- or ketone-containing molecule

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5

  • Quenching reagent (optional): Hydroxylamine or a small molecule with an aminooxy group

  • Purification system: Size-Exclusion Chromatography (SEC) or Dialysis

Procedure
  • Preparation of Reactants:

    • Dissolve the aminooxy-functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the aldehyde-containing molecule in a compatible solvent (e.g., DMSO) to create a stock solution.

  • Conjugation Reaction:

    • Add a 10-50 fold molar excess of the aldehyde-containing molecule solution to the aminooxy-functionalized molecule solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive molecules, the reaction can be performed at 4°C for 12-24 hours.

  • Reaction Quenching (Optional):

    • To consume any unreacted aldehyde, add a slight molar excess of a quenching reagent.

    • Incubate for an additional 30-60 minutes.

  • Purification:

    • Remove excess, unreacted reagents and byproducts using SEC or dialysis.

  • Analysis:

    • Confirm the successful conjugation using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

experimental_workflow prep 1. Prepare Reactants (Aminooxy-molecule & Aldehyde) react 2. Conjugation Reaction (pH 6.5-7.5, RT, 2-4h) prep->react quench 3. Quench Reaction (Optional) react->quench purify 4. Purify Conjugate (SEC or Dialysis) quench->purify analyze 5. Analyze Product (SDS-PAGE, MS, HPLC) purify->analyze

Caption: A streamlined workflow for a typical bioconjugation experiment using an aminooxy-functionalized molecule.

Storage and Disposal

Proper storage and disposal are crucial to maintain the reactivity of the compound and ensure laboratory safety.

Storage
  • Store this compound at -20°C, protected from moisture and light.

  • The compound is moisture-sensitive. It is recommended to aliquot the solid into smaller, single-use vials to avoid repeated opening and closing of the main container.

  • Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside.

Disposal Plan

All waste generated from the use of this compound should be considered hazardous chemical waste.

  • Waste Segregation:

    • Segregate all waste from regular trash. Use designated, clearly labeled, and sealed waste containers.

  • Unused Solid Reagent:

    • Collect the original vial containing the unused or expired solid in a designated chemical waste container. Do not dispose of it in the regular trash.

  • Liquid Waste (Reaction Mixtures, Solvents):

    • To quench the reactivity of the NHS ester, the pH of aqueous solutions can be adjusted to >8.5 and allowed to stand for several hours to promote hydrolysis.

    • Collect all liquid waste, including quenched solutions and organic solvents, in a designated hazardous waste container compatible with the solvents used.

  • Contaminated Labware (Pipette tips, tubes, gloves, etc.):

    • Collect all solid materials that have come into contact with the reagent in a designated solid hazardous waste container.

  • Final Disposal:

    • Dispose of all waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.

By implementing these safety and handling procedures, you can minimize risks and ensure the successful application of this compound in your research endeavors. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet before beginning any new procedure.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.